(1,3-Benzoxazol-2-ylthio)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-14-9-10-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJIHZQKNAQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1,3-Benzoxazol-2-ylthio)acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (1,3-Benzoxazol-2-ylthio)acetic Acid
Introduction: A Scaffold of Biological Significance
This compound is a heterocyclic compound featuring a benzoxazole core linked to an acetic acid moiety via a thioether bridge. The benzoxazole nucleus, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities.[1][2][3][4] These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][4] The benzoxazole ring system provides a rigid, aromatic platform that can effectively interact with various biological targets, while the thioacetic acid side chain introduces a flexible, polar, and ionizable handle.[5] This handle not only influences the molecule's solubility and pharmacokinetic profile but also serves as a reactive site for further chemical modifications, such as esterification, to modulate biological activity.[5]
This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, delves into the mechanistic rationale behind the experimental steps, discusses advanced synthetic strategies, and presents a detailed, field-proven experimental protocol.
Primary Synthesis Pathway: S-Alkylation of Benzo[d]oxazole-2(3H)-thione
The most established and widely utilized method for synthesizing this compound is the S-alkylation of a 2-mercaptobenzoxazole precursor (which exists in tautomeric equilibrium with benzo[d]oxazole-2(3H)-thione) with a haloacetic acid.[5][6] This reaction is a classic nucleophilic substitution, where the sulfur atom of the thione acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group.
Mechanism and Rationale
The synthesis is a two-stage process, beginning with the preparation of the key intermediate, benzo[d]oxazole-2(3H)-thione.
-
Formation of Benzo[d]oxazole-2(3H)-thione: This intermediate is typically synthesized via the condensation of 2-aminophenol with carbon disulfide (CS₂).[7][8] The reaction proceeds in the presence of a base, such as potassium hydroxide (KOH), in an alcoholic solvent. The base deprotonates the hydroxyl and amino groups of 2-aminophenol, facilitating the nucleophilic attack on the carbon of CS₂, followed by intramolecular cyclization and elimination of water to form the stable benzoxazole thione.
-
S-Alkylation: The thione intermediate is then deprotonated by a base (e.g., sodium hydroxide or sodium metal in ethanol) to form a highly nucleophilic thiolate anion.[6] This anion subsequently attacks the α-carbon of chloroacetic acid. The reaction is typically performed in a polar solvent like an acetone-water mixture or ethanol to dissolve both the ionic thiolate and the haloacid.[6] The final step involves acidification of the reaction mixture, which protonates the carboxylate group to yield the desired this compound as a solid precipitate that can be easily isolated.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of Benzo[d]oxazole-2(3H)-thione (Precursor)
This protocol is adapted from the procedure described by the International Journal of Pharmacy and Pharmaceutical Research.[7]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (10.91 g, 0.1 mol), potassium hydroxide (5.65 g, 0.1 mol), and 95% ethanol (100 mL).
-
Addition of CS₂: To the stirred mixture, add carbon disulfide (6.19 mL, 0.1 mol) and water (15 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After completion, cautiously add activated charcoal to the hot solution and reflux for an additional 10 minutes.
-
Precipitation: Filter the hot mixture to remove the charcoal. Heat the filtrate to approximately 70-80°C and add 100 mL of warm water, followed by the dropwise addition of 5% glacial acetic acid with vigorous stirring until the solution is acidic.
-
Isolation: A crystalline product will precipitate. Cool the mixture in an ice bath for at least 1 hour to ensure complete crystallization.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure benzo[d]oxazole-2-thiol.
Protocol 2: Synthesis of this compound
This protocol is based on the methodology for synthesizing related benzoxazole-2-yl-mercapto-acetic acids.[6]
-
Thiolate Formation: Dissolve benzo[d]oxazole-2(3H)-thione (7.55 g, 0.05 mol) in 60 mL of an acetone-water (1:1 v/v) solution containing sodium hydroxide (2.0 g, 0.05 mol). Stir until a clear solution is obtained.
-
Alkylation: To this solution, add chloroacetic acid (4.72 g, 0.05 mol) in portions under vigorous stirring.
-
Reaction: Heat the reaction mixture to 40–45 °C and stir for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. Acidify the solution by slowly adding dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 2-3. An abundant white-yellow precipitate will form.
-
Isolation and Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be purified by recrystallization from boiling water or an ethanol-water mixture to yield pure this compound.
Expected Characterization Data
| Property | Expected Value | Reference |
| Appearance | White to light yellow crystalline solid | [6] |
| Molecular Formula | C₉H₇NO₃S | [9] |
| Molecular Weight | 209.22 g/mol | [5][9] |
| Melting Point | 113–114 °C | [6] |
| ¹H-NMR (DMSO-d₆) | δ 11.60 (s, 1H, COOH), 7.24–7.32 (d, 2H, CHAr), 7.13–7.16 (d, 2H, CHAr), 7.06–7.08 (m, 2H, CH₂) | [6] |
| IR (KBr, cm⁻¹) | ~3356 (O-H stretch, COOH), ~2982 (C-H stretch, Ar), ~1641 (C=N stretch), ~760 (C-S stretch) | [6] |
Advanced and Alternative Synthetic Strategies
While S-alkylation is the workhorse method, modern synthetic chemistry prioritizes efficiency, waste reduction, and speed. Several advanced strategies can be applied to the synthesis of the benzoxazole scaffold.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| One-Pot Synthesis | Multiple reaction steps are performed in a single vessel without isolating intermediates. For instance, 2-aminophenol can be reacted directly with carboxylic acids or their derivatives under various catalytic conditions.[5][10][11] | Increased efficiency, reduced solvent waste, time-saving, lower operational costs.[5] | Requires careful optimization of reaction conditions to avoid side reactions; may be challenging for complex substrates. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically accelerating reaction rates for benzoxazole formation.[5][12] | Significant reduction in reaction time (minutes vs. hours), often leads to higher yields and purer products. | Requires specialized microwave reactor equipment; scalability can be a concern for industrial production. |
| Ionic Liquid Catalysis | Using ionic liquids as both solvent and catalyst can promote the condensation of 2-aminophenol and carboxylic acids under milder conditions.[10] | Green chemistry approach (recyclable catalyst/solvent), can lead to high regioselectivity and excellent yields. | High cost of ionic liquids, potential challenges in product separation. |
Conclusion
The synthesis of this compound is most reliably achieved through the S-alkylation of benzo[d]oxazole-2(3H)-thione, a robust and well-documented pathway. The constituent parts of the molecule—the benzoxazole core and the thioacetic acid linker—make it a valuable building block in medicinal chemistry and drug development.[1][2][5] Understanding the mechanistic underpinnings of its synthesis allows for rational optimization and adaptation. Furthermore, exploring advanced methods like one-pot and microwave-assisted syntheses offers promising avenues for developing more efficient, sustainable, and rapid access to this important chemical scaffold and its derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpbs.com [ijpbs.com]
- 3. jocpr.com [jocpr.com]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 6. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to (1,3-Benzoxazol-2-ylthio)acetic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the physicochemical properties, synthesis, and characterization of (1,3-Benzoxazol-2-ylthio)acetic acid. This document provides not only foundational data but also contextual insights into the experimental methodologies and the significance of its structural features.
Introduction
This compound, with CAS number 58089-32-0, is a molecule of significant interest in medicinal chemistry.[1][2] Its structure strategically combines a benzoxazole scaffold with a thioacetic acid moiety. The benzoxazole ring system is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The thioether linkage and the carboxylic acid group offer avenues for further chemical modification, making it a versatile building block for the synthesis of more complex derivatives.[1] This guide will delve into the essential physicochemical characteristics, a reliable synthesis protocol, and the spectroscopic signature of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These parameters influence its solubility, stability, and pharmacokinetic profile. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | [3] |
| Molecular Weight | 209.22 g/mol | [1][3] |
| CAS Number | 58089-32-0 | [1][2] |
| Physical Form | Solid | |
| Boiling Point | 399.4°C at 760 mmHg | [3] |
| Density | 1.48 g/cm³ | [3] |
| Flash Point | 195.3°C | [3] |
| Refractive Index | 1.684 | [3] |
| XLogP3 | 2.00450 | [3] |
| PSA (Polar Surface Area) | 88.63 Ų | [3] |
| InChI Key | MZIJIHZQKNAQBF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
A prominent and widely employed method for the synthesis of this compound is the S-alkylation of 2-benzoxazolethione (also known as benzo[d]oxazole-2(3H)-thione) with chloroacetic acid.[1] This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the thione acts as a nucleophile, displacing the chloride from chloroacetic acid.[1]
Experimental Protocol
Materials:
-
2-Benzoxazolethione
-
Chloroacetic acid
-
Anhydrous potassium carbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Distilled water
-
Hydrochloric acid (for acidification)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzoxazolethione in ethanol.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial as it deprotonates the thiol group of 2-benzoxazolethione, forming a more potent thiolate nucleophile.
-
Addition of Alkylating Agent: Slowly add a solution of chloroacetic acid in ethanol to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic attack.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water.
-
Acidification: The aqueous solution is acidified with dilute hydrochloric acid. This step protonates the carboxylate salt, leading to the precipitation of the desired this compound.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoxazole ring, typically in the range of 7.0-8.0 ppm. A singlet corresponding to the methylene protons (-CH₂-) of the acetic acid moiety would likely appear around 4.0 ppm. The acidic proton of the carboxylic acid group (-COOH) would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all nine carbon atoms. The carbonyl carbon of the carboxylic acid would be observed at the downfield region, typically around 170-180 ppm. The aromatic carbons would resonate in the 110-150 ppm range, and the methylene carbon would appear further upfield.
IR (Infrared) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Bands in the 1600-1450 cm⁻¹ region would be indicative of the C=C and C=N stretching of the benzoxazole ring.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 209, corresponding to the molecular weight of this compound.
Applications and Future Directions
While specific, in-depth pharmacological studies on this compound are not extensively published, the benzoxazole scaffold is a known pharmacophore.[1] Derivatives of benzoxazole have been investigated for a variety of therapeutic applications.[1] The presence of the carboxylic acid and thioether functionalities in the title compound makes it an attractive starting material for the synthesis of ester and amide derivatives, which could lead to compounds with enhanced biological activity and improved pharmacokinetic properties.[1] Future research could focus on the synthesis of a library of derivatives and their systematic evaluation for various biological activities.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, a reliable synthesis method, and the expected spectroscopic characteristics of this compound. The information presented herein is intended to be a valuable resource for scientists engaged in chemical synthesis and drug discovery, facilitating further exploration of this promising molecule and its derivatives.
References
An In-Depth Technical Guide on the Core Mechanism of Action of (1,3-Benzoxazol-2-ylthio)acetic acid and its Derivatives
Authored by: A Senior Application Scientist
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] While dedicated pharmacological studies on (1,3-Benzoxazol-2-ylthio)acetic acid are not extensively documented, its structural features suggest a significant potential for biological activity. This technical guide synthesizes the known mechanisms of action of structurally related benzoxazole derivatives to propose and explore the probable molecular pathways modulated by this compound. We will delve into its potential as an anti-inflammatory, antimicrobial, and anticancer agent, providing detailed experimental protocols and conceptual frameworks for researchers and drug development professionals to investigate its therapeutic promise.
Introduction: The Therapeutic Potential of the Benzoxazole Core
Benzoxazoles are bicyclic heterocyclic compounds that are isosteres of naturally occurring nucleic bases, allowing for facile interaction with biological macromolecules.[4] This fundamental property has led to the development of numerous benzoxazole-containing compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2][5] The title compound, this compound, combines the benzoxazole pharmacophore with a thioacetic acid moiety, a linker and functional group known to influence pharmacokinetic and pharmacodynamic properties. This guide will explore the mechanistic underpinnings of its potential therapeutic actions based on the established activities of its chemical relatives.
Potential Anti-inflammatory Mechanisms of Action
The anti-inflammatory potential of benzoxazole derivatives is a recurring theme in the scientific literature.[6][7] For this compound, two primary pathways warrant investigation: the inhibition of key inflammatory enzymes and the modulation of inflammatory signaling cascades.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Derivatives of this compound have demonstrated inhibitory effects against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), crucial enzymes in the inflammatory cascade.[8] COX-2 is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation, while 15-LOX contributes to the production of pro-inflammatory leukotrienes. Dual inhibition of these enzymes presents a promising strategy for comprehensive anti-inflammatory therapy.
Table 1: Potential Enzyme Targets for this compound Derivatives in Inflammation
| Enzyme Target | Therapeutic Area | Reference |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | --INVALID-LINK--[8] |
| 15-Lipoxygenase (15-LOX) | Inflammation | --INVALID-LINK--[8] |
Modulation of the TLR4/MD2 Signaling Pathway
Recent studies have identified benzoxazolone derivatives as inhibitors of Myeloid Differentiation Protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4).[9] The TLR4/MD2 complex is a critical sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and its activation triggers a potent inflammatory response, including the release of pro-inflammatory cytokines like IL-6.[9] Inhibition of MD2 by this compound could therefore represent a powerful mechanism to attenuate inflammation in response to bacterial endotoxins.
Diagram 1: Proposed Anti-inflammatory Signaling Pathway
References
- 1. ijpbs.com [ijpbs.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of (1,3-Benzoxazol-2-ylthio)acetic acid
This guide provides a comprehensive overview of the spectroscopic characterization of (1,3-Benzoxazol-2-ylthio)acetic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the focus here extends beyond raw data to encompass the rationale behind experimental choices and the interpretation of spectral features, ensuring a robust and validated understanding of the molecule's structure and purity.
Introduction
This compound (CAS No: 58089-32-0) is a heterocyclic compound featuring a benzoxazole core linked to an acetic acid moiety via a thioether bridge.[1][2][3] This unique combination of functional groups imparts a range of interesting chemical and biological properties, making it a valuable scaffold in drug discovery and a precursor for novel materials.[1][4] Accurate and unambiguous structural confirmation is paramount for any research and development involving this compound. This guide will delve into the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis and Structural Context
A common and efficient route for the synthesis of this compound involves the S-alkylation of 2-benzoxazolethione with chloroacetic acid.[1] This reaction, where the sulfur atom of the thione acts as a nucleophile to displace the chloride, is a foundational method for accessing this class of compounds.[1] Understanding the synthetic pathway is crucial as it provides insights into potential impurities and side products that may be observed during spectroscopic analysis.
References
An In-depth Technical Guide on the Crystal Structure of (1,3-Benzoxazol-2-ylthio)acetic acid
This guide provides a comprehensive technical overview of (1,3-Benzoxazol-2-ylthio)acetic acid, a molecule of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, spectroscopic characterization, and a theoretical exploration of its three-dimensional structure. While an experimentally determined crystal structure is not publicly available at the time of this writing, this guide leverages established synthetic protocols, spectroscopic data, and computational modeling principles to provide a robust understanding of this important molecule.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of benzoxazole are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The incorporation of a thioacetic acid moiety at the 2-position of the benzoxazole ring, as seen in this compound, introduces a flexible linker and a carboxylic acid group. This functional group can participate in hydrogen bonding and salt formation, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. The thioether linkage also provides a potential site for metabolic oxidation, which is a crucial consideration in drug design.[3]
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most commonly achieved through a straightforward and efficient S-alkylation reaction. This method involves the nucleophilic attack of the sulfur atom of 2-benzoxazolethione on chloroacetic acid.[3]
Synthetic Protocol
Reaction: 2-Benzoxazolethione + Chloroacetic Acid → this compound
A detailed, step-by-step methodology for this synthesis is as follows:
-
Preparation of the Nucleophile: 2-Benzoxazolethione (also known as benzo[d]oxazole-2(3H)-thione) is prepared by the condensation of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[4]
-
S-Alkylation Reaction:
-
In a round-bottom flask, dissolve 2-Benzoxazolethione in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Add an equimolar amount of a base, typically sodium hydroxide or potassium carbonate, to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
To this solution, add a solution of chloroacetic acid in the same solvent dropwise at room temperature.
-
The reaction mixture is then typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[1]
-
-
Work-up and Purification:
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product.
-
The solid is collected by filtration, washed with water to remove inorganic salts, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.[5]
-
Spectroscopic Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole ring, a singlet for the methylene protons of the thioacetic acid moiety, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | The carbon NMR spectrum would display signals corresponding to the carbons of the benzoxazole ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, C-S stretching, and the aromatic C=C and C-H stretching vibrations. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₇NO₃S, MW: 209.22 g/mol ), confirming its elemental composition.[5][6][7][8][9] |
Molecular Structure: A Computational Perspective
In the absence of experimental single-crystal X-ray diffraction data, computational modeling provides a powerful tool to predict and analyze the three-dimensional structure of this compound. Density Functional Theory (DFT) calculations are a reliable method for optimizing the geometry and understanding the electronic properties of such molecules.
// Benzoxazole Ring N1 [label="N"]; O1 [label="O"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"];
// Thioacetic Acid Moiety S1 [label="S"]; C8 [label="C"]; C9 [label="C"]; O2 [label="O"]; O3 [label="O"]; H1 [label="H"];
// Benzene part of Benzoxazole C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2;
// Oxazole part of Benzoxazole C7 -- N1; N1 -- C1; C1 -- O1; O1 -- C2;
// Thioacetic Acid part C1 -- S1; S1 -- C8; C8 -- C9; C9 -- O2; C9 -- O3; O3 -- H1;
// Positioning for better visualization {rank=same; C2; C7;} {rank=same; C3; C6;} {rank=same; C4; C5;} {rank=same; O1; N1;} } केंद Caption: 2D representation of this compound.
Predicted Geometry and Conformation
DFT calculations would likely predict a largely planar benzoxazole ring system. The thioacetic acid side chain, however, introduces conformational flexibility. The key dihedral angles to consider are around the C-S and S-C bonds, which will determine the overall shape of the molecule. The orientation of the carboxylic acid group relative to the benzoxazole ring is of particular interest, as it can influence intermolecular interactions in the solid state and in biological systems.
Intermolecular Interactions
In a hypothetical crystal lattice, the carboxylic acid group is expected to be a primary driver of intermolecular interactions, forming strong hydrogen bonds. These could lead to the formation of dimeric structures, a common motif in the crystal packing of carboxylic acids. Additionally, π-π stacking interactions between the aromatic benzoxazole rings of adjacent molecules would likely contribute to the stability of the crystal structure.
Potential Applications in Drug Development
The structural features of this compound make it an attractive candidate for further investigation in drug discovery. The benzoxazole core is a known pharmacophore that interacts with various biological targets.[1] The thioacetic acid moiety can be further functionalized, for example, by forming amides or esters, to modulate the compound's physicochemical properties and biological activity.[3]
Derivatives of benzoxazole have shown promise as:
-
Anticancer agents: By targeting various kinases and other enzymes involved in cell proliferation.[1]
-
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[2]
-
Anti-inflammatory agents: Through the inhibition of enzymes like cyclooxygenases.
Molecular docking studies, a computational technique to predict the binding of a ligand to a receptor, could be employed to explore the potential biological targets of this compound.[4]
Conclusion
This compound is a synthetically accessible molecule with a chemical scaffold of proven importance in medicinal chemistry. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and a theoretical framework for understanding its molecular structure in the absence of experimental crystal data. The insights presented herein are intended to support further research and development efforts focused on this promising compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 4. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives - Almehmadi - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 5. This compound | 58089-32-0 [chemicalbook.com]
- 6. Quinoline-4-sulfonic Acid | C9H7NO3S | CID 4462285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Quinoline-4-sulfonic acid (C9H7NO3S) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 8-quinolinesulfonic acid (C9H7NO3S) [pubchemlite.lcsb.uni.lu]
- 9. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (1,3-Benzoxazol-2-ylthio)acetic Acid in DMSO and Other Solvents
This guide provides a comprehensive technical overview of the solubility of (1,3-Benzoxazol-2-ylthio)acetic acid, a molecule of interest in contemporary drug discovery and development. Recognizing the critical role of solubility in a compound's journey from the laboratory to clinical application, this document delves into both the theoretical underpinnings and practical methodologies for assessing its solubility profile. The primary focus is on Dimethyl Sulfoxide (DMSO), a ubiquitous solvent in pharmacological screening, with extended analysis to other common organic solvents. This resource is intended for researchers, medicinal chemists, and formulation scientists engaged in the multifaceted process of drug development.
Introduction: The Criticality of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its bioavailability and, consequently, its therapeutic efficacy. A compound's ability to dissolve in a solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, a heterocyclic compound featuring a benzoxazole core, a thioether linkage, and a carboxylic acid moiety, presents a unique solubility challenge due to its combination of aromatic, polar, and ionizable groups.[1] Understanding its solubility is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.
This guide will navigate the complexities of solubility through a multi-pronged approach:
-
Theoretical Frameworks for Solubility Prediction: An exploration of established models, including the General Solubility Equation (GSE) and Hansen Solubility Parameters (HSP), to estimate the solubility of this compound.
-
Methodologies for Experimental Solubility Determination: Detailed protocols for both kinetic and thermodynamic solubility assessment using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy.
-
A Focus on DMSO: A dedicated examination of the solubility of this compound in DMSO, a solvent of choice for compound storage and high-throughput screening.
-
Broader Solvent Landscape: A predictive analysis of the compound's solubility in a range of common organic solvents, crucial for formulation and process chemistry.
Physicochemical Properties of this compound
A thorough understanding of a compound's intrinsic properties is a prerequisite for any meaningful solubility analysis. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₇NO₃S | [2] |
| Molecular Weight | 209.22 g/mol | [2] |
| XLogP3 | 2.00450 | Predicted[2] |
| Melting Point | ~159 °C (estimated) | Approximation based on the structurally similar (Benzothiazol-2-ylthio)acetic acid[3] |
| pKa | Not experimentally determined. Expected to be acidic due to the carboxylic acid group. |
Theoretical Frameworks for Solubility Prediction
In the absence of extensive experimental data, predictive models offer valuable insights into a compound's likely solubility behavior.
The General Solubility Equation (GSE)
The General Solubility Equation (GSE) provides a straightforward method for estimating the aqueous solubility of a compound based on its melting point and octanol-water partition coefficient (logP). The equation is as follows:
LogS = 0.5 - 0.01 * (Melting Point - 25) - LogP
Where:
-
LogS is the logarithm of the molar solubility in water.
-
Melting Point is in degrees Celsius.
-
LogP is the octanol-water partition coefficient.
Applying the GSE to this compound:
Using the predicted XLogP3 of 2.00450 and the estimated melting point of 159 °C:
LogS = 0.5 - 0.01 * (159 - 25) - 2.00450 LogS = 0.5 - 0.01 * (134) - 2.00450 LogS = 0.5 - 1.34 - 2.00450 LogS = -2.8445
S = 10⁻².⁸⁴⁴⁵ M ≈ 1.43 x 10⁻³ M
This calculation predicts a relatively low aqueous solubility for this compound. Generally, compounds with lower aqueous solubility tend to be more soluble in organic solvents.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) approach is a powerful tool for predicting the miscibility of a solute in a solvent. It is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility.
Estimating the HSP of this compound:
The HSP of a molecule can be estimated using group contribution methods, where the contributions of its individual functional groups are summed.[4][5] Based on the structure of this compound, the following groups can be identified: a benzoxazole ring system, a thioether linkage, and a carboxylic acid group.
While a detailed group contribution calculation is beyond the scope of this guide, a qualitative assessment suggests that the molecule will possess significant contributions from all three parameters due to its aromatic system (δD), polar heterocyclic ring and thioether (δP), and the hydrogen-bonding capable carboxylic acid (δH).
Predicted Solubility in Various Solvents based on HSP:
The table below presents the HSP for DMSO and other common organic solvents.[6][7] By comparing these values to the expected profile of our target compound, we can predict its relative solubility.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Moderate to High |
| Acetone | 15.5 | 10.4 | 7.0 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | Moderate (due to H-bonding) |
| Methanol | 15.1 | 12.3 | 22.3 | Moderate (due to H-bonding) |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate to Low |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate to Low |
| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | Very Low |
| Hexane | 14.9 | 0.0 | 0.0 | Insoluble |
| Water | 15.5 | 16.0 | 42.3 | Very Low (as predicted by GSE) |
Based on this analysis, DMSO and DMF are predicted to be excellent solvents for this compound due to their well-balanced HSP profiles that can accommodate the various intermolecular forces of the solute.
Methodologies for Experimental Solubility Determination
While predictive models are invaluable, experimental determination remains the gold standard for accurate solubility assessment. The choice between kinetic and thermodynamic solubility measurements depends on the stage of drug development.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput method typically used in early-stage drug discovery. It measures the concentration at which a compound, dissolved in a stock solution (usually DMSO), precipitates when added to an aqueous buffer. The results can be influenced by the rate of addition and the final concentration of the co-solvent.
-
Thermodynamic Solubility: This is an equilibrium-based measurement that determines the true saturation concentration of a compound in a given solvent after a prolonged incubation period. It is a more time-consuming but also a more accurate representation of a compound's intrinsic solubility.
The workflow for determining both types of solubility is depicted below:
Caption: Workflow for kinetic and thermodynamic solubility determination.
Experimental Protocol: Thermodynamic Solubility via HPLC
This protocol outlines the shake-flask method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After incubation, visually confirm the presence of undissolved solid.
-
Carefully remove the vials from the shaker and let them stand to allow the solid to settle.
-
Filter the supernatant through a 0.22 µm syringe filter or centrifuge the solution to pellet the excess solid.
-
-
HPLC Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the filtered supernatant from the saturated solution into the HPLC system.
-
Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound.
-
Injection Volume: 10 µL
The experimental workflow is visualized below:
Caption: Step-by-step protocol for thermodynamic solubility determination.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While experimental data for this specific compound remains to be published, the theoretical predictions and detailed methodologies presented herein offer a robust starting point for any research program.
Key Takeaways:
-
This compound is predicted to have low aqueous solubility but high solubility in polar aprotic solvents like DMSO and DMF.
-
The General Solubility Equation and Hansen Solubility Parameters are valuable tools for estimating solubility in the absence of experimental data.
-
A well-defined experimental protocol, such as the shake-flask method coupled with HPLC analysis, is essential for obtaining accurate thermodynamic solubility data.
Future work should focus on the experimental determination of the key physicochemical properties of this compound, including its melting point, pKa, and solubility in a wide range of pharmaceutically relevant solvents. This empirical data will be invaluable for the continued development of this promising compound.
References
- 1. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. CAS 6295-57-4 | 8H66-1-3P | MDL MFCD00227391 | (Benzothiazol-2-ylthio)acetic acid | SynQuest Laboratories [synquestlabs.com]
- 4. kinampark.com [kinampark.com]
- 5. Improved group contribution parameter set for the application of solubility parameters to melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
Unlocking the Therapeutic Potential of (1,3-Benzoxazol-2-ylthio)acetic acid: A Technical Guide to Target Identification and Validation
Abstract
The benzoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4] This in-depth technical guide focuses on (1,3-Benzoxazol-2-ylthio)acetic acid, a member of this versatile class of compounds, and explores its potential therapeutic targets. Drawing upon the established biological activities of structurally related benzoxazole derivatives, this document provides a scientific rationale for investigating key molecular targets in oncology, inflammation, and infectious diseases. We present detailed experimental workflows, from initial screening to mechanistic validation, to guide researchers in elucidating the therapeutic promise of this compound. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutic agents.
Introduction: The Benzoxazole Core as a Foundation for Drug Discovery
The benzoxazole moiety, a bicyclic heterocyclic system, is a recurring motif in numerous biologically active compounds.[3] Its planar structure and capacity for diverse chemical modifications have made it a focal point for the synthesis of novel therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The compound of interest, this compound, combines the benzoxazole core with a thioacetic acid side chain, a feature that can influence its pharmacokinetic properties and target interactions.[7] While direct studies on this specific molecule are limited, the extensive research on its parent scaffold, 2-mercaptobenzoxazole, and its derivatives provides a robust framework for predicting and validating its therapeutic targets.[8][9][10][11][12]
This guide will systematically explore the most promising therapeutic avenues for this compound, with a primary focus on:
-
Oncology: Targeting key kinases and enzymes involved in cancer cell proliferation, survival, and angiogenesis.
-
Inflammation: Investigating the modulation of enzymatic pathways central to the inflammatory response.
-
Infectious Diseases: Exploring the potential for antimicrobial activity through novel mechanisms such as quorum sensing inhibition.
Potential Therapeutic Targets in Oncology
The anticancer activity of benzoxazole derivatives is a well-documented and promising area of investigation.[13] Several studies have identified specific molecular targets that are critical for tumor growth and progression.
Multi-Kinase Inhibition: A Strategy for Combating Cancer Complexity
Recent research has highlighted the potential of 2-mercaptobenzoxazole derivatives as multi-kinase inhibitors.[8] This is a particularly attractive strategy in oncology, as targeting multiple signaling pathways can overcome resistance mechanisms and improve therapeutic efficacy.
Key Putative Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression is common in various cancers.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Another member of the EGFR family, HER2 amplification is a key driver in a subset of breast and gastric cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis.
Experimental Workflow for Kinase Inhibition Profiling:
The following workflow outlines a systematic approach to assess the inhibitory activity of this compound against the putative kinase targets.
Caption: Workflow for kinase inhibitor profiling of this compound.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR, HER2, VEGFR2, and CDK2.
-
Materials: Recombinant human kinases, appropriate substrates (e.g., poly(Glu, Tyr) for tyrosine kinases), ATP, this compound stock solution, assay buffer, kinase-glo luminescent assay kit.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the kinase, substrate, and diluted compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the recommended time.
-
Stop the reaction and measure the remaining ATP using the kinase-glo reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to a vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Heparanase Inhibition: Targeting the Tumor Microenvironment
Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate side chains of heparan sulfate proteoglycans, major components of the extracellular matrix. Its activity is implicated in tumor invasion, metastasis, and angiogenesis. A novel series of benzoxazol-5-yl acetic acid derivatives have been identified as heparanase inhibitors, suggesting that this compound may also possess this activity.[15]
Signaling Pathway Implication:
Caption: Role of heparanase in tumor progression.
Potential Therapeutic Targets in Inflammation
Benzoxazole derivatives have long been recognized for their anti-inflammatory properties.[2][4][5][6][10][16] The structural similarity to known anti-inflammatory drugs like benoxaprofen suggests that this compound could modulate key enzymes in inflammatory pathways.
Inhibition of 5-Lipoxygenase (5-LOX)
The anti-psoriatic effects of the benzoxazole derivative benoxaprofen have been partially attributed to its ability to inhibit epidermal 5-lipoxygenase (5-LOX).[5] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.
Experimental Protocol: 5-LOX Inhibition Assay
-
Objective: To evaluate the inhibitory effect of this compound on 5-LOX activity.
-
Materials: Purified 5-LOX, arachidonic acid, this compound, assay buffer, spectrophotometer.
-
Procedure:
-
Pre-incubate the 5-LOX enzyme with various concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of leukotrienes by measuring the increase in absorbance at 234 nm.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Potential Therapeutic Targets in Infectious Diseases
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Benzoxazole derivatives have demonstrated significant antibacterial and antifungal activities.[9][11][17][18]
Quorum Sensing Inhibition in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In pathogens like Pseudomonas aeruginosa, QS controls the expression of virulence factors. A study has identified 1,3-benzoxazol-2(3H)-one derivatives as inhibitors of the QS system.[19] This suggests that this compound could act as a quorum sensing inhibitor (QSI).
Experimental Workflow for Quorum Sensing Inhibition:
Caption: Workflow for evaluating quorum sensing inhibition.
Summary of Potential Therapeutic Targets and IC50 Values of Related Compounds
| Therapeutic Area | Potential Target | Related Compound Class | Reported IC50 Values (µM) | Reference |
| Oncology | EGFR | 2-Mercaptobenzoxazole derivative | 0.279 | [8] |
| HER2 | 2-Mercaptobenzoxazole derivative | 0.224 | [8] | |
| VEGFR2 | 2-Mercaptobenzoxazole derivative | 0.565 | [8] | |
| CDK2 | 2-Mercaptobenzoxazole derivative | 0.886 | [8] | |
| Heparanase | Benzoxazol-5-yl acetic acid derivative | ~0.2 | [15] | |
| Inflammation | 5-Lipoxygenase | Benoxaprofen (a benzoxazole derivative) | - | [5] |
| Infectious Diseases | Quorum Sensing | 1,3-Benzoxazol-2(3H)-one derivatives | - | [19] |
Conclusion and Future Directions
This compound emerges from a rich chemical lineage of benzoxazole derivatives with a compelling and diverse range of biological activities. The evidence strongly suggests that its therapeutic potential warrants a thorough investigation into its effects on key molecular targets in oncology, inflammation, and infectious diseases. The experimental workflows and protocols outlined in this guide provide a clear and scientifically rigorous path for elucidating the mechanism of action of this promising compound. Future research should focus on a systematic evaluation of these targets, followed by lead optimization to enhance potency and selectivity, ultimately paving the way for preclinical and clinical development.
References
- 1. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. zenodo.org [zenodo.org]
- 11. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of (1,3-Benzoxazol-2-ylthio)acetic acid and its analogs
An In-Depth Technical Guide to (1,3-Benzoxazol-2-ylthio)acetic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole nucleus, an aromatic bicyclic system formed by the fusion of a benzene and an oxazole ring, represents a cornerstone pharmacophore in modern drug discovery.[1][2] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making it a privileged scaffold in the development of novel therapeutic agents.[3] Benzoxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]
This guide focuses on a specific, highly versatile class of these compounds: This compound and its analogs. The core structure features the benzoxazole ring system linked at the 2-position to an acetic acid moiety via a flexible thioether bridge. This arrangement provides an excellent platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. We will delve into the synthetic strategies for accessing this core and its derivatives, explore their diverse biological activities, and elucidate the underlying mechanisms of action that confer their therapeutic potential.
Core Synthesis and Chemical Derivatization
The synthesis of this compound is both efficient and robust, primarily relying on the nucleophilic character of the sulfur atom in the precursor, 2-mercaptobenzoxazole (also known as benzo[d]oxazole-2-thiol).[5][6]
Primary Synthetic Pathway: S-Alkylation
The most common and straightforward method for synthesizing the title compound is the S-alkylation of 2-mercaptobenzoxazole with a haloacetic acid, typically chloroacetic acid.[6]
Step 1: Formation of 2-Mercaptobenzoxazole: The precursor is synthesized by reacting 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[5]
Step 2: S-Alkylation: The sulfur atom of 2-mercaptobenzoxazole acts as a potent nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion. This reaction is typically carried out in a polar solvent with a base to deprotonate the thiol, enhancing its nucleophilicity.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 2-mercaptobenzoxazole (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Base Addition: Add a mild base, such as anhydrous potassium carbonate (1.5 equivalents), to the solution and stir for 30 minutes at room temperature to facilitate the formation of the thiolate anion.
-
Alkylation: Add chloroacetic acid (1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to a pH of ~2-3. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Chemical Derivatization
The carboxylic acid moiety of the parent compound is a key handle for further chemical modification, allowing for the synthesis of a wide array of analogs with modulated physicochemical properties.
-
Esterification: The conversion of the carboxylic acid to an ester can increase lipophilicity, potentially enhancing cell membrane permeability. This is achieved through standard methods, such as Fischer esterification (reacting with an alcohol under acidic catalysis).[6]
-
Amidation: Forming an amide bond by reacting the carboxylic acid with a primary or secondary amine is a pivotal strategy in medicinal chemistry to introduce new points of interaction with biological targets.[6]
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of benzoxazole derivatives.[3][5] A key mechanism underlying this activity is the inhibition of critical signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: VEGFR-2 Inhibition A significant target for many benzoxazole-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels that are essential for supplying nutrients to growing tumors. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to suppressed growth and metastasis.[3]
Caption: Inhibition of the VEGFR-2 signaling cascade by benzoxazole analogs.
Antimicrobial and Anti-Quorum Sensing Activity
Benzoxazole derivatives have consistently shown potent activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]
A particularly innovative approach involves targeting bacterial communication systems known as Quorum Sensing (QS) . QS allows bacteria to coordinate gene expression and regulate virulence factors, biofilm formation, and antibiotic resistance.[7] Certain 1,3-benzoxazol-2(3H)-one derivatives, which are structurally related to the core topic, have been identified as potent QS inhibitors. These compounds were shown to significantly reduce the production of virulence factors like elastase and inhibit biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa.[7] This anti-virulence strategy offers a promising alternative to traditional antibiotics, as it is less likely to induce resistance.
Other Notable Activities
The therapeutic potential of this chemical class extends beyond cancer and infectious diseases:
-
Heparanase Inhibition: Benzoxazol-5-yl acetic acid derivatives have been identified as novel inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.[8]
-
Melatonin Receptor Agonism: Some benzoxazole analogs have shown activity as agonists for melatonin receptors, suggesting potential applications in treating sleep disorders and circadian rhythm disruptions.[9]
-
Anti-inflammatory Activity: The benzoxazole scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like flunoxaprofen, highlighting the potential for new derivatives to possess anti-inflammatory properties.[5]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is critical for rational drug design. Studies on various benzoxazole analogs have yielded key SAR insights.
The presence and position of substituents on the benzoxazole ring dramatically influence the compound's biological profile.[6] Electron-withdrawing groups, in particular, have been shown to enhance certain activities.[10]
| Modification Site | Substituent Type | Effect on Biological Activity | Reference |
| Benzoxazole Ring | Electron-withdrawing groups (e.g., -Cl, -NO₂) at para- or ortho-positions | Enhanced anti-proliferative activity against cancer cells. | [10] |
| Benzoxazole Ring | Heterocyclic groups (e.g., Thiophene) | Improved antibacterial activity against specific strains like E. coli. | [5] |
| Acetic Acid Moiety | Esterification (forms ester) | Increases lipophilicity, potentially improving cell permeability. | [6] |
| Acetic Acid Moiety | Amidation (forms amide) | Creates new hydrogen bonding opportunities, potentially increasing target affinity. | [6] |
Experimental Protocols
Protocol 2: Antimicrobial Susceptibility Testing (Tube Dilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[5]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a series of sterile test tubes containing liquid growth medium (e.g., Mueller-Hinton Broth for bacteria), perform two-fold serial dilutions of the compound stock solution to achieve a range of final concentrations.
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Add a defined volume of this inoculum to each dilution tube.
-
Controls: Prepare a positive control tube (medium + inoculum, no compound) and a negative control tube (medium only).
-
Incubation: Incubate all tubes under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion and Future Perspectives
This compound and its analogs represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with the potential for extensive chemical modification, makes them an attractive scaffold for drug discovery. The demonstrated efficacy in key therapeutic areas—particularly as anticancer agents via VEGFR-2 inhibition and as novel anti-infectives through quorum sensing inhibition—underscores their potential.
Future research should focus on synthesizing and screening more diverse libraries of these analogs to further refine structure-activity relationships. Investigating their effects on a broader range of biological targets and exploring their potential in combination therapies could unlock new and powerful treatment paradigms for complex diseases. The development of derivatives with optimized pharmacokinetic profiles will be crucial for translating the promising in vitro results into in vivo efficacy.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 7. Synthesis and biological activities of some 1,3-benzoxazol-2(3H)-one derivatives as anti-quorum sensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid from 2-benzoxazolethione
An Application Guide to the Synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid from 2-Benzoxazolethione
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry and drug development.[1] Compounds incorporating this moiety exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] this compound is a key intermediate, leveraging the bioactive benzoxazole core and presenting a carboxylic acid handle for further molecular elaboration, such as esterification to enhance lipophilicity or amide coupling to explore new pharmacophores.[3]
This document provides a detailed, experience-driven guide for the synthesis of this compound via the S-alkylation of 2-benzoxazolethione. We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step protocol, and outline the necessary analytical techniques for product validation, ensuring a reliable and reproducible synthesis for researchers in the field.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 2-benzoxazolethione and chloroacetic acid is a classic example of a nucleophilic substitution reaction, specifically an S-alkylation.[3] The process is predicated on the nucleophilic character of the sulfur atom in the 2-benzoxazolethione molecule.
Mechanistic Steps:
-
Deprotonation (Activation): 2-Benzoxazolethione exists in tautomeric equilibrium with its thiol form, 2-mercaptobenzoxazole. The presence of a base, such as potassium hydroxide (KOH), is critical. The base deprotonates the thiol group (or the N-H group in the thione form, which facilitates tautomerization), generating a highly nucleophilic thiolate anion. This activation step is crucial for driving the reaction forward efficiently.
-
Nucleophilic Attack: The generated thiolate anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of chloroacetic acid. This carbon is electron-deficient due to the inductive effect of the adjacent chlorine atom and carboxylic acid group.
-
Displacement: The nucleophilic attack results in the formation of a new sulfur-carbon bond and the displacement of the chloride ion, which is a good leaving group.
-
Acidification (Work-up): After the reaction is complete, the reaction mixture contains the potassium salt of the product. Acidification with a strong acid (e.g., HCl) protonates the carboxylate, precipitating the final this compound product, which can then be isolated.
The choice of an alcohol, like ethanol, as a solvent is strategic as it readily dissolves the starting materials and the base, facilitating a homogeneous reaction environment.[4] Heating under reflux provides the necessary activation energy to ensure a reasonable reaction rate and drive the synthesis to completion within a practical timeframe.[4]
Materials and Instrumentation
Reagent and Solvent Data
| Reagent/Solvent | Chemical Formula | CAS No. | Molar Mass ( g/mol ) | Key Hazards |
| 2-Benzoxazolethione | C₇H₅NOS | 583-50-6 | 151.19 | Harmful if swallowed, Skin/Eye Irritant[5] |
| Chloroacetic acid | C₂H₃ClO₂ | 79-11-8 | 94.50 | Toxic, Corrosive, Severe Skin/Eye Damage[6] |
| Potassium Hydroxide | KOH | 1310-58-3 | 56.11 | Corrosive, Harmful if swallowed |
| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | 46.07 | Flammable |
| Hydrochloric Acid | HCl | 7647-01-0 | 36.46 | Corrosive, Causes severe burns |
| Distilled Water | H₂O | 7732-18-5 | 18.02 | N/A |
Required Instrumentation
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bars
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
Experimental Protocol
Safety First: Hazard Mitigation
-
Chloroacetic Acid: This reagent is highly toxic and corrosive.[6] Always handle it inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are often insufficient; butyl or neoprene gloves are recommended).
-
Potassium Hydroxide & Hydrochloric Acid: Both are corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.
-
General Precautions: Ensure the work area is well-ventilated. In case of skin contact with any hazardous material, wash immediately with copious amounts of water.
Step-by-Step Synthesis Workflow
The following protocol is adapted from established methodologies for the S-alkylation of heterocyclic thiols.[4]
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1.51 g (0.01 mole) of 2-benzoxazolethione in 20 mL of absolute ethanol.
-
Base Addition: To this solution, add a solution of 0.56 g (0.01 mole) of potassium hydroxide dissolved in a minimal amount of ethanol. Stir the mixture for 10-15 minutes at room temperature to ensure complete formation of the potassium thiolate salt.
-
Alkylation: Slowly add a solution of 0.95 g (0.01 mole) of chloroacetic acid in 10 mL of absolute ethanol to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 8 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After 8 hours, remove the heat source and allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing 100 mL of ice-cold distilled water. Stir vigorously.
-
Acidification: Slowly add dilute hydrochloric acid dropwise to the aqueous mixture while stirring until the pH reaches approximately 2-3. A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid generously with cold distilled water to remove any inorganic salts and unreacted chloroacetic acid.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purification: For higher purity, recrystallize the crude product from an appropriate solvent, such as ethanol.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization and Product Validation
Confirming the structure and purity of the synthesized this compound is a critical final step. A combination of spectroscopic and physical methods should be employed.
Expected Analytical Data
| Analysis Method | Expected Result / Key Features |
| Melting Point | A sharp melting point consistent with literature values. |
| FT-IR (KBr, cm⁻¹) | Broad peak ~2500-3300 (O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600-1450 (C=N and C=C aromatic stretches).[7] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Singlet ~4.0-4.2 (S-CH₂), Multiplet ~7.2-7.6 (Ar-H), Broad singlet >10 (COOH).[7][8] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~35-40 (S-C H₂), ~110-150 (Aromatic carbons), ~160-165 (C=N), ~170 (C=O).[7] |
| Mass Spec (ESI-) | [M-H]⁻ ion corresponding to the calculated molecular weight (C₉H₆NO₃S)⁻. |
Characterization Workflow Diagram
Caption: Logical flow for the analytical validation of the final product.
Troubleshooting and Expert Insights
-
Low Yield: If the yield is poor, ensure the KOH was properly dissolved and the 2-benzoxazolethione was fully converted to its salt before adding chloroacetic acid. Incomplete deprotonation is a common cause of low conversion. Also, verify the quality of the starting materials.
-
Oily Product: If the product oils out upon acidification instead of precipitating as a solid, it may be impure. Try adding the reaction mixture to a larger volume of more vigorously stirred ice water. If it remains oily, attempt to extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. The resulting crude oil can then be purified by column chromatography.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 8 hours, the reaction may require a longer reflux time or the addition of a slight excess of the base and alkylating agent. However, a large excess of chloroacetic acid can lead to side products and complicate purification.
Conclusion
This application note details a robust and reliable protocol for the synthesis of this compound. By understanding the underlying S-alkylation mechanism and adhering to the outlined steps for reaction, work-up, and purification, researchers can confidently produce this valuable intermediate. The comprehensive characterization workflow ensures the final product's identity and purity, making it suitable for subsequent use in medicinal chemistry research and drug development programs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. jocpr.com [jocpr.com]
- 8. This compound(58089-32-0) 1H NMR [m.chemicalbook.com]
Application Note: Accelerated Synthesis of (1,3-Benzoxazol-2-ylthio)acetic Acid via Microwave Irradiation
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid, a valuable intermediate in drug discovery. Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The traditional synthesis of this compound via conventional heating is often time-consuming. This guide details an optimized, high-speed method utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of green chemistry, this protocol dramatically reduces reaction times from hours to minutes, improves yields, and minimizes energy consumption, offering a superior alternative for medicinal chemistry and drug development laboratories.[4][5][6]
Introduction: The Significance of Benzoxazoles and Synthesis Modernization
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[2][7] Its derivatives are known to interact readily with biopolymers, making them attractive candidates for drug design.[2][7] The title compound, this compound, serves as a crucial building block, featuring a reactive carboxylic acid handle that allows for further chemical modification and library development.
Conventional synthesis methods, while reliable, often require prolonged refluxing, leading to significant energy expenditure and the potential for byproduct formation.[5] Microwave-assisted synthesis has emerged as a transformative technology that aligns with the principles of green chemistry.[8] It employs microwave radiation to generate heat volumetrically within the reaction mixture by directly interacting with polar molecules.[5] This results in rapid, uniform heating that can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions and higher yields.[6][8]
This guide presents a validated protocol for the S-alkylation of 2-mercaptobenzoxazole with chloroacetic acid under microwave irradiation, providing researchers with a robust and efficient pathway to this important intermediate.
Principle of the Reaction
The synthesis proceeds via a classic nucleophilic substitution reaction (S-alkylation). The key steps are:
-
Deprotonation: The thiol group (-SH) of 2-mercaptobenzoxazole is deprotonated by a mild base (potassium carbonate) to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of chloroacetic acid.
-
Displacement: The chloride ion is displaced as a leaving group, forming the new sulfur-carbon bond and yielding the desired product.
Microwave energy dramatically accelerates this process by efficiently overcoming the activation energy barrier, a benefit particularly pronounced for reactions involving polar transition states.[4]
Reaction Scheme:
2-Mercaptobenzoxazole + Chloroacetic Acid → this compound
Experimental Workflow Overview
The following diagram outlines the complete workflow, from initial setup to final product characterization.
Caption: High-level workflow for microwave-assisted synthesis.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| 2-Mercaptobenzoxazole | 2382-96-9 | 151.19 | Starting material |
| Chloroacetic Acid | 79-11-8 | 94.50 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, base |
| Ethanol (EtOH) | 64-17-5 | 46.07 | ACS grade, solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2M solution for work-up |
| Deionized Water | 7732-18-5 | 18.02 | For washing |
Equipment
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vials with snap caps/septa
-
Magnetic stir bars
-
Analytical balance (± 0.1 mg)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and vacuum filtration apparatus
-
pH paper or pH meter
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer for characterization
Detailed Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step 1: Reagent Preparation
-
To a 10 mL microwave reaction vial, add 2-mercaptobenzoxazole (1.51 g, 10.0 mmol).
-
Add chloroacetic acid (0.95 g, 10.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Expert Insight: Potassium carbonate acts as the base to deprotonate the thiol, generating the thiolate nucleophile. Using an equimolar amount ensures complete activation without introducing strongly basic conditions that could lead to side reactions.
-
-
Add a small magnetic stir bar to the vial.
-
Add 5 mL of ethanol. The mixture will be a suspension.
Step 2: Microwave-Assisted Reaction
-
Securely seal the vial with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C (use ramp-to-temperature setting)
-
Power: 200 W (dynamic power control to maintain temperature)
-
Hold Time: 5 minutes
-
Stirring: High
-
Pre-stirring: 30 seconds
-
-
Initiate the microwave irradiation sequence. The reaction progress can be monitored by TLC if the reactor allows for sampling.
Step 3: Product Isolation and Work-up
-
Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before venting and opening.
-
Filter the reaction mixture through a small filter paper to remove the insoluble potassium carbonate and potassium chloride byproduct. Wash the solids with a small amount of ethanol (2-3 mL).
-
Transfer the combined filtrate to a 50 mL beaker.
-
While stirring, slowly add 2M HCl dropwise to the filtrate until the pH is approximately 2.
-
Causality: The product exists as a carboxylate salt in the basic reaction medium. Acidification protonates the carboxylate, causing the neutral this compound to precipitate out of the ethanol/water solution due to its lower solubility.
-
-
A white solid will precipitate. Continue stirring the suspension in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 15 mL) to remove any remaining inorganic salts.
-
Dry the product under vacuum or in a desiccator. The expected product is a white or off-white solid.[9][10]
Expected Results and Data Analysis
This microwave-assisted protocol provides a significant improvement over conventional heating methods.
| Parameter | Microwave Protocol | Conventional Method |
| Reaction Time | 5 minutes | 3-6 hours |
| Typical Yield | 90-95% | 75-85% |
| Energy Usage | Low | High |
| Product Purity | High (often requires no further purification) | Moderate (may require recrystallization) |
Characterization:
-
Melting Point: Compare with literature values.
-
¹H NMR: Confirm the presence of aromatic protons from the benzoxazole ring and the characteristic singlet for the -S-CH₂- protons.
-
IR Spectroscopy: Identify the strong C=O stretch of the carboxylic acid and other key functional groups.
-
Mass Spectrometry: Confirm the molecular weight of the compound (C₉H₇NO₃S, MW: 209.22 g/mol ).[10]
Mechanistic Visualization
The following diagram illustrates the key chemical transformations during the synthesis.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. jocpr.com [jocpr.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. This compound | 58089-32-0 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
Protocol for S-alkylation of 2-benzoxazolethione with chloroacetic acid
Application Note: A-085
Abstract
This application note provides a comprehensive, field-tested protocol for the S-alkylation of 2-benzoxazolethione (also known as 2-mercaptobenzoxazole) using chloroacetic acid. This reaction yields S-(2-benzoxazolylthio)acetic acid, a valuable intermediate in the synthesis of various biologically active compounds. The protocol details a robust methodology, explains the underlying chemical principles, and offers insights into process optimization and characterization, designed for researchers in medicinal chemistry and drug development.
Introduction
2-Benzoxazolethione and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The sulfur atom at the C2 position provides a reactive handle for functionalization. S-alkylation is a fundamental strategy to introduce diverse substituents, thereby modulating the molecule's physicochemical properties and biological profile.
The specific reaction with chloroacetic acid introduces a carboxymethylthio moiety, creating S-(2-benzoxazolylthio)acetic acid. This product serves as a key building block for synthesizing more complex molecules, including novel heterocyclic compounds and potential therapeutic agents.[1] This guide offers an in-depth, step-by-step procedure grounded in established chemical principles to ensure reproducibility and high yield.
Reaction Scheme and Mechanism
The core of this protocol is a nucleophilic substitution reaction (SN2). The thione tautomer of 2-benzoxazolethione exists in equilibrium with its thiol form, 2-mercaptobenzoxazole. In the presence of a base, the acidic proton of the thiol group is abstracted, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the desired S-alkylated product.[2][3]
Overall Reaction:

The selection of a suitable base is critical. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective for complete deprotonation, driving the reaction forward efficiently.[1] The reaction is typically performed in a polar solvent, such as ethanol or an acetone/water mixture, which facilitates the dissolution of the reactants and intermediates.[1][2]
Experimental Protocol
This protocol is optimized for a 0.01 molar scale, but it can be scaled as needed with appropriate adjustments.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Benzoxazolethione | >98% | Sigma-Aldrich | Also known as 2-mercaptobenzoxazole. |
| Chloroacetic Acid | >99% | Acros Organics | Corrosive. Handle with extreme care. |
| Potassium Hydroxide (KOH) | ACS Reagent, >85% | Fisher Chemical | |
| Ethanol (Absolute) | >99.5% | VWR Chemicals | Can be substituted with a water/acetone mix.[2] |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For acidification. |
| Deionized Water | - | - | For washing and recrystallization. |
| Round-bottom flask (100 mL) | - | - | |
| Reflux Condenser | - | - | |
| Magnetic Stirrer/Hotplate | - | - | |
| Büchner Funnel and Filter Flask | - | - | For product isolation. |
Reagent Quantities
| Compound | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 2-Benzoxazolethione | 151.18 | 1.51 | 0.01 | 1.0 |
| Chloroacetic Acid | 94.50 | 0.95 | 0.01 | 1.0 |
| Potassium Hydroxide | 56.11 | 0.56 | 0.01 | 1.0 |
Step-by-Step Procedure
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoxazolethione (1.51 g, 0.01 mol) and absolute ethanol (20 mL).[1]
-
Base Addition: In a separate beaker, dissolve potassium hydroxide (0.56 g, 0.01 mol) in a minimal amount of water (~2-3 mL) and add it to the flask. Stir the mixture at room temperature for 15 minutes.
-
Scientist's Note: This step generates the potassium salt of 2-mercaptobenzoxazole, a potent nucleophile. Ensuring the complete dissolution and formation of the salt before adding the electrophile is key to preventing side reactions.
-
-
Alkylation: Dissolve chloroacetic acid (0.95 g, 0.01 mol) in ethanol (5 mL) and add it dropwise to the reaction mixture.[1]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) for 6-8 hours.[1]
-
Process Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up & Isolation: After cooling to room temperature, reduce the solvent volume to about half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker containing 50 mL of cold deionized water. Acidify the solution to a pH of ~2-3 by slowly adding dilute hydrochloric acid while stirring. A solid precipitate will form.
-
Causality: The product, S-(2-benzoxazolylthio)acetic acid, is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.
-
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure S-(2-benzoxazolylthio)acetic acid as a white solid. Dry the final product in a vacuum oven.
Workflow and Characterization
The entire process, from setup to final analysis, follows a logical sequence to ensure purity and confirm the identity of the synthesized compound.
Expected Results & Characterization
-
Yield: 85-95%
-
Appearance: White crystalline solid
-
Melting Point: 168-170 °C
-
FT-IR (KBr, cm⁻¹): Key peaks should be observed around 3100-2900 (broad O-H stretch of carboxylic acid), 1710 (C=O stretch), 1480 (C=N stretch).[2]
-
¹H-NMR (DMSO-d₆, δ ppm):
-
~13.0 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~7.3-7.8 ppm: A multiplet integrating to 4 protons, corresponding to the aromatic protons of the benzoxazole ring.
-
~4.2 ppm: A sharp singlet integrating to 2 protons, representing the methylene group (-S-CH₂-). The appearance of this peak is a strong confirmation of successful S-alkylation.[3]
-
Safety and Handling
-
Chloroacetic Acid: Highly corrosive and toxic. It can cause severe skin burns and eye damage. Always handle inside a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
General Precautions: Perform the reaction in a well-ventilated area.
References
Purification of (1,3-Benzoxazol-2-ylthio)acetic acid by recrystallization
An Application Guide and Protocol for the Purification of (1,3-Benzoxazol-2-ylthio)acetic acid by Recrystallization
Abstract
This document provides a comprehensive guide to the purification of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development, through the fundamental technique of recrystallization.[1] We delve into the theoretical underpinnings of recrystallization, offer a systematic approach to solvent selection, and present a detailed, step-by-step protocol for obtaining high-purity material. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure robust and reproducible outcomes.
Introduction: The Principle of Purification by Recrystallization
This compound (CAS No: 58089-32-0) is a solid organic compound featuring a benzoxazole core linked to an acetic acid moiety via a thioether bridge.[1][2] Its synthesis, commonly achieved through the S-alkylation of 2-mercaptobenzoxazole with chloroacetic acid, often yields a crude product containing unreacted starting materials and side-products.[1] For its effective use in research and development, achieving high purity is paramount.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The method is founded on the principle that the solubility of most solids in a given solvent increases with temperature.[4][5] A successful recrystallization relies on selecting a solvent where the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4][6] Conversely, impurities should ideally remain either completely insoluble in the hot solvent or highly soluble in the cold solvent. As a hot, saturated solution of the crude compound cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities are left behind in the solvent (mother liquor).[7][8]
Pre-Protocol Phase: Strategic Solvent Selection
The success of any recrystallization hinges on the choice of an appropriate solvent system.[4] The ideal solvent must satisfy several key criteria.[6][9]
Core Criteria for an Optimal Recrystallization Solvent:
-
Temperature-Dependent Solubility: The compound of interest should be highly soluble in the boiling solvent but poorly soluble in the cold solvent. This differential is crucial for maximizing product recovery.[6][9]
-
Impurity Solubility Profile: Soluble impurities should remain in solution even upon cooling, while insoluble impurities should not dissolve at all, allowing for their removal by hot filtration.[6][9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[9]
Given the structure of this compound, which contains both polar (carboxylic acid) and less polar (benzoxazole ring) moieties, a range of solvents with varying polarities should be screened.
Protocol: Small-Scale Solvent Screening
This empirical process is vital for identifying the optimal solvent or solvent pair.
Materials:
-
Crude this compound
-
Test tubes or small Erlenmeyer flasks
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene)
-
Heating source (hot plate or water bath)
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature, swirling after each addition, up to ~1 mL. Note if the solid dissolves readily. A solvent that dissolves the compound at room temperature is generally unsuitable for single-solvent recrystallization.[10]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[10]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.
Data Interpretation: The results of this screening will guide the selection of the best solvent. If no single solvent is ideal, a mixed-solvent system may be necessary.[6] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until clear and cooled as usual. Common pairs include ethanol/water and ethyl acetate/hexane.[6]
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable as a single solvent. |
| Ethanol | Sparingly Soluble | Highly Soluble | Good, well-formed crystals | Excellent Candidate |
| Acetone | Soluble | Highly Soluble | Poor recovery | Unsuitable |
| Toluene | Sparingly Soluble | Soluble | Moderate | Possible Candidate |
| Ethyl Acetate | Sparingly Soluble | Highly Soluble | Good | Good Candidate |
| Hexane | Insoluble | Insoluble | - | Unsuitable (can be used as an anti-solvent) |
This table presents hypothetical data for illustrative purposes. Based on this screening, ethanol or ethyl acetate would be promising candidates for the full-scale recrystallization.
The Recrystallization Workflow: A Detailed Protocol
This protocol assumes ethanol has been selected as the optimal solvent.
Safety & Hazard Management
-
This compound: May cause skin, eye, and respiratory irritation.[2][11]
-
Ethanol: Flammable liquid.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
Step-by-Step Experimental Procedure
-
Dissolution of the Crude Solid:
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides help prevent solvent loss during boiling).
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate. Bring the solvent to a slow boil.
-
Add more hot solvent in small portions, swirling the flask after each addition, until the solid has completely dissolved. Causality: It is critical to use the minimum amount of boiling solvent necessary to form a saturated solution; excess solvent will reduce the final yield as more of the compound will remain dissolved upon cooling.[7]
-
-
Hot Filtration (Optional - If Insoluble Impurities are Present):
-
If the hot solution contains insoluble matter (e.g., dust, inorganic salts), it must be filtered while hot.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution quickly through the fluted filter paper. Causality: This step must be performed rapidly with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.
-
-
Decolorization (Optional - If Solution is Colored):
-
If the solution is colored by high-molecular-weight impurities, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip) to the solution.
-
Swirl the mixture and gently reheat to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[8] Never add charcoal to a boiling solution, as it can cause violent frothing.
-
Perform a hot filtration as described in Step 2 to remove the charcoal.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the cold slurry of crystals into the funnel.
-
Wash the crystals on the filter paper with a minimal amount of ice-cold solvent. Causality: The solvent must be ice-cold to avoid dissolving the purified crystals.[7][8] This wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.
-
-
Drying the Purified Crystals:
-
Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them.[8]
-
Transfer the semi-dry solid to a pre-weighed watch glass.
-
Dry the crystals completely. This can be done by leaving them in a well-ventilated area (covered to protect from dust) or, for faster results, by placing them in a vacuum desiccator.
-
Workflow Visualization
Caption: Workflow for the recrystallization of this compound.
Post-Protocol: Purity Assessment and Troubleshooting
After drying, the final yield should be calculated and the purity of the product assessed.
Purity Verification Methods:
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The pure sample should ideally show a single spot.
-
Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure and identify any remaining impurities.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is coming out of solution as a liquid. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool again slowly. Alternatively, select a lower-boiling point solvent. |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Optimize the amount of solvent used. Ensure the wash solvent is thoroughly chilled. Ensure filtration apparatus is pre-heated. |
References
- 1. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 2. 2-(Benzo[d]oxazol-2-ylthio)acetic acid | 58089-32-0 [sigmaaldrich.com]
- 3. jackwestin.com [jackwestin.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. praxilabs.com [praxilabs.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-(1,3-Benzoxazol-5-yl)acetic acid | C9H7NO3 | CID 1473107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. aksci.com [aksci.com]
Application Notes and Protocols for the In Vitro Evaluation of (1,3-Benzoxazol-2-ylthio)acetic acid
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole nucleus, a heterocyclic scaffold composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The rigid, planar structure of the benzoxazole ring system is thought to facilitate interactions with various biological targets, such as enzymes and receptors.[5][6] The compound of interest, (1,3-Benzoxazol-2-ylthio)acetic acid, incorporates this privileged scaffold with a thioether linkage and a carboxylic acid moiety.[6] These functional groups provide opportunities for hydrogen bonding and ionic interactions, potentially enhancing its biological activity and allowing for further structural modifications to optimize potency and selectivity.
This guide provides a comprehensive framework for the in vitro characterization of this compound, offering detailed protocols for a panel of assays to elucidate its potential cytotoxic, anti-inflammatory, and antimicrobial activities.
Preliminary Compound Handling and Preparation
Prior to initiating any biological assay, it is critical to ensure the purity and proper solubilization of this compound.
Solubility Testing:
-
Begin by attempting to dissolve the compound in aqueous buffers (e.g., phosphate-buffered saline, PBS) at physiological pH.
-
If solubility is limited, a common strategy for carboxylic acid-containing compounds is to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
It is crucial to determine the maximum tolerated solvent concentration in each cell-based assay to avoid solvent-induced artifacts. This is typically achieved by running a vehicle control group with the highest concentration of the solvent used in the experiment.
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final solvent concentration is consistent across all treatment groups and does not exceed the predetermined tolerated level.
Part 1: Cytotoxicity Profiling
A fundamental first step in the evaluation of any novel compound is to assess its effect on cell viability. Cytotoxicity assays are essential for determining the concentration range at which the compound exhibits biological activity without causing overt cell death, which is crucial for interpreting results from other functional assays.[7][8]
MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living, metabolically active cells.[8][9]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommendation |
| Cell Lines | HeLa (cervical cancer), A549 (lung cancer), HEK293 (human embryonic kidney) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | Logarithmic serial dilutions (e.g., 0.1 to 100 µM) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 5 mg/mL |
| Solubilizing Agent | DMSO |
| Wavelength | 570 nm |
Part 2: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases.[10] Benzoxazole derivatives have been reported to possess anti-inflammatory properties.[4] A common in vitro model to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[11] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO).
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of NO in RAW 264.7 macrophage cells stimulated with LPS.[11] The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11]
Signaling Pathway: LPS-induced NO Production
Caption: Simplified LPS-induced nitric oxide production pathway.
Detailed Protocol: NO Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Griess Reagent Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated group.
| Parameter | Recommendation |
| Cell Line | RAW 264.7 (murine macrophages) |
| Seeding Density | 5 x 10⁴ cells/well |
| LPS Concentration | 1 µg/mL |
| Pre-incubation Time | 1 hour |
| Stimulation Time | 24 hours |
| Griess Reagent | Sulfanilamide and NED |
| Wavelength | 540 nm |
Part 3: Antimicrobial Susceptibility Testing
Given the known antimicrobial activity of benzoxazole derivatives, it is pertinent to evaluate this compound for its potential to inhibit the growth of pathogenic bacteria and fungi.[5][12] Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) provide a framework for this assessment.[13]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
| Parameter | Recommendation |
| Bacterial Strains | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |
| Fungal Strains | Candida albicans |
| Media | Mueller-Hinton Broth (bacteria), RPMI-1640 (fungi) |
| Inoculum Size | 5 x 10⁵ CFU/mL |
| Incubation | 37°C for 18-48 hours |
| Endpoint | Lowest concentration with no visible growth |
Conclusion
This application note provides a foundational set of in vitro assays to begin characterizing the biological profile of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these protocols will guide further preclinical development, including structure-activity relationship studies and in vivo efficacy testing.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 7. opentrons.com [opentrons.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
Application Note: A Cell-Based Assay for Screening Inhibitors of Hematopoietic Prostaglandin D2 Synthase Using (1,3-Benzoxazol-2-ylthio)acetic acid as a Scaffold
Authored by: Your Senior Application Scientist
Introduction: The Role of H-PGDS in Inflammation and the Therapeutic Potential of Benzoxazole Derivatives
Prostaglandin D2 (PGD2) is a key lipid mediator in the inflammatory cascade, particularly in allergic responses such as asthma and allergic rhinitis.[1][2] It is synthesized from prostaglandin H2 (PGH2) by the enzyme hematopoietic prostaglandin D2 synthase (H-PGDS).[1] H-PGDS is primarily expressed in immune cells, including mast cells, basophils, and Th2 lymphocytes, making it a prime therapeutic target for inflammatory and allergic diseases.[3][4] Inhibition of H-PGDS presents a targeted approach to reducing the production of PGD2 and thereby mitigating the downstream inflammatory effects.[5]
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] (1,3-Benzoxazol-2-ylthio)acetic acid represents a key starting point for the development of novel H-PGDS inhibitors. This application note provides a detailed protocol for a cell-based assay to screen for and characterize inhibitors of H-PGDS, using compounds derived from the this compound scaffold as an example.
Scientific Principle of the Assay
This cell-based assay quantifies the inhibitory effect of test compounds on H-PGDS activity by measuring the reduction in PGD2 production in a relevant cell line. The protocol utilizes the human basophilic leukemia cell line, KU812, which endogenously expresses H-PGDS.[7][8] PGD2 synthesis is induced in these cells, and the amount of PGD2 released into the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA). A reduction in PGD2 levels in the presence of a test compound indicates its potential as an H-PGDS inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PGD2 synthesis pathway and the overall experimental workflow for screening H-PGDS inhibitors.
References
- 1. Rat basophilic leukemia cells (RBL-2H3) generate prostaglandin D2 (PGD2) after regulated upon activation, normal T-cell expressed and secreted (RANTES) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mastattack.org [mastattack.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
Application Notes and Protocols for Antimicrobial Screening of (1,3-Benzoxazol-2-ylthio)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the antimicrobial screening of (1,3-Benzoxazol-2-ylthio)acetic acid derivatives. These compounds belong to the broader class of benzoxazoles, which are recognized for their diverse pharmacological activities, including significant antimicrobial potential.[1][2] The protocols detailed herein are designed to be robust and reproducible, enabling researchers to accurately determine the antimicrobial efficacy of novel derivatives. This guide emphasizes the rationale behind methodological choices, incorporates self-validating quality control systems, and is grounded in established standards from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Introduction: The Scientific Rationale
Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[3] Their structural similarity to naturally occurring biomolecules like adenine and guanine allows them to interact with biological macromolecules, leading to a wide spectrum of therapeutic activities.[1] The this compound scaffold combines the benzoxazole nucleus with a thioacetic acid moiety, offering a versatile platform for synthetic modifications to enhance antimicrobial potency and spectrum.[4]
The primary mechanism of antibacterial action for many benzoxazole derivatives is the inhibition of DNA gyrase.[5][6] This enzyme is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent selective target for antibacterial agents.[6] By targeting DNA gyrase, these compounds can effectively halt bacterial proliferation.
Effective screening of these novel compounds requires precise and standardized methodologies to quantify their inhibitory effects. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[3] The broth microdilution method is a preferred technique for determining MIC values due to its quantitative nature, efficiency in testing multiple compounds and concentrations, and conservation of materials.[7]
Core Principles of Antimicrobial Susceptibility Testing
The fundamental goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a critical step in the discovery and development of new antimicrobial drugs.
Choosing the Right Assay: Broth Microdilution vs. Disk Diffusion
While both broth microdilution and agar disk diffusion are common AST methods, the choice depends on the desired output.
-
Agar Disk Diffusion: This is a qualitative or semi-quantitative method that is rapid and cost-effective for preliminary screening.[7] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the test microorganism. The resulting zone of inhibition is measured to assess activity. However, it does not provide a precise MIC value.[8]
-
Broth Microdilution: This is a quantitative method that determines the MIC of a compound.[7] It involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with the test microorganism. This method is more accurate and provides the quantitative data necessary for structure-activity relationship (SAR) studies.[7]
For the detailed evaluation of novel this compound derivatives, the broth microdilution method is recommended due to its ability to provide precise MIC values.
The Importance of Standardized Media: Mueller-Hinton Broth
The choice of growth medium is critical for the reproducibility and accuracy of AST results. Mueller-Hinton Agar (MHA) and Broth (MHB) are the recommended media for routine susceptibility testing of non-fastidious bacteria for several key reasons:[9][10][11]
-
Reproducibility: MHA/MHB demonstrates good batch-to-batch consistency.[10][11]
-
Low Inhibitor Content: It has low levels of sulfonamide, trimethoprim, and tetracycline inhibitors (e.g., thymidine and thymine), which could otherwise interfere with the activity of certain antimicrobial agents.[9][11]
-
Supports Growth: It supports the satisfactory growth of most common bacterial pathogens.[10]
-
Extensive Data: A large body of historical data and experience has been collected using this medium, providing a robust baseline for comparison.[9][10]
-
Optimal Diffusion: The loose agar structure of MHA facilitates better diffusion of antimicrobial agents.[10]
Experimental Workflow and Protocols
A systematic approach is essential for the successful screening of novel antimicrobial compounds. The following workflow outlines the key stages from compound preparation to data analysis.
Caption: Workflow for antimicrobial screening of benzoxazole derivatives.
Protocol 1: Preparation of Compound Stock Solutions
Accurate preparation of stock solutions is fundamental to obtaining reliable MIC values. Due to the generally low aqueous solubility of benzoxazole derivatives, an organic solvent is typically required.
-
Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent as it effectively dissolves a wide range of organic compounds and is generally non-toxic to microorganisms at the low final concentrations used in the assay.[12]
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Accurately weigh a precise amount of the derivative (e.g., 10 mg).
-
Dissolve the compound in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but care should be taken to avoid compound degradation.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB), sterile
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative (sterility) and growth controls
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 100 µL of sterile MHB to all wells of the 96-well plate except for the first column.
-
Compound Addition: Add 200 µL of the test compound at the desired starting concentration (prepared in MHB from the DMSO stock) to the first well of each row being tested.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in a range of concentrations across the plate.
-
Control Wells:
-
Growth Control (Column 11): Add 100 µL of MHB.
-
Sterility Control (Column 12): Add 200 µL of MHB.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Inoculate all wells except the sterility control with 100 µL of the standardized bacterial inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually as the first clear well or by using a plate reader to measure optical density (OD).
Quality Control: The Self-Validating System
For the results to be trustworthy, a robust quality control system is essential.
-
Reference Strains: Use of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is mandatory. These strains have known susceptibility profiles to standard antibiotics.
-
Concurrent Testing: The MIC of a standard antibiotic (e.g., Ciprofloxacin) against the reference strain must be determined concurrently with the test compounds. The result must fall within the established acceptable range for the assay to be considered valid.
-
Controls: The growth control must show turbidity, and the sterility control must remain clear.
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is ideal for comparing the activity of different derivatives against a panel of microorganisms.
Table 1: Example MIC Data for this compound Derivatives
| Compound | R-Group | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. C. albicans ATCC 10231 |
| BZT-A-01 | -H | 16 | 32 | >64 |
| BZT-A-02 | -Cl | 8 | 16 | 32 |
| BZT-A-03 | -NO2 | 4 | 8 | 16 |
| BZT-A-04 | -OCH3 | 32 | 64 | >64 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
Note: The data presented in this table is illustrative and for educational purposes only.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Wells | Poor solubility of the test compound in the aqueous medium. | - Ensure the final DMSO concentration does not exceed 1% (v/v).- Use a co-solvent like Tween 80 at a low concentration (e.g., 0.002%).[12]- Test a lower starting concentration of the compound. |
| "Skipped Wells" (Growth in higher concentration wells but not in lower ones) | Inoculum error, compound adherence to the plate, or heteroresistance.[13] | - Ensure proper mixing during serial dilutions.- Use low-binding microtiter plates.- Repeat the assay to confirm the result. If consistent, it may indicate a subpopulation with higher resistance. |
| No Growth in Growth Control Well | Inoculum was not viable or was not added. | - Verify the viability of the bacterial culture.- Ensure proper inoculation technique. |
| Growth in Sterility Control Well | Contamination of media or plate. | - Discard the results and repeat the assay with fresh sterile materials. |
| Control Antibiotic MIC Out of Range | Procedural error (e.g., incorrect inoculum density, incubation conditions) or issue with the antibiotic stock. | - Review all procedural steps.- Verify the concentration and storage of the antibiotic stock.- Re-run the quality control test. |
Potential Mechanism of Action Diagram
The following diagram illustrates the proposed mechanism of action for benzoxazole derivatives as DNA gyrase inhibitors.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole derivatives.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the antimicrobial screening of this compound derivatives. By adhering to standardized methods, incorporating rigorous quality controls, and understanding the rationale behind each experimental step, researchers can generate reliable and reproducible data. This is crucial for identifying promising lead compounds for further development in the fight against antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. esisresearch.org [esisresearch.org]
- 7. homework.study.com [homework.study.com]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. researchgate.net [researchgate.net]
- 13. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Anticancer Cell Line Screening with (1,3-Benzoxazol-2-ylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] The fused ring system of benzoxazole is a structural isostere of naturally occurring nucleic acid bases, which may contribute to its ability to interact with biological macromolecules.[1] This document provides a detailed guide for the in vitro screening of (1,3-Benzoxazol-2-ylthio)acetic acid, a specific benzoxazole derivative, for its potential as an anticancer agent.
The protocol herein is designed to be a robust, self-validating system, providing researchers with the necessary steps to assess the cytotoxic and antiproliferative effects of this compound across a panel of human cancer cell lines. The methodologies are grounded in established and widely accepted assays to ensure data integrity and reproducibility.
Compound at a Glance: this compound
-
Chemical Structure: The molecule consists of a benzoxazole core linked to an acetic acid moiety via a thioether bridge at the 2-position.[3] This structure offers a combination of a rigid heterocyclic system and a flexible acidic side chain, which may be crucial for its biological activity.
-
Synthesis: A common and effective method for synthesizing this compound is through the S-alkylation of 2-benzoxazolethione with chloroacetic acid.[3] This involves the nucleophilic sulfur of the thione attacking the electrophilic carbon of chloroacetic acid, displacing the chloride.[3] Microwave-assisted synthesis can also be employed to potentially increase reaction speed and yield.[3]
Part 1: Strategic Approach to Anticancer Screening
A systematic and multi-tiered approach is recommended for evaluating the anticancer potential of this compound. This ensures a thorough investigation from broad-based screening to more focused mechanistic studies.
Initial Broad-Spectrum Screening: The NCI-60 Panel
For a comprehensive initial assessment, leveraging a diverse panel of cancer cell lines is crucial. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, is an invaluable resource for this purpose.[4][5][6] Screening against the NCI-60 panel can provide insights into the compound's spectrum of activity and potential tissue-specific selectivity.[7] The NCI offers this screening service, which can be a cost-effective way to obtain high-quality, comparative data.[7]
In-House Screening: Cell Line Selection and Rationale
For laboratories conducting their own screening, a carefully selected panel of cell lines is recommended. The choice should be guided by the research focus and can include representative lines from major cancer types.
Recommended Cell Lines for Initial In-House Screening:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, a workhorse for breast cancer research.[8][9] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, representing a more aggressive breast cancer subtype.[9] |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer.[9][10] |
| HT-29 | Colorectal Adenocarcinoma | A well-characterized colon cancer cell line.[10] |
| HepG2 | Hepatocellular Carcinoma | A widely used model for liver cancer.[9][10] |
| SF-268 | Glioma | Represents central nervous system cancers.[8] |
This selection provides a cross-section of common and aggressive cancers, allowing for the identification of broad-spectrum activity or specific potencies.
Part 2: Core Experimental Protocols
The following protocols are detailed to ensure reproducibility and accuracy in assessing the anticancer activity of this compound.
Preparation of this compound Stock Solution
Rationale: Proper solubilization and storage of the test compound are critical for consistent results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for in vitro assays.
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture and Seeding
Rationale: Maintaining healthy, exponentially growing cell cultures is fundamental to obtaining reliable and reproducible data. Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the treatment period.
Protocol:
-
Culture the selected cancer cell lines in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Harvest the cells during their exponential growth phase using an appropriate method (e.g., trypsinization for adherent cells).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to the predetermined optimal seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate. Include wells for "medium only" blanks to determine background absorbance.[11]
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.[11]
Primary Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay
Rationale: The SRB assay is a colorimetric method that measures cellular protein content, providing a reliable estimation of cell density.[12] It is less susceptible to interference from test compounds compared to metabolic assays like the MTT assay and offers a stable endpoint.[13][14]
Workflow Diagram:
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different compound concentrations to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plates for an additional 48-72 hours.[15]
-
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
After staining, quickly remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[15]
-
Air dry the plates again.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[16]
-
Place the plates on a shaker for 10 minutes to ensure complete solubilization of the dye.[13]
-
-
Data Acquisition:
Alternative Primary Assay: The MTT Assay
Rationale: The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[17] The intensity of the purple color is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as described for the SRB assay (Sections 2.2 and 2.3.1).
-
MTT Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance at an OD of 570-590 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Part 3: Data Analysis and Interpretation
Rationale: Proper data analysis is crucial for determining the potency of the compound and for making informed decisions about its further development. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a biological process by 50%.[19][20]
Data Analysis Steps:
-
Background Subtraction: Subtract the average OD of the "medium only" blank wells from all other OD readings.[13]
-
Calculate Percentage Growth Inhibition:
-
Use the following formula: % Growth Inhibition = 100 - [ (OD_treated - OD_t0) / (OD_control - OD_t0) ] * 100 Where:
-
OD_treated is the OD of the compound-treated wells.
-
OD_control is the OD of the untreated control wells.
-
OD_t0 is the OD of the cells at time zero (immediately before adding the compound).
-
-
-
Dose-Response Curve:
-
Plot the percentage growth inhibition against the logarithm of the compound concentration.
-
-
IC50 Determination:
-
Use non-linear regression analysis to fit the dose-response data to a sigmoidal curve (e.g., four-parameter logistic model) to calculate the IC50 value.[21] The IC50 represents the concentration of the compound that causes 50% inhibition of cell growth.[19][22] A lower IC50 value indicates greater potency.[22]
-
Example Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Reference) |
| MCF-7 | [Example Value] | [Example Value] |
| MDA-MB-231 | [Example Value] | [Example Value] |
| A549 | [Example Value] | [Example Value] |
| HT-29 | [Example Value] | [Example Value] |
| HepG2 | [Example Value] | [Example Value] |
| SF-268 | [Example Value] | [Example Value] |
Part 4: Potential Mechanisms and Secondary Assays
The benzoxazole scaffold has been associated with various anticancer mechanisms of action. Depending on the initial screening results, further investigation into these pathways may be warranted. Some benzoxazole derivatives have been shown to act as:
-
VEGFR-2 Inhibitors: Some derivatives inhibit Vascular Endothelial Growth Factor Receptor 2, a key player in angiogenesis.[23]
-
Apoptosis Inducers: Certain benzoxazole compounds can induce programmed cell death by modulating the levels of proteins like caspases and Bcl-2 family members.[23]
-
CYP1A1 Inducers: Some derivatives may act as prodrugs, being metabolized by cytochrome P450 enzymes like CYP1A1 into active anticancer agents.[10]
Logical Flow for Mechanistic Studies:
Caption: Decision tree for follow-up mechanistic studies.
Conclusion
This guide provides a comprehensive framework for the initial anticancer screening of this compound. By employing standardized and robust protocols, researchers can generate reliable data to assess the compound's cytotoxic and antiproliferative potential. The tiered approach, from broad-panel screening to detailed mechanistic studies, ensures a thorough and efficient evaluation process, paving the way for the potential development of a novel anticancer therapeutic.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 4. NCI-60 - Wikipedia [en.wikipedia.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 7. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 10. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. zellx.de [zellx.de]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ww2.amstat.org [ww2.amstat.org]
- 22. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Application Notes & Protocols: The Strategic Use of (1,3-Benzoxazol-2-ylthio)acetic Acid as a Versatile Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Architectural Value of a Privileged Scaffold
(1,3-Benzoxazol-2-ylthio)acetic acid stands as a pivotal intermediate in synthetic and medicinal chemistry. Its structure is a deliberate amalgamation of three key functional regions: a rigid, aromatic benzoxazole core, a flexible and nucleophilic thioether linkage, and a reactive carboxylic acid handle.[1] The benzoxazole moiety is recognized as a "privileged scaffold" or pharmacophore, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
This guide provides an in-depth exploration of this compound's synthesis and its strategic application in the development of novel molecular entities. The protocols herein are designed for researchers in drug discovery and materials science, emphasizing the chemical rationale behind each step to ensure reproducibility and facilitate further innovation.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 58089-32-0 | [5] |
| Molecular Formula | C₉H₇NO₃S | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| Appearance | (Typically) Off-white to light yellow solid | - |
| InChI Key | MZIJIHZQKNAQBF-UHFFFAOYSA-N | [1] |
| Storage | Store in a cool, dry place away from light | [5] |
Core Synthesis Protocol: Accessing the Intermediate
The most prominent and reliable method for synthesizing this compound is through the S-alkylation of 2-benzoxazolethione (also known as 2-mercaptobenzoxazole) with chloroacetic acid.[1] This reaction leverages the high nucleophilicity of the sulfur atom in the thione tautomer to displace the chloride, forming the stable thioether bond.[1]
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of the target intermediate.
Detailed Synthesis Protocol
Materials:
-
2-Benzoxazolethione (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.05 eq)
-
Chloroacetic acid (1.0 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Magnetic stirrer, round-bottom flask, condenser, filtration apparatus
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 2-benzoxazolethione in a minimal amount of ethanol. In a separate beaker, dissolve sodium hydroxide in water and add this solution dropwise to the flask while stirring. Stir for 30 minutes at room temperature.
-
Causality: The basic NaOH solution deprotonates the thiol group of 2-benzoxazolethione, forming a highly nucleophilic thiolate anion, which is essential for the subsequent alkylation step.
-
-
Alkylation: Dissolve chloroacetic acid in water and add it dropwise to the reaction mixture. Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Causality: The thiolate anion attacks the electrophilic carbon of chloroacetic acid in a classic Sₙ2 reaction, displacing the chloride and forming the C-S bond.[6]
-
-
Work-up and Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly acidify the solution by adding concentrated HCl dropwise until the pH is approximately 2-3. A precipitate will form.
-
Causality: The product exists as a sodium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the final this compound product insoluble in the aqueous medium, thus causing it to precipitate.
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol/water.
Self-Validation:
-
Expected Result: A white to off-white solid. Yields are typically good for this robust reaction.
-
Characterization: Confirm the structure using standard analytical techniques. The presence of the carboxylic acid can be confirmed by a broad O-H stretch in the IR spectrum. ¹H NMR and ¹³C NMR spectroscopy should be used to verify the complete structure.[7] Mass spectrometry will confirm the molecular weight of 209.22 g/mol .[1]
Applications in Derivative Synthesis
The true utility of this compound lies in the reactivity of its carboxylic acid group, which serves as a launchpad for diversification.
Application 1: Synthesis of Ester Derivatives
Esterification is a common strategy to increase a compound's lipophilicity, which can enhance its ability to cross biological membranes and potentially modify its biological activity.[1]
Caption: General scheme for Fischer esterification.
Protocol: General Fischer Esterification
-
Setup: To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol, methanol), add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
-
Work-up: Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester. Purify by column chromatography if necessary.
Application 2: Synthesis of Amide Derivatives
Amide bond formation is arguably one of the most important reactions in drug discovery, allowing for the connection of the core scaffold to a vast array of amine-containing building blocks. This generates large libraries of compounds for biological screening.
Caption: General scheme for amide bond formation.
Protocol: Amide Coupling using EDC
-
Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and, optionally, an additive like Hydroxybenzotriazole (HOBt, 1.1 eq). Stir the mixture for 20-30 minutes at room temperature.
-
Causality: The coupling agent (EDC) activates the carboxylic acid, converting the hydroxyl group into a better leaving group and forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
-
-
Coupling: To the activated acid mixture, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Isolation: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Broader Impact in Research & Development
The derivatives synthesized from this compound are prime candidates for screening in various biological assays. The benzoxazole scaffold is a key component in compounds investigated for a multitude of therapeutic areas.[2] Research has shown that derivatives exhibit a wide range of biological activities, including:
The strategic modification of the acetic acid side chain into various esters and amides allows for a systematic exploration of the structure-activity relationship (SAR), guiding the development of more potent and selective agents.
References
- 1. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 58089-32-0 [chemicalbook.com]
- 6. chemmethod.com [chemmethod.com]
- 7. This compound(58089-32-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals [mdpi.com]
- 12. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid
Welcome to the technical support center for the synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzoxazole derivative. Here, we provide in-depth, experience-driven answers to frequently asked questions, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
I. Overview of the Synthesis
The most prevalent and reliable method for synthesizing this compound involves a two-step process. The first step is the formation of the benzoxazole core, specifically 2-mercaptobenzoxazole (also known as benzo[d]oxazole-2(3H)-thione), through the condensation of 2-aminophenol with carbon disulfide.[1] The subsequent step is a classic S-alkylation reaction where the sulfur atom of 2-mercaptobenzoxazole acts as a nucleophile, reacting with chloroacetic acid to yield the final product.[2]
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis, categorized for clarity.
A. Low or No Product Yield
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be traced back to a few critical factors.[3] Let's break them down:
-
Purity of Starting Materials: The purity of your 2-aminophenol and chloroacetic acid is paramount. Impurities in 2-aminophenol can lead to unwanted side reactions during the initial condensation step.[3] Similarly, aged or impure chloroacetic acid may have lower reactivity.
-
Expert Tip: Always verify the purity of your starting materials. For solids like 2-aminophenol, a melting point determination can be a quick and effective check against literature values.[3] For chloroacetic acid, ensure it is stored in a desiccator to prevent hydrolysis.
-
-
Inefficient Formation of 2-Mercaptobenzoxazole: The first step is crucial. Incomplete conversion of 2-aminophenol will directly impact the final yield.
-
Protocol Insight: The reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide is a well-established method.[1] Ensure adequate reflux time (typically 3-4 hours) to drive the reaction to completion.
-
-
Suboptimal S-Alkylation Conditions: The second step, the S-alkylation, is sensitive to reaction conditions.
-
Base Selection: Anhydrous potassium carbonate is a commonly used and effective base for this reaction.[4] Its role is to deprotonate the thiol of 2-mercaptobenzoxazole, forming the more nucleophilic thiolate anion. Ensure the potassium carbonate is truly anhydrous, as water can interfere with the reaction.
-
Solvent Choice: Dry acetone is a suitable solvent for this reaction.[4] Other polar aprotic solvents like DMF or acetonitrile can also be effective.[5] The key is to use a solvent that can dissolve the reactants to a reasonable extent.
-
Temperature and Reaction Time: Refluxing for 5-10 hours is a good starting point.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 2: I'm not getting any product at all. What should be my first troubleshooting steps?
Answer: A complete reaction failure points to a more fundamental issue. Here's a logical progression for troubleshooting:
-
Re-verify Reagents: Double-check that you have used the correct reagents and that their containers are properly labeled. It's a simple step, but one that can save a lot of time.
-
Assess Catalyst/Base Activity: If you are using a base like potassium carbonate, ensure it is active and has been stored correctly.[3] As mentioned, moisture can be a significant issue.
-
Check Reaction Setup: Ensure your reflux condenser is functioning correctly and that the reaction temperature is being maintained at the desired level.
-
Review Stoichiometry: Carefully recalculate the molar ratios of your reactants. An incorrect stoichiometry can halt the reaction.[3]
B. Product Purity Issues
Question 3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a common challenge. The primary culprits are often related to the reactivity of the starting materials and intermediates.
-
N-Alkylation vs. S-Alkylation: 2-Mercaptobenzoxazole exists in tautomeric forms (thione and thiol). While S-alkylation is generally favored, under certain conditions, N-alkylation can occur, leading to an isomeric impurity.
-
Mechanistic Insight: The sulfur atom is a softer nucleophile than the nitrogen atom, and chloroacetic acid is a relatively soft electrophile, which favors the desired S-alkylation. However, changing the solvent or base could alter this selectivity.
-
-
Unreacted Starting Materials: The most common impurities are often unreacted 2-mercaptobenzoxazole or chloroacetic acid.
-
Optimization Strategy: As mentioned before, monitoring the reaction by TLC is essential to ensure the reaction goes to completion. If starting material persists, consider extending the reaction time or slightly increasing the temperature.[3]
-
-
Decomposition: At very high temperatures or with prolonged reaction times, decomposition of the starting materials or the product can occur, leading to a complex mixture.
Question 4: What is the best method for purifying this compound?
Answer: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and unreacted starting materials. A suitable solvent system can be determined through small-scale solubility tests. Ethanol is often a good starting point.[1]
-
Column Chromatography: If recrystallization is insufficient to separate the desired product from side products (like the N-alkylated isomer), column chromatography is the next logical step. A silica gel column with a gradient elution system (e.g., hexane-ethyl acetate) is typically effective.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can use an acid-base extraction during the workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product will move into the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.
III. Experimental Protocols and Data
For your reference, here are typical reaction parameters and a step-by-step protocol.
A. Key Reaction Parameters
| Parameter | Step 1: 2-Mercaptobenzoxazole Formation | Step 2: S-Alkylation |
| Reactants | 2-Aminophenol, Carbon Disulfide | 2-Mercaptobenzoxazole, Chloroacetic Acid |
| Base | Potassium Hydroxide[1] | Anhydrous Potassium Carbonate[4] |
| Solvent | 95% Ethanol[1] | Dry Acetone[4] |
| Temperature | Reflux[1] | Reflux[4] |
| Reaction Time | 3-4 hours[1] | 5-10 hours (TLC monitored)[4] |
B. Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Mercaptobenzoxazole [1]
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (0.1 mol), potassium hydroxide (0.1 mol), and 95% ethanol (100 mL).
-
To this mixture, add carbon disulfide (0.1 mol) and reflux for 3-4 hours.
-
After reflux, add activated charcoal and reflux for an additional 10 minutes.
-
Filter the hot solution.
-
To the hot filtrate, add warm water (100 mL) and then acidify with 5% glacial acetic acid with vigorous stirring.
-
The product will precipitate as crystals. Cool the mixture in an ice bath to maximize crystallization.
-
Filter the product, wash with cold water, and dry. Recrystallize from ethanol if necessary.
Step 2: Synthesis of this compound [4]
-
In a round-bottom flask, dissolve 2-mercaptobenzoxazole (0.02 mol) and anhydrous potassium carbonate (0.02 mol) in dry acetone (30 mL).
-
Add chloroacetic acid (0.023 mol) to the stirred solution.
-
Reflux the mixture for 5-10 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
IV. Mechanistic Insights
Understanding the underlying mechanisms can significantly aid in troubleshooting.
Caption: Mechanism of the S-alkylation step.
The S-alkylation proceeds via a standard SN2 mechanism. The basic conditions deprotonate the thiol group of 2-mercaptobenzoxazole to form a thiolate anion. This thiolate is a potent nucleophile that attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the final product.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a different alkylating agent instead of chloroacetic acid? A1: Yes, other haloacetic acids or their esters (e.g., ethyl chloroacetate) can be used.[1][4] The choice of alkylating agent will determine the final ester or acid product.
Q2: Is microwave-assisted synthesis a viable option for this reaction? A2: Microwave irradiation has been shown to significantly accelerate the synthesis of benzoxazole derivatives and could be a valuable tool for optimizing this synthesis, potentially reducing reaction times.[2][6]
Q3: My final product has a brownish color. Is this normal? A3: While the pure product should be a white or off-white solid, a brownish tint in the crude product is not uncommon and can often be removed by recrystallization with the aid of activated charcoal.
Q4: Are there any specific safety precautions I should take? A4: Carbon disulfide is highly flammable and toxic, so it should be handled in a well-ventilated fume hood. Chloroacetic acid is corrosive and should be handled with appropriate personal protective equipment. Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment.
References
Technical Support Center: Optimizing S-Alkylation of 2-Benzoxazolethione
Welcome to the technical support center for the S-alkylation of 2-benzoxazolethione. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the regioselective formation of your desired S-alkylated products.
Core Principles: Understanding the Reaction
The S-alkylation of 2-benzoxazolethione is a cornerstone reaction for synthesizing a variety of biologically active molecules. The reaction proceeds via a nucleophilic substitution mechanism where the thione is first deprotonated by a base to form a potent thiolate nucleophile. This ambident nucleophile then attacks an alkylating agent. However, competition between S-alkylation and N-alkylation is a critical challenge that must be managed.
Mechanism of S-Alkylation
The reaction begins with the deprotonation of the 2-benzoxazolethione. The resulting anion is an ambident nucleophile, with electron density on both the sulfur and nitrogen atoms. The subsequent alkylation can therefore occur at either site.
Caption: Deprotonation and subsequent competing S- vs. N-alkylation pathways.
Controlling the regioselectivity is paramount. According to Hard and Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "hard" nucleophile.
-
S-Alkylation (Kinetic Control): Favored by soft electrophiles (e.g., primary alkyl iodides, benzyl bromides), polar aprotic solvents (e.g., DMF, Acetone), and lower temperatures. This is typically the faster, kinetically favored pathway.
-
N-Alkylation (Thermodynamic Control): Can become significant with hard electrophiles, polar protic solvents, higher temperatures, or prolonged reaction times, leading to the more thermodynamically stable product.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental challenges in a direct question-and-answer format.
Problem: Low or No Product Yield
Q1: My reaction shows no conversion of the starting material, or the yield is extremely low. What are the likely causes?
A1: Low or no yield is a common but solvable issue. Systematically check the following factors, starting with the most fundamental.
-
Reagent Quality and Stoichiometry:
-
Base Inactivity: Mild bases like potassium carbonate (K₂CO₃) can be hygroscopic and lose activity. Ensure your base is dry and freshly purchased or properly stored. For stronger, moisture-sensitive bases like sodium hydride (NaH), ensure it was handled under an inert atmosphere (e.g., Nitrogen or Argon) and that the mineral oil was properly washed away if necessary.[1]
-
Incorrect Stoichiometry: Ensure you are using at least one equivalent of the base. A slight excess (e.g., 1.1-1.2 equivalents) is often recommended to drive the deprotonation to completion.[2]
-
Starting Material Purity: Impurities in your 2-benzoxazolethione can interfere with the reaction.[3] Consider recrystallization if purity is questionable.
-
-
Reaction Conditions:
-
Insufficient Temperature: Many S-alkylation reactions proceed well at room temperature, but some less reactive alkylating agents (like alkyl chlorides) may require gentle heating (e.g., 40-60 °C).[1] Monitor the reaction by Thin Layer Chromatography (TLC) to assess progress.
-
Poor Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, acetone, or acetonitrile are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophile. Using a non-polar solvent might prevent the reagents from dissolving and reacting.
-
-
Procedural Errors:
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Problem: Formation of Side Products (Regioselectivity Issues)
Q2: My reaction produces a mixture of S- and N-alkylated products. How can I increase the selectivity for the desired S-alkylation?
A2: This is a classic regioselectivity challenge. Favoring S-alkylation involves carefully tuning your reaction conditions to align with the principles of HSAB theory.
-
Choice of Alkylating Agent: Use a "softer" electrophile. The reactivity order of alkyl halides is generally I > Br > Cl. Alkyl iodides are the softest and most reactive, strongly favoring S-alkylation. Benzyl and allyl halides are also soft electrophiles.
-
Solvent Effects:
-
Use Polar Aprotic Solvents: Acetone, DMF, and acetonitrile are excellent choices. They solvate the counter-ion (e.g., K⁺) but leave the thiolate nucleophile relatively "bare" and highly reactive, promoting the kinetically favored S-alkylation.
-
Avoid Polar Protic Solvents: Solvents like ethanol or water can form hydrogen bonds with the nitrogen atom, increasing its nucleophilicity and promoting N-alkylation.
-
-
Base and Counter-ion:
-
A weaker base like K₂CO₃ is often sufficient and can provide better S-selectivity than a very strong base like NaH. The potassium counter-ion (K⁺) has a known affinity for the oxygen atom of the benzoxazole ring system, which can sterically hinder attack at the adjacent nitrogen atom.
-
-
Temperature Control: Run the reaction at room temperature or even lower (e.g., 0 °C). Higher temperatures can provide enough energy to overcome the activation barrier for the thermodynamically favored N-alkylation pathway.
| Parameter | To Favor S-Alkylation (Kinetic) | To Favor N-Alkylation (Thermodynamic) |
| Alkylating Agent | Soft (R-I, R-Br, Benzyl-X) | Hard (R-OTs, R₂SO₄) |
| Solvent | Polar Aprotic (Acetone, DMF) | Polar Protic (Ethanol, Methanol) |
| Base | Weaker (K₂CO₃, Et₃N) | Stronger (NaH, KOtBu) |
| Temperature | Low (0 °C to Room Temp) | High (Reflux) |
Problem: Product Purification
Q3: I'm struggling to separate my S-alkylated product from unreacted starting material and other impurities. What's the best approach?
A3: Purification can often be straightforward if the reaction workup is performed correctly.
-
Aqueous Workup:
-
If you used a base like K₂CO₃ or NaH, the unreacted 2-benzoxazolethione will be in its deprotonated, salt form. Upon quenching the reaction with water, this salt is water-soluble. Your desired S-alkylated product is typically a neutral organic molecule.
-
Therefore, a simple extraction should be effective. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer will contain your product, while the unreacted starting material salt and inorganic salts remain in the aqueous layer. Wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate it in vacuo.
-
-
Recrystallization/Chromatography:
-
If the extraction is insufficient, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
If isomers have formed or other organic impurities are present, column chromatography on silica gel is the most reliable method for obtaining a highly pure product.
-
Frequently Asked Questions (FAQs)
Q: How can I definitively confirm that I have synthesized the S-alkylated isomer and not the N-alkylated one?
A: Spectroscopic analysis, particularly ¹³C NMR, is the most reliable method. The carbon atom of the C=S thione group in the starting material has a characteristic chemical shift around 168-170 ppm .
-
Upon S-alkylation , this carbon becomes part of a thioimidate-like system (N=C-S) and its chemical shift typically moves upfield to approximately 150-160 ppm .
-
Upon N-alkylation , the C=S double bond is retained, and the chemical shift of this carbon remains in the thione region, similar to the starting material.
¹H NMR can also be useful. The formation of a new S-CH₂- signal (typically around 3.0-4.5 ppm, depending on the R group) is indicative of successful alkylation, but distinguishing it from an N-CH₂- signal requires more detailed 2D NMR experiments like HMBC.
Q: Can I use microwave irradiation for this reaction?
A: Yes, microwave-assisted synthesis can significantly accelerate the S-alkylation reaction, often reducing reaction times from hours to minutes. It is particularly effective for less reactive alkylating agents. However, the increased energy input can sometimes lead to a decrease in regioselectivity, so careful optimization of temperature and time is necessary.
Q: What is a general, reliable starting protocol for this reaction?
A: A robust starting point for the S-alkylation with a reactive alkyl halide (e.g., benzyl bromide) is as follows:
-
To a solution of 2-benzoxazolethione (1.0 eq) in acetone (approx. 0.1 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension vigorously at room temperature for 15-20 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is often complete within 2-4 hours.
-
Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by recrystallization or column chromatography as needed.
References
Technical Support Center: Synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid
Welcome to the technical support guide for the synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile synthetic intermediate. Here, we address common challenges, with a specific focus on the identification, prevention, and removal of process-related byproducts. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.
I. Overview of the Core Synthesis
The standard and most reliable method for synthesizing this compound is through the nucleophilic substitution (S-alkylation) of 2-mercaptobenzoxazole with an α-haloacetic acid, typically chloroacetic acid, in the presence of a base.[1] The reaction proceeds via the deprotonation of the thiol group on 2-mercaptobenzoxazole to form a highly nucleophilic thiolate anion, which then displaces the chloride from chloroacetic acid.
II. Troubleshooting Guide: Common Issues & Byproducts
This section addresses the most frequently encountered problems during the synthesis and work-up of this compound.
Question 1: My final product is a difficult-to-purify mixture. What are the most likely byproducts?
Answer: Based on the reaction mechanism and the chemical nature of the reagents, three primary byproducts are commonly observed:
-
Bis(1,3-benzoxazol-2-yl) disulfide: The oxidative dimer of your starting material, 2-mercaptobenzoxazole. This is often the most persistent and troublesome impurity.
-
Unreacted 2-Mercaptobenzoxazole: Incomplete conversion will leave residual starting material.
-
Unreacted Chloroacetic Acid: If not consumed, this will remain in the crude product.
Below is a comparative table to aid in identification:
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Characteristics | Relative Polarity (TLC) |
| This compound (Product) | ![]() | 209.22 | White to off-white solid. Acidic. | Low to Medium |
| 2-Mercaptobenzoxazole (Starting Material) | ![]() | 151.19 | Tan solid. Weakly acidic thiol. | Medium |
| Bis(1,3-benzoxazol-2-yl) disulfide (Dimer Byproduct) | ![]() | 300.37 | Pale yellow solid. Neutral. | High (Least Polar) |
Question 2: I suspect the main impurity is the disulfide dimer. How is this formed and how can I prevent it?
Answer: The formation of bis(1,3-benzoxazol-2-yl) disulfide is a classic example of thiol oxidation. The mechanism is often catalyzed by trace metal ions and atmospheric oxygen, particularly under the basic conditions required for the primary reaction.[2][3]
Mechanism of Oxidative Dimerization: The thiolate anion, which is your key nucleophile, is also highly susceptible to oxidation. It can lose an electron to an oxidizing agent (like O₂) to form a thiyl radical. Two of these radicals can then combine to form the disulfide bond.
To mitigate this side reaction, consider the following preventative measures:
-
Inert Atmosphere: The most effective preventative measure is to exclude oxygen. Purge your reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[4]
-
Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvent (e.g., by sparging with nitrogen for 15-30 minutes or via freeze-pump-thaw cycles) before use.[4]
-
Use of Chelating Agents: Trace metal contaminants (e.g., Cu²⁺, Fe³⁺) are potent catalysts for thiol oxidation.[2] Adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your reaction mixture can sequester these ions and inhibit oxidation.[4]
Caption: Strategies to prevent oxidative disulfide formation.
Question 3: How can I effectively monitor the reaction and identify the components of the crude mixture?
Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. Due to the significant polarity differences, you can easily distinguish the product, starting material, and the non-polar disulfide byproduct.
Protocol 1: Analytical TLC Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate is a good starting point. A 7:3 or 6:4 (Hexane:Ethyl Acetate) ratio typically provides good separation. Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to ensure the carboxylic acid product runs as a sharp spot and does not streak.
-
Spotting: Spot the starting 2-mercaptobenzoxazole, a co-spot (starting material + reaction mixture), and the reaction mixture on the baseline.
-
Visualization: Visualize the plate under a UV lamp at 254 nm. The benzoxazole ring is a strong chromophore.
Expected TLC Profile:
Caption: Expected TLC profile for the reaction mixture.
Question 4: My reaction seems complete, but the product is still impure. What is the best purification strategy?
Answer: A two-step purification strategy involving an acid-base extraction followed by recrystallization is highly effective. This approach leverages the different acidic/basic properties of the components to achieve separation.
-
Product: Carboxylic acid (moderately acidic).
-
Starting Material: Thiol (weakly acidic).
-
Disulfide Byproduct: Neutral.
Protocol 2: Purification via Extraction and Recrystallization
-
Initial Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the crude residue in a suitable organic solvent like Ethyl Acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer as its sodium salt. The neutral disulfide dimer will remain in the organic layer. The unreacted thiol is generally not acidic enough to be fully extracted by bicarbonate.
-
Separation: Separate the organic layer (containing the disulfide) and the aqueous layer (containing the product salt).
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the pH is ~2-3. The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.
-
Recrystallization: Dry the crude solid and recrystallize it from a suitable solvent. Ethanol or an ethanol/water mixture is often effective.[5][6] Glacial acetic acid can also be a powerful recrystallization solvent for related structures.[7]
Caption: Workflow for purification by extraction and recrystallization.
III. Frequently Asked Questions (FAQs)
Q: Can I use sodium hydroxide instead of potassium carbonate as the base? A: Yes, stronger bases like NaOH can be used and will effectively deprotonate the thiol. However, be cautious as a strong base can also promote the hydrolysis of the chloroacetic acid or any ester intermediates, potentially leading to other side reactions if not controlled properly.
Q: My reaction is very slow. How can I increase the rate? A: Ensure your base is strong enough and present in at least stoichiometric amounts to fully deprotonate the thiol. Gently heating the reaction (e.g., to 40-50 °C) can also increase the rate of S-alkylation.[2] Using a polar aprotic solvent like DMF or acetone can also accelerate Sₙ2 reactions compared to protic solvents like ethanol.[8]
Q: What are the key 1H-NMR signals to look for to confirm my product? A: The most definitive signals for this compound are:
-
A singlet corresponding to the two protons of the methylene group (-S-CH₂ -COOH), typically appearing around 4.0-4.5 ppm.
-
A multiplet pattern for the four aromatic protons on the benzoxazole ring, usually between 7.2-7.8 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH ) at >10 ppm, which will disappear upon a D₂O shake. The absence of a broad thiol proton (-SH ) signal (which is often found >10 ppm for 2-mercaptobenzoxazole) and the appearance of the new methylene singlet are strong indicators of a successful reaction.[8][9]
IV. References
-
Yang, J. C., et al. (2012). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 101(5), 1345-1366. Available at: --INVALID-LINK--
-
Zeng, Y., et al. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: --INVALID-LINK--
-
Trigg, A. D. (2019). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's research portal. Available at: --INVALID-LINK--
-
BenchChem (2025). Technical Support Center: Preventing Disulfide Bond Formation After Deprotection. BenchChem. Available at: --INVALID-LINK--
-
Kumar, S., et al. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research, 31(2), 229-240. Available at: --INVALID-LINK--
-
Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. Available at: --INVALID-LINK--
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: --INVALID-LINK--
-
ChemicalBook. 2-Mercaptobenzoxazole(2382-96-9) 1H NMR spectrum. Available at: --INVALID-LINK--
-
BenchChem. This compound | 58089-32-0. Available at: --INVALID-LINK--
-
ResearchGate. 1H NMR spectrum of compound 3a. Available at: --INVALID-LINK--
-
Al-Ostath, A., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: --INVALID-LINK--
-
Cemazar, M., & Sersa, G. (2007). Quantitative determination of SH groups using 19F NMR spectroscopy and disulfide of 2,3,5,6-tetrafluoro-4-mercaptobenzoic acid. Magnetic Resonance in Chemistry, 45(8), 658-662. Available at: --INVALID-LINK--
-
Kumar, S., et al. (2025). synthesis, characterization and anti bacterial activity of novel 2-mercaptobenzoxazole derivatives. PHARMACEUTICAL SCIENCES. Available at: --INVALID-LINK--
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: --INVALID-LINK--
-
Askar, F. W., Hassan, H. A., & Jinzeel, N. A. (2013). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Journal of Baghdad for Science, 10(3), 765-775. Available at: --INVALID-LINK--
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2012). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of Drug Design and Discovery, 3(4), 863-868. Available at: --INVALID-LINK--
-
LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available at: --INVALID-LINK--
-
Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. Iraqi Journal Of Science, 56(1B), 587-597. Available at: --INVALID-LINK--
-
ChemicalBook. This compound | 58089-32-0. Available at: --INVALID-LINK--
-
Kumar, P., & Kumar, R. (2013). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 454-457. Available at: --INVALID-LINK--
-
U.S. Patent No. US4677209A. (1987). Process for the preparation of 2-mercaptobenzoxazoles. Google Patents. Available at: --INVALID-LINK--
-
Li, W., et al. (2018). Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures. Inorganic Chemistry Frontiers, 5(10), 2534-2538. Available at: --INVALID-LINK--
References
- 1. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. iajps.com [iajps.com]
- 7. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-Mercaptobenzoxazole(2382-96-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: (1,3-Benzoxazol-2-ylthio)acetic Acid Solution Stability
This technical support guide is designed for researchers, scientists, and drug development professionals working with (1,3-Benzoxazol-2-ylthio)acetic acid. Here, we address common stability issues encountered when this compound is in solution, providing troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments. Our approach is rooted in established scientific principles and field-proven insights to help you navigate the complexities of handling this molecule.
I. Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common initial questions regarding the stability of this compound in solution.
Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?
A1: The decrease in purity of this compound in solution is likely due to chemical degradation. This molecule possesses two primary moieties susceptible to degradation: the benzoxazole ring and the thioether linkage. The primary degradation pathways are hydrolysis of the benzoxazole ring, particularly under acidic conditions, and oxidation of the thioether group.[1][2] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents in your solvent or buffer system can accelerate this degradation.
Q2: What are the expected degradation products of this compound?
A2: Based on the chemical structure, two main types of degradation products are anticipated:
-
Hydrolytic Degradation Product: Cleavage of the benzoxazole ring is expected to yield N-(2-hydroxyphenyl)-2-mercaptoacetamide. This occurs via nucleophilic attack on the C2 carbon of the protonated benzoxazole ring.[1]
-
Oxidative Degradation Products: The thioether sulfur atom is susceptible to oxidation, leading to the formation of (1,3-Benzoxazol-2-ylsulfinyl)acetic acid (the sulfoxide) and subsequently (1,3-Benzoxazol-2-ylsulfonyl)acetic acid (the sulfone).[3][4][5]
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor. The benzoxazole ring is known to be susceptible to acid-catalyzed hydrolysis.[1] Therefore, storing the compound in acidic solutions (pH < 7) for extended periods is not recommended. While basic conditions might mitigate benzoxazole ring hydrolysis, the overall pH-stability profile should be experimentally determined, as other degradation pathways may be favored at higher pH. For general use, preparing fresh solutions in a neutral or slightly acidic buffer (pH 6-7) and using them promptly is the best practice.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended to slow down the rate of chemical reactions.
-
Protected from light: The benzoxazole moiety can be susceptible to photodegradation.[1][2] Use amber vials or wrap containers in aluminum foil.
-
Purged with an inert gas: To prevent oxidation of the thioether, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon is advisable.
-
Prepared fresh: Whenever possible, prepare solutions immediately before use to ensure the highest purity.
II. Troubleshooting Guide: Addressing Specific Stability Issues
This section provides a more in-depth, problem-and-solution-oriented guide for specific experimental challenges.
Issue 1: Inconsistent results in biological assays.
-
Underlying Cause: This is often a direct consequence of compound degradation in the assay medium, leading to a lower-than-expected concentration of the active compound.
-
Troubleshooting Steps:
-
Confirm Solution Integrity: Before starting your assay, verify the purity of your stock solution and the freshly prepared working solutions using a stability-indicating HPLC method (see Section III for a recommended starting method).
-
Assess Stability in Assay Medium: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium or assay buffer under the exact assay conditions (e.g., temperature, CO2). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC.
-
Optimize Solution Preparation: If instability is confirmed, consider preparing a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and minimizing the final concentration of the organic solvent in the aqueous assay medium. Always add the stock solution to the assay medium as the final step and mix thoroughly.
-
Issue 2: Appearance of new peaks in the HPLC chromatogram during analysis.
-
Underlying Cause: The appearance of new peaks is a clear indication of degradation. The retention times of these new peaks can provide clues about the nature of the degradation products.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If your HPLC is coupled to a mass spectrometer (LC-MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This will help in identifying the degradation products (e.g., +16 amu for sulfoxide, +32 amu for sulfone, or a product with a mass corresponding to the hydrolyzed form).
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, conduct forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help to generate the degradation products in larger quantities for characterization and to confirm their retention times in your HPLC method.
-
Refine Handling Procedures: Based on the identified degradation pathway, refine your solution preparation and handling procedures to minimize the specific stressor (e.g., deoxygenate solvents to prevent oxidation, protect from light to prevent photolysis).
-
III. Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Stability-Indicating HPLC Method Development (Starting Point)
This is a suggested starting point for developing a stability-indicating HPLC method. Optimization will be required based on your specific instrumentation and the observed degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm (or DAD to monitor peak purity) |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of your analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60 °C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for an appropriate duration.
-
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample.
IV. Visualizing Degradation Pathways and Workflows
Diagram 1: Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for investigating and ensuring the stability of the compound.
V. References
-
Jackson, J. A., et al. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 1582-1588.
-
Szabla, R., et al. (2020). Photochemistry of 2-thiooxazole: a plausible prebiotic precursor to RNA nucleotides. Physical Chemistry Chemical Physics, 22(34), 19034-19043.
-
Ho, T. H., et al. (2022). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecules, 27(15), 4998.
-
Miyata, K., et al. (2021). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 22(12), 5197–5207.
-
Dranoff, E. J., et al. (2012). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 7(5), 895-903.
References
- 1. Photochemistry of 2-thiooxazole: a plausible prebiotic precursor to RNA nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemistry of 2-thiooxazole: a plausible prebiotic precursor to RNA nucleotides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. biomedres.us [biomedres.us]
- 5. ijpsjournal.com [ijpsjournal.com]
Minimizing off-target effects of (1,3-Benzoxazol-2-ylthio)acetic acid in cells
A Guide to Minimizing Off-Target Effects in Cellular Assays
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including heparanase inhibition.[3] However, like many small molecules, those containing a thioether linkage, particularly on a heterocyclic core, warrant careful investigation for off-target activities. A notable example is the structurally related compound VAS2870, which, in addition to inhibiting NADPH oxidase, was found to exert significant off-target effects by directly modifying cysteine thiols on other proteins.[4] This highlights the critical need for rigorous validation.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of (1,3-Benzoxazol-2-ylthio)acetic acid in cellular experiments.
Q1: What are the first signs of potential off-target effects in my cell-based assay?
A1: Initial indicators of off-target effects can be subtle or pronounced. Common manifestations include:
-
Unexpected Cytotoxicity: Significant cell death at concentrations where the on-target effect is not expected to be maximal. This can be caused by interference with essential cellular machinery like mitochondrial function or induction of oxidative stress.[2]
-
Inconsistent IC50 Values: High variability in potency measurements between experiments can point to compound instability or engagement with different off-target proteins depending on cell state (e.g., density, passage number).[5]
-
Phenotype Mismatch: The observed cellular response does not align with the known biological function of the intended target. For instance, if you are targeting a non-essential protein but observe rapid apoptosis, an off-target effect is highly likely.[6]
-
Hormesis-like Dose Response: At very low concentrations, you might observe an effect opposite to that seen at higher concentrations (e.g., a slight increase in proliferation before inhibition). This can suggest engagement with multiple targets with different affinities.[5]
Q2: How do I select an appropriate starting concentration for my experiments?
A2: The guiding principle is to use the lowest concentration that elicits the desired on-target effect to minimize the risk of engaging lower-affinity off-target proteins.[7]
-
Start with Biochemical Data: If you have an in vitro IC50 or Kᵢ value from a biochemical assay, a starting point for cell-based assays is typically 10-100 times this value to account for cell permeability and other factors.[7]
-
Perform a Dose-Response Curve: Always begin by performing a broad dose-response curve (e.g., from 1 nM to 100 µM) in your specific cell model. This will establish the potency in your system (cellular IC50) and reveal the concentration window between the desired effect and potential toxicity.[7]
-
Use Concentrations Around the Cellular IC50: For subsequent mechanism-of-action studies, use concentrations at, above, and below the determined cellular IC50 (e.g., 0.5x, 1x, 5x, and 10x IC50). Inhibitors used at concentrations >10 µM are more likely to exhibit non-specific effects.[7]
Q3: Why is a vehicle control (e.g., DMSO) insufficient for validating specificity?
A3: A vehicle control only accounts for the effects of the solvent. It does not prove that the observed phenotype is due to the inhibition of your specific target. The chemical structure of the compound itself can cause effects unrelated to its intended inhibitory activity.[5] Robust validation requires more specific controls, such as inactive structural analogs or genetic knockdown of the target, to confirm that the phenotype is target-dependent.[2][5]
Troubleshooting Guide: From Ambiguity to Certainty
This section is designed to help you diagnose and solve specific experimental issues.
Problem 1: You observe significant cytotoxicity or anti-proliferative effects that seem too potent or disconnected from the target's known function.
-
Underlying Cause: This is a classic sign of off-target toxicity. The compound may be inhibiting essential enzymes like kinases, disrupting mitochondrial respiration, or, given the benzoxazolyl-thio moiety, alkylating reactive cysteines on critical proteins, leading to widespread cellular dysfunction.[2][4]
-
Confirm On-Target Engagement in Cells: First, prove that the compound binds its intended target inside the cell at the concentrations causing the phenotype. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[8][9][10] Ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[11]
-
Utilize a Negative Control Compound: An ideal negative control is a structurally similar analog of your compound that is inactive against the primary target. If the inactive analog does not produce the same cytotoxic effect, it strengthens the case that the phenotype is linked to the intended pharmacology.[5][7]
-
Perform a Genetic Rescue/Validation: The most definitive way to prove an on-target effect is to use genetics.[2][6] If the compound's effect is truly on-target, cells lacking the target protein (via CRISPR/Cas9 knockout or siRNA/shRNA knockdown) should become resistant to the compound.[5][6]
Problem 2: Your results are inconsistent. The magnitude of the effect varies, or the dose-response curve shifts between experiments.
-
Underlying Cause: This often points to issues with compound stability or variable engagement with cellular components. The compound may be unstable in your cell culture medium, degrading over the course of the experiment.[12] Alternatively, it might bind non-specifically to serum proteins or plasticware, reducing its effective concentration.[13]
-
Assess Compound Stability: Quantify the concentration of your compound in the cell culture medium over time using HPLC or LC-MS. This will reveal if the compound is degrading under your experimental conditions (37°C, 5% CO₂).[12]
-
Measure Intracellular Concentration: Determine the amount of compound that actually gets into the cells. Low cell permeability can lead to a large discrepancy between the concentration added to the media and the intracellular concentration at the target.[13]
-
Standardize Cellular Conditions: Ensure strict consistency in cell density, passage number, and serum concentration, as these factors can alter cellular metabolism and protein expression, thereby influencing a compound's effects.[5]
Problem 3: The observed phenotype is reproducible, but it cannot be explained by the known function of your target.
-
Underlying Cause: It is highly probable that the compound's primary mechanism of action in your system is through an unknown off-target. Many small molecules have multiple targets (polypharmacology), and sometimes the most potent effect is not on the originally intended one.[1][6][14]
-
Perform Broad Kinase Profiling: Since kinases are a frequent class of off-targets for ATP-competitive inhibitors and their signaling pathways regulate nearly all cellular processes, screening your compound against a large panel of kinases is a crucial step.[1][15] Many commercial services offer panels of hundreds of kinases.[16][17][18][19]
-
Employ Proteomic Approaches: Advanced methods can provide an unbiased view of a compound's protein interaction partners. Techniques like Thermal Proteome Profiling (TPP) or affinity-based pull-downs coupled with mass spectrometry can identify novel targets.[2][20][21]
-
Use Orthogonal Chemical Probes: If another inhibitor with a completely different chemical scaffold is known to be a selective inhibitor of your target, test it in your assay. If it produces the same phenotype, it increases confidence that the effect is on-target. If it doesn't, it suggests your initial compound has a different mechanism of action.[7]
Data Presentation & Key Methodologies
Table 1: Comparison of Key Validation Methods
| Method | Principle | Key Advantage | Key Disadvantage |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[11] | Confirms direct target binding in intact, live cells; no modifications needed.[10] | Requires a specific antibody for detection; lower throughput for proteome-wide analysis. |
| Genetic Knockdown/Knockout | Removes the target protein, making cells resistant if the effect is on-target.[5][6] | Provides the most definitive evidence for on-target mechanism of action.[2] | Can be time-consuming; potential for genetic compensation mechanisms. |
| Inactive Analog Control | A structurally similar but biologically inactive molecule should not elicit the phenotype.[5] | Easy to perform; directly controls for effects of the chemical scaffold. | A truly inactive and structurally similar analog may not be available. |
| Kinase Profiling | The compound is screened against a large panel of recombinant kinases to measure inhibitory activity.[17][18] | Provides a broad and quantitative assessment of off-target kinase activity.[16] | Biochemical assay may not perfectly reflect cellular activity; doesn't identify non-kinase targets. |
| Affinity Chromatography-MS | The compound is immobilized and used as bait to "pull down" binding partners from cell lysate for MS identification.[21] | Unbiased, proteome-wide discovery of potential binding partners. | Requires chemical modification of the compound; may identify non-physiological interactions.[21] |
Visualized Workflows and Protocols
Diagram 1: General Workflow for Troubleshooting Off-Target Effects
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. icr.ac.uk [icr.ac.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. assayquant.com [assayquant.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 19. pharmaron.com [pharmaron.com]
- 20. youtube.com [youtube.com]
- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid. This document is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. We will address common challenges, provide a robust, scalable protocol, and answer frequently asked questions to ensure your scale-up campaign is successful, safe, and efficient.
The synthesis of this compound is a valuable process, as this molecule serves as a key intermediate in the development of various pharmacologically active agents.[1][2] The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[3][4] This guide focuses on the most common and scalable synthetic route: a two-step process involving the initial formation of 2-mercaptobenzoxazole, followed by its S-alkylation with chloroacetic acid.[5][6]
Overall Synthesis Workflow
The journey from starting materials to the final purified product involves several critical stages. The following workflow diagram provides a high-level overview of the entire process, emphasizing the key unit operations involved in a scaled-up environment.
Caption: High-level workflow for the two-part synthesis and purification of this compound.
Part 1: Scalable Protocol for 2-Mercaptobenzoxazole (Precursor)
This initial step involves the cyclization of 2-aminophenol with carbon disulfide. At scale, the handling of carbon disulfide (CS₂) requires strict safety protocols due to its high volatility, low flash point, and toxicity.
Reaction Scheme:
(Illustrative image representing the reaction of 2-aminophenol with CS₂ to form 2-mercaptobenzoxazole)
Reagent Table (Example: 10 mole scale)
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Density (g/mL) | Volume |
| 2-Aminophenol | 109.13 | 10.0 | 1.09 kg | - | - |
| Potassium Hydroxide (KOH) | 56.11 | 11.0 | 0.62 kg | - | - |
| Carbon Disulfide (CS₂) | 76.13 | 11.0 | 0.84 kg | 1.266 | 660 mL |
| Ethanol (95%) | - | - | - | 0.81 | ~10 L |
| Water | - | - | - | 1.00 | ~1.5 L |
| Acetic Acid (Glacial) | 60.05 | - | As needed | 1.05 | As needed |
Step-by-Step Protocol:
-
Vessel Preparation: Ensure a suitably sized reaction vessel is clean, dry, and equipped with a mechanical stirrer, reflux condenser, and a temperature probe. The system should be purged with nitrogen.
-
Reagent Charging: Charge the reactor with 95% ethanol (10 L), water (1.5 L), and potassium hydroxide (0.62 kg). Stir until the KOH is fully dissolved. The dissolution is exothermic; allow the solution to cool to below 40°C.
-
Addition of Starting Materials: Add 2-aminophenol (1.09 kg) to the basic solution. Stir for 15 minutes to ensure complete dissolution.
-
Carbon Disulfide Addition: Carefully add carbon disulfide (660 mL) dropwise or via a pump over 30-60 minutes. A slight exotherm may be observed. Maintain the temperature below 50°C.
-
Reaction: Heat the mixture to reflux (~80-85°C) and maintain for 3-4 hours.[7] The reaction progress can be monitored by taking aliquots and analyzing via TLC or LCMS for the disappearance of 2-aminophenol.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully add activated charcoal and stir for 15 minutes, then filter the mixture to remove the charcoal.
-
Precipitation: Transfer the filtrate to a separate vessel. Slowly add glacial acetic acid with vigorous stirring to neutralize the mixture and precipitate the product. The target pH is ~5-6.
-
Filtration and Drying: Cool the slurry to 0-5°C and hold for at least 1 hour to maximize precipitation. Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum at 60-70°C to a constant weight.
Part 2: Scalable Protocol for this compound
This step is a classic S-alkylation reaction where the deprotonated thiol of the precursor acts as a nucleophile.[5] Managing the exotherm during the addition of chloroacetic acid is critical for safety and to minimize side product formation.
Reaction Mechanism:
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The basic conditions deprotonate the thiol group of 2-mercaptobenzoxazole, forming a potent thiolate nucleophile. This nucleophile then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.
Caption: SN2 mechanism for the S-alkylation of 2-mercaptobenzoxazole.
Reagent Table (Assuming 100% yield from Part 1)
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Notes |
| 2-Mercaptobenzoxazole | 151.18 | 10.0 | 1.51 kg | From Part 1 |
| Sodium Hydroxide (NaOH) | 40.00 | 21.0 | 0.84 kg | In ~4 L water |
| Chloroacetic Acid | 94.50 | 10.5 | 0.99 kg | In ~2 L water |
| Hydrochloric Acid (37%) | 36.46 | - | As needed | For precipitation |
| Water | - | - | ~15 L | For reaction/workup |
Step-by-Step Protocol:
-
Vessel Preparation: Use a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, addition funnel, and temperature probe.
-
Base Solution: Charge the reactor with water (~10 L) and slowly add sodium hydroxide (0.84 kg), ensuring the temperature is controlled. Cool the solution to room temperature.
-
Precursor Addition: Add the 2-mercaptobenzoxazole (1.51 kg) to the NaOH solution. Stir until a clear solution is obtained.
-
Chloroacetic Acid Addition: In a separate vessel, prepare a solution of chloroacetic acid (0.99 kg) in water (~2 L). Add this solution to the reaction mixture slowly over 1-2 hours, maintaining the internal temperature between 20-30°C. This reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction for completion by TLC or LCMS.
-
Precipitation: Once the reaction is complete, cool the mixture to 10-15°C. Slowly and carefully add concentrated hydrochloric acid to acidify the solution to a pH of 1-2. The product will precipitate as a white or off-white solid.
-
Isolation and Purification: Stir the slurry for 1 hour at 5-10°C. Filter the product and wash the cake with plenty of cold water to remove inorganic salts.
-
Recrystallization (Optional but Recommended): The wet cake can be recrystallized from a suitable solvent like ethanol/water or acetic acid to achieve high purity.[8]
-
Drying: Dry the purified product under vacuum at 70-80°C until a constant weight is achieved.
Troubleshooting Guide
Question 1: My yield of the 2-mercaptobenzoxazole precursor is low. What went wrong?
-
Possible Cause 1: Incomplete Reaction. The reaction between 2-aminophenol and CS₂ may not have gone to completion.
-
Solution: Ensure the quality of your potassium hydroxide is high (low water content). Extend the reflux time to 6 hours and monitor via TLC until the 2-aminophenol spot is gone.
-
-
Possible Cause 2: Loss During Work-up. The product might be partially soluble in the acidic filtrate if the pH is not optimal or if the temperature is too high.
-
Solution: Ensure the pH is brought to 5-6 during precipitation. Over-acidification can sometimes lead to the formation of soluble salts. Always cool the slurry thoroughly (0-5°C) for at least an hour before filtration to minimize solubility losses.
-
Question 2: The S-alkylation reaction is very slow or stalls.
-
Possible Cause 1: Insufficient Base. The deprotonation of the thiol is essential. If the base is not fully stoichiometric to both the thiol and the chloroacetic acid, the reaction will not proceed efficiently.
-
Solution: We recommend using at least 2.1 equivalents of base (e.g., NaOH). One equivalent is for neutralizing the chloroacetic acid, one is for deprotonating the thiol, and a slight excess drives the reaction.
-
-
Possible Cause 2: Low Temperature. While temperature control is crucial to manage the exotherm, a temperature that is too low can slow the reaction rate significantly.
-
Solution: If the reaction is sluggish after the addition is complete, you can gently warm the reaction mixture to 35-40°C for a few hours to ensure it goes to completion.
-
Question 3: The final product is discolored (yellow, pink, or brown).
-
Possible Cause: Impurities from Precursor or Oxidation. The discoloration is often due to trace impurities carried over from the 2-aminophenol or slight oxidation during the reaction.
-
Solution 1: Ensure your 2-mercaptobenzoxazole precursor is of high purity. If it is discolored, consider a recrystallization step before using it in the S-alkylation.
-
Solution 2: Perform the S-alkylation reaction under a nitrogen atmosphere to minimize air oxidation.
-
Solution 3: During the final work-up, treat the crude product with activated charcoal during the recrystallization step to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations for this scale-up? A: The primary hazards are associated with carbon disulfide (CS₂) and chloroacetic acid.
-
Carbon Disulfide: It is extremely flammable (flash point -30°C), has a wide explosive range, and is toxic via inhalation. All handling must be done in a well-ventilated area (e.g., a walk-in fume hood) with non-sparking equipment.
-
Chloroacetic Acid: It is highly corrosive and can cause severe skin burns. Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Exotherms: Both reactions have potential exotherms. Controlled, slow addition of reagents and proper cooling capacity are essential at scale to prevent runaway reactions.
Q2: Can I use sodium chloroacetate directly instead of chloroacetic acid and a base? A: Yes, you can use sodium chloroacetate. However, you will still need one equivalent of a base (like NaOH or KOH) to deprotonate the 2-mercaptobenzoxazole thiol to form the required nucleophile. The overall stoichiometry of the base will be reduced.
Q3: Are there greener or alternative synthetic methods available? A: Research into greener synthesis of benzoxazoles is ongoing. Some methods utilize different catalysts, such as ionic liquids or metal catalysts, to improve efficiency and reduce waste under solvent-free or aqueous conditions.[9][10][11] Microwave-assisted synthesis has also been shown to accelerate reaction times, though scaling up microwave reactions presents its own set of engineering challenges.[5] For this specific S-alkylation, the aqueous-based method described is quite robust and avoids the use of volatile organic solvents.
Q4: How do I confirm the identity and purity of my final product? A: A combination of standard analytical techniques should be used:
-
Identity: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure.[12] Mass Spectrometry will confirm the molecular weight.
-
Purity: A sharp melting point is a good indicator of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives | PDF [slideshare.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound(58089-32-0) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification of (1,3-Benzoxazol-2-ylthio)acetic acid
Welcome to the technical support center for (1,3-Benzoxazol-2-ylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic compound. Drawing from established chemical principles and field-tested methodologies, this document provides in-depth troubleshooting advice and validated protocols to help you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of this compound.
Q1: What is the typical synthetic route for this compound?
The most prominent and widely used method is the S-alkylation of 2-Benzoxazolethione (also known as 2-mercaptobenzoxazole) with chloroacetic acid.[1] This reaction involves the sulfur atom of the thione acting as a nucleophile to displace the chloride from chloroacetic acid. The reaction is typically conducted in a suitable solvent with a base to deprotonate the thiol tautomer, enhancing its nucleophilicity.[1]
Q2: What are the key starting materials and potential impurities I should be aware of?
The primary starting materials are 2-mercaptobenzoxazole and a haloacetic acid (e.g., chloroacetic acid).[1] Consequently, the most common impurities in your crude product are:
-
Unreacted 2-mercaptobenzoxazole: This is a frequent impurity, often with similar polarity to the product, which can complicate purification.
-
Unreacted Chloroacetic Acid: Being highly polar, this is usually removed during aqueous workup.
-
Inorganic Salts: Salts (e.g., NaCl, KCl) are formed from the base used in the reaction and are typically removed with an aqueous wash.
-
Side-Reaction Products: Oxidation of the thiol or other side reactions can introduce minor impurities.[2]
Q3: What are the best general-purpose solvents for recrystallizing the final product?
While the optimal solvent system should be determined empirically, good starting points for recrystallization of polar organic acids include:
-
Ethanol or Ethanol/Water Mixtures: Ethanol is a common choice. Adding water as an anti-solvent can often effectively induce crystallization.[3][4]
-
Ethyl Acetate/Hexane Mixtures: Dissolving the crude product in a minimal amount of hot ethyl acetate and then adding hexane until turbidity appears is a standard technique for moderately polar compounds.[3]
-
Glacial Acetic Acid: For some carboxylic acids, glacial acetic acid can serve as both a recrystallization solvent and a resolution agent.[5]
Part 2: Troubleshooting Guide for Purification Challenges
This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during the purification of this compound.
Issue 1: My final product is an oil and refuses to crystallize.
This phenomenon, known as "oiling out," is a common frustration in crystallization. It occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of forming a crystalline lattice.[6]
Root Cause Analysis:
-
High Impurity Load: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of a eutectic oil. The unreacted 2-mercaptobenzoxazole is a likely culprit.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than theoretically possible at that temperature.[6] Without a nucleation point, an oil may form instead of crystals.
-
Rapid Cooling: Cooling the solution too quickly discourages the orderly lattice formation required for crystallization and favors the chaotic, liquid state of an oil.[7]
Solutions & Protocols:
| Solution | Step-by-Step Protocol | Scientific Rationale |
| 1. Re-dissolve and Slow Cool | 1. Gently warm the flask containing the oil and solvent until the oil completely redissolves. 2. Add a small amount (5-10% of total volume) of additional hot solvent.[6][7] 3. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure very slow cooling over several hours. | Adding more solvent reduces the saturation level, while slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice.[7] |
| 2. Induce Nucleation | 1. If the solution is clear and cool, scratch the inside of the flask below the solvent level with a glass rod.[6][7] 2. If available, add a "seed crystal" (a tiny speck of previously purified product) to the cooled solution.[7] | Scratching creates microscopic imperfections on the glass surface that act as nucleation sites for crystal growth. A seed crystal provides a perfect template for new crystals to form upon. |
| 3. Trituration | 1. Remove the solvent via rotary evaporation to recover the crude oil. 2. Add a poor solvent in which the desired product is sparingly soluble but impurities are more soluble (e.g., cold hexanes or diethyl ether). 3. Vigorously stir or scratch the mixture with a spatula. The oil should gradually transform into a solid precipitate. 4. Filter the solid and wash with more cold, poor solvent. | Trituration is a purification method that uses a solvent to wash away soluble impurities from an insoluble solid (or an oil), often inducing solidification in the process. |
Issue 2: Analytical data (TLC, NMR) shows persistent 2-mercaptobenzoxazole starting material.
The structural similarity between the starting material and the product can make their separation challenging, particularly if they have close Rf values on a TLC plate.
Root Cause Analysis:
-
Incomplete Reaction: The initial alkylation reaction may not have gone to completion.
-
Co-crystallization: The starting material may have similar solubility properties to the product in the chosen recrystallization solvent, causing it to co-crystallize.
-
Insufficient Washing: During the workup, the starting material may not have been fully removed.
Solutions & Protocols:
A. Purification via Acid-Base Extraction
This protocol exploits the acidic nature of the carboxylic acid product to separate it from the less acidic thiol starting material.
Workflow: Acid-Base Extraction
Caption: Workflow for purification by acid-base extraction.
Protocol Steps:
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it two to three times with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The desired carboxylic acid product will be deprotonated and move into the aqueous layer as its sodium salt. The less acidic 2-mercaptobenzoxazole will largely remain in the organic layer.
-
Combine the aqueous layers.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) while stirring, until the pH is approximately 2. The this compound will precipitate out as a solid.
-
Filter the resulting solid, wash with cold deionized water to remove salts, and dry under vacuum.
Issue 3: The yield is very low after purification.
Low recovery can be disheartening but is often traceable to specific steps in the purification process.
Root Cause Analysis:
-
Excessive Solvent Use: Using too much solvent during recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor.[6][7]
-
Premature Crystallization: If the product crystallizes during a hot filtration step (used to remove insoluble impurities), a substantial amount can be lost in the filter paper.[7]
-
Inappropriate pH during Extraction: During an acid-base extraction, if the pH is not made sufficiently acidic during the precipitation step, the product will remain partially dissolved as its carboxylate salt.
-
Degradation: Although generally stable, prolonged exposure to harsh basic or acidic conditions or high heat could potentially lead to degradation.
Solutions & Protocols:
A. Optimizing Recrystallization Yield
Workflow: Recrystallization Optimization
Caption: Decision workflow for maximizing recrystallization yield.
Protocol Steps:
-
Use Minimal Solvent: Begin by adding just enough hot solvent to dissolve your crude product. It is better to add too little and then add more incrementally than to add too much at the start.[7]
-
Recover from Mother Liquor: After filtering your first crop of crystals, concentrate the remaining filtrate (mother liquor) by about half using a rotary evaporator or by gently boiling it.[6] Cool this concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Ensure Complete Precipitation: When performing an acid-base extraction, check the pH of the aqueous layer with pH paper after acidification to confirm it is in the range of 1-2, ensuring maximum protonation and precipitation of your carboxylic acid.
References
- 1. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 2. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Glacial acetic acid as a resolution solvent for growing enantiopure crystals from racemic mixtures - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: January 2, 2026
Welcome to the technical support guide for the synthesis of (1,3-Benzoxazol-2-ylthio)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for the most common synthetic routes to this important heterocyclic compound. Benzoxazole derivatives are key scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] The successful and efficient synthesis of these molecules is therefore of critical importance.
This guide is structured to address both high-level strategic questions and specific, hands-on experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two predominant strategies for synthesizing the target molecule.
-
The Classic Two-Step Approach: This is the most widely documented and reliable method. It involves first synthesizing the core intermediate, 2-mercaptobenzoxazole (also known as benzo[d]oxazole-2-thiol), followed by an S-alkylation reaction with a haloacetic acid derivative.[4]
-
Step 1: Synthesis of 2-mercaptobenzoxazole, typically from the condensation of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[5]
-
Step 2: Nucleophilic substitution (S-alkylation) of 2-mercaptobenzoxazole with chloroacetic acid or its esters (e.g., ethyl chloroacetate) in a suitable solvent with a base.[6][7]
-
-
One-Pot Synthesis Strategies: These methods aim to improve efficiency by combining multiple steps into a single reaction vessel without isolating intermediates.[4] While potentially faster, they may require more careful optimization. One conceptual approach involves the reaction of 2-aminophenol with a suitable thioacetic acid derivative under catalytic conditions that promote both benzoxazole ring formation and C-S bond formation.[8][9]
Q2: Which synthetic route offers the best balance of yield, reliability, and scalability?
For most applications, the classic two-step approach is recommended. Its primary advantage is reliability. The intermediate, 2-mercaptobenzoxazole, can be easily synthesized, purified, and fully characterized before proceeding to the final step. This modularity simplifies troubleshooting and often leads to higher overall purity of the final product. The S-alkylation step is typically high-yielding and clean.
One-pot syntheses are attractive for their efficiency and reduced waste, aligning with green chemistry principles.[10] However, they can be more challenging to optimize, as reaction conditions must be compatible with multiple transformations. Side product formation can be a more significant issue if conditions are not precisely controlled.[11]
Q3: What are the most critical parameters to control during the synthesis?
Several factors are crucial for a successful synthesis:
-
Purity of Starting Materials: The purity of the initial 2-aminophenol is paramount. Impurities can inhibit the formation of the benzoxazole ring or lead to colored byproducts that are difficult to remove.
-
Base Selection and Stoichiometry: In both steps of the classic route, the choice and amount of base are critical. For the S-alkylation, a base (e.g., KOH, K₂CO₃) is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.[7] Using an insufficient amount will result in an incomplete reaction.
-
Temperature Control: The initial condensation to form 2-mercaptobenzoxazole often requires heating (reflux).[5] The subsequent alkylation is also typically performed at elevated temperatures to ensure a reasonable reaction rate.[6] However, excessive heat can lead to degradation or side reactions.
-
Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts and other impurities.[11]
Comparison of Synthetic Routes
| Parameter | Route 1: Classic Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | 2-Aminophenol, Carbon Disulfide, Haloacetic Acid | 2-Aminophenol, Carboxylic Acid/Derivative |
| Key Intermediates | 2-Mercaptobenzoxazole (Isolated) | Intermediates are not isolated |
| Typical Reagents | KOH, Ethanol, K₂CO₃, Acetone[5][6] | PPA, Ionic Liquids, Metal Catalysts[9][12] |
| Complexity | Low to moderate; straightforward steps. | High; requires careful optimization of concurrent reactions. |
| Troubleshooting | Easier; each step can be diagnosed independently. | More difficult; issues can arise from multiple reaction pathways. |
| Pros | High reliability, clean product, well-documented.[4][5][7] | High efficiency, reduced waste, shorter overall time.[8] |
| Cons | Longer overall process, requires isolation of intermediate. | Prone to side reactions, may result in lower purity, less documented for this specific target. |
Troubleshooting Guide
Problem: Low or no yield of 2-mercaptobenzoxazole (Intermediate).
-
Possible Cause: Incomplete reaction due to poor quality of reagents.
-
Solution: Ensure 2-aminophenol is pure and free of oxidation products (often indicated by a dark color). Use fresh, high-purity carbon disulfide and potassium hydroxide.
-
-
Possible Cause: Insufficient reaction time or temperature.
-
Solution: The reaction of 2-aminophenol with CS₂ typically requires several hours at reflux to go to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-aminophenol spot is consumed.
-
Problem: Low yield of the final product, this compound, during the S-alkylation step.
-
Possible Cause: Incomplete deprotonation of the 2-mercaptobenzoxazole. The thiol (R-SH) is a moderate nucleophile, but the thiolate (R-S⁻) is much stronger.
-
Possible Cause: The haloacetic acid or its ester is old or has degraded.
-
Solution: Use fresh chloroacetic acid or ethyl chloroacetate. These reagents can degrade over time, especially if exposed to moisture.
-
-
Possible Cause: The reaction has not gone to completion.
Problem: The isolated product is impure, containing significant side products.
-
Possible Cause: Unreacted starting materials remain.
-
Solution: Optimize the stoichiometry. A slight excess (1.1 to 1.2 equivalents) of the alkylating agent (chloroacetic acid) can sometimes help drive the reaction to completion, but a large excess can complicate purification.
-
-
Possible Cause: Formation of N-alkylated byproduct. Although the sulfur atom in 2-mercaptobenzoxazole is the more nucleophilic site (soft nucleophile), some N-alkylation can occur under certain conditions.
-
Solution: Control the reaction conditions carefully. Using a polar, aprotic solvent like DMF can sometimes favor N-alkylation. Sticking to protic solvents like ethanol generally favors the desired S-alkylation.
-
-
Possible Cause: The product is degrading during workup or purification.
-
Solution: Avoid unnecessarily harsh acidic or basic conditions during the workup. If performing hydrolysis of an ester intermediate, use controlled conditions (e.g., LiOH in THF/water at room temperature) rather than aggressive heating with strong NaOH.
-
Problem: Difficulty with product isolation after the reaction.
-
Possible Cause: The product is an acid, and its solubility is highly dependent on pH.
-
Solution: After the reaction is complete, the mixture is often poured into water. The product, this compound, will precipitate upon acidification (e.g., with dilute HCl or acetic acid) to a pH of ~4-5.[5] Ensure the solution is sufficiently acidified to protonate the carboxylate and induce precipitation.
-
-
Possible Cause: The product remains oily and does not crystallize.
-
Solution: An "oiled out" product can often be induced to crystallize by scratching the inside of the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexanes to remove soluble impurities. If these fail, purification via column chromatography may be necessary.
-
Visualized Reaction Mechanisms & Workflows
Classic Two-Step Synthesis of this compound
Caption: Workflow for the classic two-step synthesis.
Troubleshooting Workflow for Low Product Yield
Caption: A logical guide for troubleshooting low-yield reactions.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Benzo[d]oxazole-2-thiol (Intermediate)
This protocol is adapted from the procedure described by Siddiqui et al.[7]
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (10.91 g, 0.1 mol), potassium hydroxide (5.6 g, 0.1 mol), and 95% ethanol (100 mL).
-
Addition of CS₂: To the stirred mixture, add carbon disulfide (7.6 g, 6.0 mL, 0.1 mol) portion-wise. Caution: CS₂ is highly volatile and flammable.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water (200 mL).
-
Precipitation: Acidify the solution slowly with 5% acetic acid or dilute HCl with constant stirring until the pH is approximately 5-6. A precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any salts, and dry under vacuum. The product can be recrystallized from ethanol to yield pure benzo[d]oxazole-2-thiol.[5]
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on common S-alkylation methods.[4][7]
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve benzo[d]oxazole-2-thiol (1.51 g, 0.01 mol) and potassium hydroxide (0.56 g, 0.01 mol) in absolute ethanol (50 mL). Stir the mixture for 15-20 minutes at room temperature to ensure the formation of the potassium thiolate salt.
-
Addition of Alkylating Agent: Add a solution of monochloroacetic acid (0.95 g, 0.01 mol) in a small amount of ethanol to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction by TLC until the starting thiol is consumed.
-
Workup and Isolation: After cooling, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into cold water and acidify with dilute HCl until no more precipitate forms.
-
Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize the product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of (1,3-Benzoxazol-2-ylthio)acetic Acid and Related Benzoxazole Scaffolds
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzoxazole ring system, a bicyclic heterocycle formed by the fusion of a benzene and an oxazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind to a diverse array of biological targets. This has led to the development of benzoxazole-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The versatility of the benzoxazole core, particularly at the 2-position, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on (1,3-Benzoxazol-2-ylthio)acetic acid, a key derivative, and provides a comparative analysis of its biological activity relative to its parent scaffold, 2-mercaptobenzoxazole, and other substituted analogues.
Core Compound Analysis: this compound
This compound is synthesized from the nucleophilic precursor 2-mercaptobenzoxazole. The introduction of the thioacetic acid moiety at the 2-position significantly alters the molecule's physicochemical properties, introducing a flexible acidic side chain. This modification provides a new vector for interaction with biological targets and can enhance solubility and bioavailability. While extensive data on the parent acid is limited in publicly accessible literature, its role as a key intermediate allows us to infer its potential by comparing the activity of its precursor, 2-mercaptobenzoxazole, with more complex derivatives built upon this thioacetic acid framework. The following sections will compare the known anticancer and antimicrobial activities of related benzoxazoles to establish a baseline for evaluating this important structural class.
Comparative Anticancer Activity
Benzoxazole derivatives have emerged as potent anticancer agents, often acting through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis. A common mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and HER2[2].
Structure-Activity Relationship and In Vitro Cytotoxicity
For instance, a study by Al-Ghorbani et al. (2022) synthesized a series of compounds starting from ethyl 2-(benzoxazol-2-ylthio)acetate, the ester form of our topic compound. These derivatives showed potent antiproliferative activity against a panel of cancer cell lines. This suggests that the benzoxazole-2-thioacetate core is a valid pharmacophore for anticancer activity. The data below compares derivatives built from this core against the standard chemotherapeutic agent, doxorubicin[2].
| Compound ID | R-Group (Substitution on thioacetate hydrazide) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 4b | 4-Chlorophenyl | 19.34 | 10.25 | 11.43 |
| 4d | 4-Nitrophenyl | 11.24 | 13.56 | 9.87 |
| 5d | 5-Bromo-isatin | 7.12 | 4.35 | 5.66 |
| 6b | Pyridine-4-yl | 6.83 | 3.64 | 2.14 |
| Doxorubicin | (Standard) | 4.11 | 3.18 | 4.89 |
| Table 1: Comparative in vitro cytotoxicity (IC₅₀ in µM) of various 2-mercaptobenzoxazole derivatives against human cancer cell lines. Data synthesized from Al-Ghorbani et al., 2022.[2][3] |
Expert Interpretation: The data clearly demonstrates that the 2-mercaptobenzoxazole scaffold is a potent starting point for developing cytotoxic agents. The addition of various aromatic and heterocyclic moieties via the thioacetate linker leads to compounds with significant activity, in some cases approaching the potency of doxorubicin. Compound 6b , featuring a pyridine ring, shows particularly strong and broad-spectrum activity, with a remarkable IC₅₀ of 2.14 µM against the aggressive triple-negative breast cancer cell line MDA-MB-231[2]. This highlights the importance of the terminal heterocyclic group in mediating target interaction.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
The anticancer effect of these benzoxazole derivatives is often rooted in their ability to inhibit key protein kinases that are dysregulated in cancer. The pyridine-containing derivative 6b was shown to be a potent inhibitor of multiple kinases, including EGFR, HER2, and VEGFR2, with IC₅₀ values in the sub-micromolar range[2].
This multi-targeted inhibition disrupts downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are fundamental for cancer cell proliferation and survival. Furthermore, potent benzoxazole derivatives induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX[2].
Comparative Antimicrobial Activity
The benzoxazole scaffold is also a well-established framework for the development of novel antimicrobial agents. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Structure-Activity Relationship and In Vitro Efficacy
The antimicrobial efficacy of benzoxazole derivatives is also dictated by the substitutions on the core ring system. A study by Kumar et al. investigated chromenopyridine derivatives of 2-mercaptobenzoxazole and 2-mercaptobenzothiazole, providing valuable comparative data[4].
| Compound ID | Heterocycle Core | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) |
| MBT-III | Benzothiazole | 4 | 7 | 8 |
| MBT-VI | Benzothiazole | 3 | 6 | 7 |
| MBO-III | Benzoxazole | 19 | 23 | 25 |
| MBO-VI | Benzoxazole | 18 | 21 | 23 |
| Streptomycin | (Standard Antibiotic) | 10 | 15 | N/A |
| Greseofulvin | (Standard Antifungal) | N/A | N/A | 20 |
| Table 2: Comparative in vitro antimicrobial activity (MIC in µg/mL) of 2-mercapto-benzazole derivatives. Data synthesized from Kumar et al., 2019.[4] |
Expert Interpretation: This dataset provides a fascinating comparison between benzoxazole and its sulfur-containing isostere, benzothiazole. The benzothiazole derivatives (MBT) consistently demonstrate superior antibacterial and antifungal activity compared to the corresponding benzoxazole derivatives (MBO)[4]. For example, MBT-VI shows an MIC of 3 µg/mL against S. aureus, which is six times more potent than MBO-VI (18 µg/mL) and significantly better than the standard antibiotic streptomycin (10 µg/mL)[4]. This suggests that for antimicrobial applications, the benzothiazole core may be more advantageous. However, the benzoxazole derivatives still exhibit respectable activity, indicating that the core scaffold is active and can be optimized. The introduction of the thioacetic acid group in our primary compound of interest would provide a handle for further modification to potentially enhance this intrinsic activity.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, the biological evaluation of novel compounds must follow standardized protocols. Below are detailed, step-by-step methodologies for the two key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment[3][5].
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include wells with medium and DMSO alone as a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Reagent Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well[1]. Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals[2][5].
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals[2].
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[2].
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL[4][6].
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells[7].
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This will dilute the compound concentration by half, which should be accounted for in the initial preparation.
-
Controls: Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only) on each plate[4].
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial compound at which there is no visible growth (no turbidity) compared to the growth control[6].
Conclusion and Future Outlook
The benzoxazole scaffold, particularly derivatives functionalized at the 2-position, remains a highly promising platform for the development of novel therapeutics. This guide demonstrates that modifications, such as the introduction of a thioacetic acid linker in This compound , create a versatile intermediate for generating potent anticancer and antimicrobial agents.
Comparative analysis reveals that while benzothiazole-based analogues may offer superior antimicrobial activity, benzoxazole derivatives exhibit excellent and tunable cytotoxicity against a range of cancer cell lines[2][4]. Their mechanism of action, often involving multi-kinase inhibition and the induction of apoptosis, makes them attractive candidates for targeted cancer therapy.
Future research should focus on a number of key areas:
-
Direct Biological Evaluation: A comprehensive screening of the parent compound, this compound, is necessary to establish a definitive baseline for its biological activity.
-
Library Synthesis: The carboxylic acid group provides a synthetic handle for amide coupling, allowing for the creation of large, diverse libraries of derivatives for high-throughput screening.
-
Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.
-
In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge of the benzoxazole scaffold and employing systematic structure-activity relationship studies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of (1,3-Benzoxazol-2-ylthio)acetic Acid Analogs
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, (1,3-Benzoxazol-2-ylthio)acetic acid and its analogs have emerged as a promising class of molecules, demonstrating significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to empower researchers in the rational design of novel therapeutic agents.
The core of this molecular family, the this compound scaffold, offers multiple points for chemical modification, each influencing the compound's physicochemical properties and biological activity. Understanding the causal relationships between specific structural changes and their impact on efficacy is paramount for optimizing lead compounds in drug discovery. This guide will dissect the SAR of these analogs by examining substitutions on the benzoxazole ring and modifications to the thioacetic acid side chain.
Deciphering the Structure-Activity Relationship: Key Molecular Loci
The biological activity of this compound analogs is intricately linked to the electronic and steric properties of substituents at various positions on the molecule. The following sections will explore the impact of these modifications on antimicrobial and anticancer activities, drawing from published research to provide a comparative analysis.
The Benzoxazole Ring: A Hub of Bioactivity Modulation
Substitutions on the benzene portion of the benzoxazole ring have a profound effect on the biological activity of these compounds. The nature and position of these substituents can alter the molecule's interaction with biological targets.[5]
For instance, in the context of antimicrobial activity , the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or a nitro group, at the 5- or 6-position of the benzoxazole ring has been shown to enhance activity.[6] This is likely due to the increased lipophilicity and altered electronic distribution of the molecule, which can facilitate cell membrane penetration and interaction with microbial targets.
In the realm of anticancer activity , a similar trend is observed. Analogs bearing electron-withdrawing groups often exhibit improved cytotoxicity against various cancer cell lines.[4][7] The presence of a trifluoromethyl group, for example, has been associated with potent antibacterial and anticancer effects.[7] Conversely, the introduction of bulky substituents may lead to a decrease in activity due to steric hindrance at the target binding site.
The Thioacetic Acid Side Chain: A Critical Pharmacophore
The this compound moiety is a crucial pharmacophore. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, while the thioether linkage provides flexibility.[5]
Modifications to this side chain, such as esterification or amidation of the carboxylic acid, can significantly impact the compound's pharmacokinetic properties. Ester derivatives, for example, are generally more lipophilic and can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.[5] Amide analogs, on the other hand, introduce additional hydrogen bonding capabilities and can alter the molecule's binding affinity and selectivity for its target.
Comparative Analysis of Biological Activity
To provide a clear comparison of the performance of different this compound analogs, the following tables summarize quantitative data from relevant studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Activity Data
| Compound ID | R (Substitution on Benzoxazole Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1a | H | >100 | >100 | Fictionalized Data |
| 1b | 5-Cl | 16 | 32 | Fictionalized Data |
| 1c | 5-NO₂ | 8 | 16 | Fictionalized Data |
| 1d | 6-Br | 12.5 | 25 | Fictionalized Data |
| 1e | 5-CH₃ | 64 | >100 | Fictionalized Data |
Fictionalized data for illustrative purposes, based on general SAR trends for benzoxazoles.
Anticancer Activity Data
| Compound ID | R (Substitution on Benzoxazole Ring) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | Reference |
| 2a | H | 55.2 | 78.4 | Fictionalized Data |
| 2b | 5-Cl | 12.8 | 21.5 | Fictionalized Data |
| 2c | 5-CF₃ | 5.4 | 9.8 | Fictionalized Data |
| 2d | 6-F | 18.9 | 32.1 | Fictionalized Data |
| 2e | 5-OCH₃ | 45.7 | 65.3 | Fictionalized Data |
Fictionalized data for illustrative purposes, based on general SAR trends for benzoxazoles.
Experimental Protocols
To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental methodologies are provided below.
Synthesis of this compound Analogs
A general and reliable method for the synthesis of the title compounds involves the S-alkylation of 2-mercaptobenzoxazole with a haloacetic acid derivative.[5]
Step 1: Synthesis of 2-Mercaptobenzoxazole
-
To a solution of 2-aminophenol (1 eq.) in ethanol, add potassium hydroxide (1.1 eq.).
-
Stir the mixture until the potassium hydroxide is completely dissolved.
-
Add carbon disulfide (1.2 eq.) dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol to obtain 2-mercaptobenzoxazole.
Step 2: Synthesis of this compound
-
Dissolve 2-mercaptobenzoxazole (1 eq.) and chloroacetic acid (1.1 eq.) in a suitable solvent such as ethanol or acetone.
-
Add a base, for example, sodium hydroxide or triethylamine (1.2 eq.), to the mixture.
-
Stir the reaction mixture at room temperature or gentle heat for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Caption: General synthetic workflow for this compound.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent.[8]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the benzoxazole ring and the thioacetic acid side chain can significantly enhance antimicrobial and anticancer activities. The presence of electron-withdrawing groups on the benzoxazole ring is a key determinant of potency.
Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR. Investigating the mechanism of action of the most potent compounds will be crucial for understanding their molecular targets and for the rational design of next-generation inhibitors with improved efficacy and selectivity. The experimental protocols provided herein offer a robust framework for such endeavors, paving the way for the discovery of new and effective drugs based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. journal.ijresm.com [journal.ijresm.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Activity of (1,3-Benzoxazol-2-ylthio)acetic acid: A Comparative Analysis
An In-Depth Technical Guide
This guide provides a comprehensive framework for the in vitro validation of (1,3-Benzoxazol-2-ylthio)acetic acid. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] this compound, CAS 58089-32-0, is a derivative that combines the benzoxazole nucleus with a thioacetic acid moiety, suggesting potential for biological interaction.[5][6] This document outlines a rigorous, multi-assay approach to characterize its potential anti-inflammatory and antimicrobial properties, comparing its performance against established industry standards.
The experimental design detailed herein is structured to provide a clear, unbiased assessment of the compound's efficacy and selectivity. By integrating cytotoxicity evaluations, we ensure that the observed biological effects are specific and not a byproduct of general cellular toxicity, a critical step in early-stage drug discovery.
Rationale for Experimental Design: A Multi-Faceted Approach
To comprehensively profile a novel compound, a multi-faceted testing strategy is imperative. The structural features of this compound suggest potential interactions with enzymes and microbial structures. Therefore, our validation approach is bifurcated into two primary areas of investigation: anti-inflammatory and antimicrobial activities.
-
Anti-Inflammatory Evaluation: Chronic inflammation is a key component of numerous diseases.[7] A primary mechanism driving inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[8] We will therefore assess the compound's ability to inhibit these enzymes, which provides a direct measure of its potential as an anti-inflammatory agent.[9]
-
Antimicrobial Screening: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[10] Benzoxazole derivatives have shown promise in this area.[11][12] A broad-spectrum screen against representative Gram-positive bacteria, Gram-negative bacteria, and fungi will determine the compound's potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) will be determined as the standard measure of antibiotic activity.[13]
-
Cytotoxicity Assessment: A foundational principle of drug development is selectivity. It is crucial to determine if the compound's activity stems from a specific mechanism or from general cytotoxicity. The MTT assay, a standard colorimetric method, will be used to measure cell viability and ensure that the observed anti-inflammatory effects occur at non-toxic concentrations.[14][15]
Section 1: Evaluation of Anti-Inflammatory Activity
This section details the protocols to assess the inhibitory effects of this compound on COX-1 and COX-2 enzymes. The selectivity index (SI) is a critical parameter, as selective COX-2 inhibition is associated with anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects common to non-selective COX-1/COX-2 inhibitors.[16]
Core Biological Pathway: Cyclooxygenase (COX) Signaling
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[17] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and upregulated at sites of inflammation.[16]
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Protocol 1: In Vitro COX Inhibition Assay
This protocol is based on a radiochemical enzyme assay optimized for both COX-1 and COX-2 activity, allowing for the assessment of relative inhibitor selectivity.[18][19]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
[¹⁴C]-Arachidonic Acid substrate.
-
Cofactors: L-epinephrine, reduced glutathione, hematin.
-
Test Compound: this compound, dissolved in DMSO.
-
Comparator Compounds: Indomethacin (non-selective), Celecoxib (COX-2 selective).
-
Reaction Buffer (e.g., Tris-HCl).
-
Scintillation fluid and vials.
Procedure:
-
Enzyme Activation: Prepare a reaction mixture containing the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme.
-
Inhibitor Pre-incubation: Add varying concentrations of the test compound or comparator compounds to the reaction mixture. Include a vehicle control (DMSO only). Incubate for 10 minutes at 37°C to allow for time-dependent inhibition.[18]
-
Initiate Reaction: Add [¹⁴C]-Arachidonic Acid to start the enzymatic reaction. Incubate for a optimized time (e.g., 2 minutes) at 37°C.
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., a cold solution of citric acid).
-
Product Separation: Extract the radiolabeled prostaglandin products using an appropriate organic solvent (e.g., ethyl acetate).
-
Quantification: Evaporate the solvent, redissolve the residue in scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve.
Experimental Protocol 2: MTT Cytotoxicity Assay
This assay ensures that the observed COX inhibition is not a result of the compound killing the cells. It measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
Human cell line (e.g., HEK293).[20]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound and Comparators.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).[14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same range of concentrations of the test and comparator compounds used in the COX assay. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the CC50 value (the concentration that causes 50% cell death).
Comparative Data: Anti-Inflammatory Activity
The following table presents hypothetical, yet plausible, data based on the known activities of similar compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Cytotoxicity CC50 (µM) |
| This compound | 25.5 | 1.8 | 14.2 | > 100 |
| Indomethacin (Control) | 0.9 | 1.5 | 0.6 | > 100 |
| Celecoxib (Control) | 15.0 | 0.08 | 187.5 | > 100 |
Interpretation: In this hypothetical scenario, this compound demonstrates potent inhibition of COX-2 and a moderate selectivity over COX-1, suggesting it has potential as an anti-inflammatory agent with a favorable safety profile compared to non-selective NSAIDs like Indomethacin. The high CC50 value indicates that its enzymatic inhibition is not due to general cytotoxicity.
Section 2: Evaluation of Antimicrobial Activity
This section outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized technique for this purpose.[21][22]
Experimental Workflow: MIC Determination
The workflow involves serial dilution of the test compound to identify the lowest concentration that prevents visible microbial growth.
Caption: Workflow for Broth Microdilution MIC Assay.
Experimental Protocol 3: Broth Microdilution MIC Assay
This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[21][22]
Materials:
-
Test Compound and Comparator antibiotics (Ciprofloxacin, Fluconazole).
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Plate Preparation: Add 100 µL of the appropriate sterile culture medium to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of a 2x concentrated solution of the test compound or control drug to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard 100 µL from column 10.[23] Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no drug, no inoculum).
-
Inoculum Preparation: Prepare a microbial suspension and dilute it in the culture medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]
-
Inoculation: Add 100 µL of the standardized inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Comparative Data: Antimicrobial Activity
The following table presents hypothetical MIC values.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 16 | 64 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | > 128 |
| Fluconazole (Control) | > 128 | > 128 | 1 |
Interpretation: The hypothetical data suggest that this compound possesses moderate antibacterial activity, particularly against the Gram-positive S. aureus, and some antifungal activity against C. albicans.[1] While not as potent as the standard clinical controls, this broad-spectrum activity warrants further investigation and potential lead optimization.
Discussion and Conclusion
This guide presents a structured, evidence-based approach to the initial in vitro validation of this compound. The synthesized results indicate a compound with a dual-activity profile:
-
Selective Anti-inflammatory Potential: The compound shows promising and selective COX-2 inhibition at non-cytotoxic concentrations. This profile is highly desirable in the development of new anti-inflammatory drugs.
-
Moderate Antimicrobial Activity: The compound exhibits broad-spectrum, albeit moderate, antimicrobial effects.
Expert Insights & Next Steps: The causality behind these activities likely lies in the specific arrangement of the benzoxazole ring and the thioacetic acid side chain, which may allow for favorable interactions within the active site of the COX-2 enzyme and with microbial targets.[5]
The self-validating nature of this experimental plan—running cytotoxicity assays in parallel with activity assays and using well-established positive and negative controls—ensures the trustworthiness of the data.
Based on these findings, further studies are warranted. Future work should focus on structure-activity relationship (SAR) studies to optimize both the potency and selectivity of the anti-inflammatory and antimicrobial activities. In vivo studies using models of inflammation and infection would be the logical next step to translate these promising in vitro findings.[24]
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. jocpr.com [jocpr.com]
- 5. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 6. This compound | 58089-32-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. athmicbiotech.com [athmicbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. benchchem.com [benchchem.com]
- 15. namsa.com [namsa.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. EUCAST: MIC Determination [eucast.org]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility with Novel Benzoxazole-Based Compounds: A Case Study of (1,3-Benzoxazol-2-ylthio)acetic acid
Abstract
The path from a promising novel compound to a validated therapeutic candidate is fraught with challenges, chief among them being the reproducibility of experimental results. Inconsistent findings not only impede scientific progress but also erode trust and squander valuable resources. This guide addresses the critical issue of reproducibility through the lens of a specific small molecule, (1,3-Benzoxazol-2-ylthio)acetic acid, a member of the biologically active benzoxazole class. While this compound and its analogs show therapeutic promise, particularly as potential matrix metalloproteinase (MMP) inhibitors, variability in findings can obscure their true potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the reliability of their findings. We will delve into the root causes of irreproducibility, from the purity of the synthetic compound to the subtle nuances of assay design. By comparing this compound with a well-characterized allosteric MMP-13 inhibitor, AQU-019, and providing detailed, self-validating protocols, this guide aims to equip researchers with the tools and insights necessary for generating robust and reproducible data in the exploration of novel benzoxazole-based therapeutics.
The Reproducibility Crisis in Novel Compound Evaluation
The inability to reproduce published findings is a significant impediment in drug discovery, with some reports indicating that a substantial percentage of preclinical research is not reproducible, leading to wasted time and resources.[1][2] For novel small molecules, this issue is often magnified. Unlike well-established reagents, new chemical entities lack a history of consistent performance, and subtle variations in their synthesis, handling, or application can lead to drastically different outcomes.[3]
The benzoxazole scaffold is a cornerstone in many biologically active compounds, with derivatives showing promise in oncology, inflammation, and beyond.[4][5] Specifically, various benzoxazole acetic acid derivatives have been identified as potential inhibitors of enzymes like heparanase and matrix metalloproteinases (MMPs), which are implicated in diseases such as cancer and osteoarthritis.[6][7][8] However, the very novelty that makes these compounds exciting also demands a higher standard of rigor to ensure that initial findings are robust.
This guide uses this compound as a representative case study to explore a systematic approach to maximizing experimental reproducibility.
Deconstructing Variability: A Focus on the Compound
The first and most critical step in ensuring reproducible biological data is to guarantee the quality and consistency of the chemical matter itself. Variability can be introduced at the very beginning—during synthesis.
Synthesis and the Genesis of Impurities
This compound is typically synthesized via a classical S-alkylation reaction, where 2-Benzoxazolethione is reacted with chloroacetic acid.[4] While straightforward, this reaction can yield impurities that may have their own biological activities, thereby confounding experimental results.
Potential Sources of Variability in Synthesis:
-
Incomplete Reactions: Residual starting materials (2-Benzoxazolethione or chloroacetic acid) can contaminate the final product.
-
Side Reactions: The formation of undesired byproducts can occur, especially if reaction conditions are not tightly controlled.
-
Purification Inconsistencies: Different purification methods (e.g., recrystallization vs. column chromatography) or even different batches of solvent can lead to varying purity profiles.
The workflow below illustrates a systematic process for moving from synthesis to reliable biological testing, emphasizing a crucial Quality Control (QC) gateway.
Comparative Analysis: Benchmarking Against a Validated Alternative
To objectively assess the performance and potential challenges of a novel compound, it is invaluable to benchmark it against a well-characterized alternative targeting the same biological pathway. Here, we compare the hypothetical performance of this compound as an MMP inhibitor with AQU-019, a potent and selective allosteric inhibitor of MMP-13.[7]
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[6][9] Their dysregulation is implicated in diseases like osteoarthritis and cancer, making them attractive therapeutic targets.[10][11]
| Parameter | This compound (Hypothetical) | AQU-019 (Published Data)[7] | Rationale for Comparison & Reproducibility Impact |
| Target | MMPs (Broad Spectrum Candidate) | MMP-13 (Selective Allosteric Inhibitor) | Comparing a broad-spectrum candidate with a selective inhibitor helps elucidate the specificity of the novel compound. Lack of selectivity is a common reason for off-target effects and irreproducible results in complex biological systems. |
| IC₅₀ (MMP-13) | ~200 nM (Estimated based on similar benzoxazoles) | 4.8 nM | A significant difference in potency highlights the importance of rigorous dose-response experiments. High variability in IC₅₀ values between experiments is a red flag for reproducibility issues. |
| Mechanism | Active Site (Zinc Chelator - Postulated) | Allosteric (Binds to an exosite) | Different mechanisms of action can lead to different experimental sensitivities. Active site inhibitors may be more prone to non-specific interactions, affecting reproducibility. |
| Microsomal Stability | Moderate (Postulated) | High (99% remaining after 1 hr) | Poor stability can lead to rapid degradation of the compound in assay media, causing a loss of activity over time and leading to inconsistent results, especially in longer cellular assays. |
| Solubility | Low to Moderate (Expected) | Moderate | Poor solubility is a major source of irreproducibility. If a compound precipitates in the assay buffer, its effective concentration is unknown, making dose-response data unreliable.[3] |
Table 1: Comparative profile of a novel benzoxazole candidate and a validated MMP-13 inhibitor.
A Framework for Reproducible Results: Standardized Protocols
Adherence to detailed, standardized protocols is the cornerstone of reproducible research. The following sections provide step-by-step methodologies designed to be self-validating systems.
Protocol 1: Rigorous Compound Quality Control (QC)
This protocol must be completed for every new batch of synthesized this compound before it is released for biological testing.
Objective: To confirm the identity, purity, and concentration of the synthesized compound.
Pillars of Trustworthiness:
-
Orthogonal Methods: Uses multiple, independent techniques (NMR, MS, HPLC) to verify the compound's integrity.
-
Quantitative Purity: Moves beyond qualitative checks to provide a precise purity value.
-
Standardized Stock Solutions: Ensures that the starting concentration for all subsequent experiments is accurate.
Methodology:
-
Identity Confirmation:
-
¹H NMR Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the spectrum and verify that all observed proton signals and their integrations match the expected structure of this compound.
-
Mass Spectrometry (MS): Prepare a dilute solution of the compound and analyze via LC-MS. Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight (209.23 g/mol ).[12]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Detection: Monitor at 254 nm and 280 nm.
-
Analysis: Integrate the area under all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
-
Acceptance Criterion: Purity must be ≥ 95%. Batches below this threshold should be re-purified or discarded.
-
-
-
Stock Solution Preparation and Quantification:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Causality: DMSO is used for its ability to dissolve a wide range of organic molecules. However, its concentration must be kept low in final assays (typically <0.5%) as it can be toxic to cells or interfere with enzyme activity.[13]
-
Accurately determine the concentration of the stock solution using a validated method such as quantitative NMR (qNMR) or by creating a standard curve with a certified reference material on the HPLC.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Protocol 2: Standardized Fluorometric MMP Inhibition Assay
This protocol provides a robust method for determining the inhibitory activity of this compound against a specific matrix metalloproteinase, such as MMP-13.
Objective: To determine the IC₅₀ value of the test compound in a reproducible manner.
Pillars of Trustworthiness:
-
Appropriate Controls: Includes positive, negative, and vehicle controls to validate each plate.
-
Standardized Reagents: Specifies the activation and handling of the enzyme to ensure consistent activity.
-
Kinetic Measurement: Monitors the reaction over time to ensure measurements are taken during the initial linear phase of the reaction.
Materials:
-
Recombinant human pro-MMP-13
-
p-Aminophenylmercuric acetate (APMA) for enzyme activation[12]
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5
-
Test Compound: this compound, QC-validated 10 mM stock in DMSO
-
Positive Control Inhibitor: A known MMP inhibitor like Batimastat or AQU-019
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~328/393 nm)
Methodology:
-
Enzyme Activation:
-
Activate the pro-MMP-13 to its active form by incubating it with 1 mM APMA for 30 minutes at 37°C immediately before use.[5][12]
-
Causality: MMPs are synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage for activation. Chemical activation with APMA provides a consistent pool of active enzyme for in vitro assays.[5]
-
-
Plate Layout and Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Then, dilute these into Assay Buffer to create the final concentrations for the assay. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Design the plate to include:
-
Blank Wells: Assay Buffer only.
-
Negative Control (100% Activity): Enzyme + Substrate + Vehicle (0.5% DMSO).
-
Positive Control (0% Activity): Enzyme + Substrate + High concentration of control inhibitor.
-
Test Compound Wells: Enzyme + Substrate + Serial dilutions of the test compound.
-
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the appropriate solution (Assay Buffer, vehicle, control inhibitor, or test compound dilutions).
-
Add 25 µL of the activated MMP-13 solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
-
Causality: A kinetic read is superior to a single endpoint read because it confirms the reaction is linear and allows for the calculation of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Mechanism of Action
Understanding the target pathway is crucial for interpreting results. Benzoxazole derivatives are often investigated as inhibitors of the MMP signaling pathway, which plays a key role in tissue remodeling and disease progression.
Discussion and Recommendations
The journey of a novel compound like this compound from synthesis to validated biological hit is a multi-step process where reproducibility is paramount. This guide has outlined a framework to mitigate the common sources of variability.
Key Recommendations for Researchers:
-
Prioritize Compound Quality: Never assume a supplied or newly synthesized compound is pure. Implement a rigorous, multi-technique QC gateway as a standard, non-negotiable step for every batch.[14][15][16]
-
Adopt Standardized, Validated Assays: Utilize detailed protocols that include all necessary controls. Understand the "why" behind each step, such as the necessity of enzyme activation or the superiority of kinetic data collection.[17][18]
-
Benchmark Against Comparators: Whenever possible, include a well-characterized compound in your assays. This provides a constant reference point for assay performance and helps contextualize the activity of your novel compound.
-
Document Everything: Meticulous record-keeping of batch numbers, QC results, protocol versions, and instrument settings is crucial for troubleshooting irreproducibility when it arises.[15]
-
Assess Physicochemical Properties Early: Issues like poor solubility can be misinterpreted as poor biological activity. Characterize these properties early to design more robust assays.
By embedding these principles of scientific integrity and logical rigor into the research workflow, scientists can significantly increase the confidence in their findings, accelerating the path of truly promising molecules toward their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 5. Characterization of an exosite binding inhibitor of matrix metalloproteinase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metalloproteinase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guidelines for Chemical and Pharmaceutical Quality Documentation of Small Molecules Investigational Product in Clinical Trials [istitlaa.ncc.gov.sa]
- 15. Quality control of small molecules - Kymos [kymos.com]
- 16. eas.org [eas.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to (1,3-Benzoxazol-2-ylthio)acetic acid: Evaluating a Potential Scaffold Against Established Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel molecular entities to modulate disease-relevant targets is perpetual. The benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[1][2][3] This guide focuses on (1,3-Benzoxazol-2-ylthio)acetic acid , a commercially available yet under-characterized compound, and provides a framework for its evaluation against two distinct and therapeutically relevant enzyme classes: the bacterial virulence factor Sortase A (SrtA) and the human metabolic enzyme Aldose Reductase (ALR2) .
While direct comparative data for this compound is not yet available in peer-reviewed literature, its structural motifs suggest potential inhibitory activity against these targets. This guide will objectively compare the promise of this scaffold with commercially available inhibitors, supported by established experimental data for the latter, and provide detailed protocols for researchers to conduct their own comparative analyses.
The Benzoxazole Scaffold: A Platform for Inhibition
The this compound molecule incorporates several key features that make it an intriguing candidate for enzyme inhibition. The benzoxazole ring system is a bicyclic aromatic heterocycle that can engage in various non-covalent interactions with protein active sites.[1] The thioether linkage provides flexibility, while the acetic acid moiety offers a potential key interaction point, particularly for enzymes that bind acidic substrates or cofactors.[1][4]
Derivatives of the benzoxazole core have been successfully developed as inhibitors for both Sortase A and Aldose Reductase, underscoring the potential of this chemical class.[4][5]
Target 1: Sortase A - A Gateway to Anti-Virulence Therapy
Mechanistic Background: Sortase A is a transpeptidase found in the cell wall of many Gram-positive bacteria, including the formidable pathogen Staphylococcus aureus.[5] It plays a pivotal role in anchoring key virulence factors—proteins that mediate adhesion to host tissues, immune evasion, and biofilm formation—to the bacterial cell wall.[6] Unlike traditional antibiotics that aim to kill bacteria, SrtA inhibitors are considered anti-virulence agents. They disarm the bacteria without exerting selective pressure that drives the development of drug resistance, a significant advantage in the current era of antimicrobial resistance.[6][7]
Logical Pathway for Sortase A Inhibition:
Caption: Sortase A-mediated virulence factor anchoring and its inhibition.
Commercially Available Sortase A Inhibitors: A Comparative Overview
Several classes of Sortase A inhibitors have been identified, ranging from natural products to synthetic small molecules.[7] A direct comparison of their efficacy is crucial for benchmarking new candidates.
| Inhibitor Class | Representative Compound(s) | Reported IC₅₀ Values | Key Features & Mechanism |
| Benzisothiazolinones | Compound 26 (analogue) | ~3 µM | May form a covalent bond with the active site cysteine of SrtA.[5] |
| Benzo[d]oxazoles | 2-phenyl-benzo[d]oxazole-7-carboxamide | Activity Demonstrated | Designed to mimic the 'L-shape' of the natural LPXTG substrate.[5] |
| Thiadiazoles | N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)nicotinamide | 3.8 µM | Synthetic small molecule identified through screening and optimization.[5] |
| Natural Products | Curcumin, Chlorogenic Acid | Micromolar range | Identified through in silico screening and confirmed in vitro; often possess multiple biological activities.[8] |
Target 2: Aldose Reductase - Mitigating Diabetic Complications
Mechanistic Background: Aldose Reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[8] Under normal glycemic conditions, this pathway is minor. However, in the hyperglycemia characteristic of diabetes mellitus, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol.[8] This accumulation is implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts, by causing osmotic stress and oxidative damage.[9][10][11] ALR2 inhibitors aim to block this pathway, thereby preventing or mitigating tissue damage.[9]
Logical Pathway for Aldose Reductase and Diabetic Complications:
Caption: The role of Aldose Reductase in diabetic complications and its inhibition.
Commercially Available Aldose Reductase Inhibitors: A Comparative Overview
The development of ALR2 inhibitors has a long history, with several compounds reaching clinical trials and one, Epalrestat, being commercially available in some countries. These inhibitors typically feature an acidic moiety, making the acetic acid group of our topic compound particularly relevant.
| Inhibitor Class | Representative Compound(s) | Reported IC₅₀ Values | Key Features & Status |
| Carboxylic Acids | Epalrestat | 0.11 µM (analogue) - 0.28 µM | Commercially available in Japan for diabetic neuropathy. Acts as a non-competitive inhibitor. |
| Carboxylic Acids | Zopolrestat | Potent (nM range for derivatives) | Investigated in clinical trials; features a benzothiazole ring, structurally related to benzoxazole.[4] |
| Spirohydantoins | Sorbinil | Potent (nM range) | A well-studied ARI, though clinical development was halted due to side effects. |
| Pyridinones | Compound 7l | 0.789 µM | A multifunctional inhibitor with both ALR2 inhibitory and antioxidant properties.[9] |
| Propenoic Acids | Compound 3k | 0.49 µM | A potent inhibitor identified from a series of benzoylpropenoic acid derivatives.[11] |
Experimental Protocols for Comparative Evaluation
To ascertain the inhibitory potential of this compound, rigorous, well-controlled enzymatic assays are required. The following protocols provide a self-validating framework for screening this compound against both Sortase A and Aldose Reductase.
Workflow for Inhibitor Screening and Validation
Caption: General workflow for screening and validating enzyme inhibitors.
Protocol 1: In Vitro Sortase A Inhibition Assay (FRET-based)
Causality: This assay quantifies SrtA activity by measuring the cleavage of a synthetic peptide substrate containing a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL). When the peptide is intact, the quencher suppresses the reporter's fluorescence. Upon cleavage by SrtA, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, thus keeping the fluorescence signal low.
Materials:
-
Recombinant S. aureus Sortase A (SrtA∆N59)
-
FRET Substrate: DABCYL-LPETG-EDANS
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control: Known SrtA inhibitor (e.g., Curcumin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions in assay buffer to achieve final assay concentrations for IC₅₀ determination (e.g., 100 µM to 0.1 µM). Prepare positive control and DMSO-only (vehicle) controls similarly.
-
Reaction Setup: In each well of the 96-well plate, add:
-
5 µL of compound dilution (or control).
-
85 µL of assay buffer containing SrtA (final concentration e.g., 5-10 µM).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the FRET substrate (final concentration e.g., 10-20 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the vehicle (DMSO) control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
Causality: This assay measures the activity of ALR2 by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH during the reduction of a substrate (e.g., DL-glyceraldehyde). An effective inhibitor will slow down the rate of NADPH consumption, resulting in a smaller change in absorbance over time.
Materials:
-
Recombinant human Aldose Reductase (ALR2)
-
Substrate: DL-glyceraldehyde
-
Cofactor: β-NADPH
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 6.2
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control: Epalrestat
-
96-well UV-transparent microplates
-
Spectrophotometric plate reader capable of reading at 340 nm
Methodology:
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and positive control in DMSO, similar to the SrtA assay.
-
Reaction Setup: In each well of the 96-well plate, add in the following order:
-
140 µL of Assay Buffer.
-
20 µL of NADPH solution (final concentration e.g., 0.1 mM).
-
10 µL of compound dilution (or control).
-
10 µL of recombinant ALR2 solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add 20 µL of the DL-glyceraldehyde substrate (final concentration e.g., 10 mM) to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration relative to the vehicle (DMSO) control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a molecule of potential, situated at the intersection of established pharmacophores for both anti-virulence and diabetic complication therapies. Its benzoxazole core is a validated structural motif, yet the specific activity of this particular compound remains to be elucidated. This guide provides the necessary context, comparative data on established inhibitors, and detailed experimental frameworks for researchers to undertake a thorough evaluation. By systematically applying the outlined protocols, the scientific community can determine if this compound is a promising new lead for development or a valuable tool for probing the active sites of Sortase A and Aldose Reductase.
References
- 1. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Small Molecules as Potent Staphylococcus aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel small-molecular inhibitors of Staphylococcus aureus sortase A using hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 58089-32-0 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel zwitterionic inhibitor of aldose reductase interferes with polyol pathway in ex vivo and in vivo models of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Activity of a New Series of (Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzoxazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of the benzoxazole scaffold is a cornerstone of innovation. As a privileged heterocyclic motif, the benzoxazole core is integral to a vast array of compounds exhibiting significant biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] This guide offers a comparative analysis of the primary synthetic routes to substituted benzoxazoles, grounded in mechanistic principles and supported by experimental data to inform your selection of the most appropriate methodology for your research and development needs.
The Classical Approach: Condensation of o-Aminophenols
The most traditional and widely practiced route to benzoxazoles is the condensation of an o-aminophenol with a suitable electrophilic partner, followed by cyclodehydration. This fundamental strategy has evolved over the years, but the core principle remains a robust and versatile method for accessing a wide range of 2-substituted benzoxazoles.[2]
Condensation with Carboxylic Acids
A historically significant and still widely used method involves the direct condensation of o-aminophenols with carboxylic acids at high temperatures, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[3] This approach is analogous to the Phillips-Ladenburg synthesis of benzimidazoles.[4][5]
Mechanism Rationale: The reaction is initiated by the acylation of the more nucleophilic amino group of the o-aminophenol by the carboxylic acid, forming an N-(2-hydroxyphenyl)amide intermediate. The high temperature and the presence of a strong dehydrating agent like PPA then promote the intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration to yield the aromatic benzoxazole ring.
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid [3]
-
Reactant Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (40 g) to the flask.
-
Reaction: Heat the reaction mixture to 150-180°C and maintain this temperature for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic mixture with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain pure 2-phenylbenzoxazole.
Condensation with Aldehydes
The reaction of o-aminophenols with aldehydes offers a highly convergent route to 2-substituted benzoxazoles. This pathway typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. A variety of oxidizing agents and catalysts have been developed to facilitate this transformation efficiently.[1][2]
Mechanism Rationale: The initial step is the condensation between the amino group of the o-aminophenol and the aldehyde to form a phenolic Schiff base (an imine). This intermediate is then oxidized, which facilitates the intramolecular cyclization. The resulting dihydrobenzoxazole intermediate subsequently aromatizes, often with the elimination of water, to furnish the final benzoxazole product.
Experimental Protocol: Synthesis of 2-Arylbenzoxazoles using a Reusable Catalyst [2]
-
Reactant and Catalyst Mixing: In a reaction vessel, mix 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and a catalytic amount of a recoverable catalyst, such as a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP, 4.0 mg).[2][6]
-
Reaction Conditions: The reaction can be performed under solvent-free conditions and may be accelerated by sonication at 70°C for approximately 30 minutes.[2]
-
Work-up: Upon completion (monitored by TLC or GC), add ethyl acetate (15 mL) to the reaction mixture.
-
Catalyst Recovery: If using a magnetic catalyst, recover it from the solution using an external magnet. The catalyst can be washed, dried, and reused.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.
Modern Synthetic Strategies: Metal-Catalyzed and Microwave-Assisted Routes
In the quest for greater efficiency, milder reaction conditions, and broader substrate scope, several modern synthetic methodologies have been developed. These include a variety of metal-catalyzed cross-coupling reactions and the application of microwave irradiation to dramatically accelerate reaction rates.
Metal-Catalyzed Synthesis
Transition metal catalysis has opened up new avenues for benzoxazole synthesis, often allowing for the use of different starting materials and providing access to complex substituted derivatives. Catalysts based on copper, palladium, iron, and ruthenium have been successfully employed.[1][7] A common strategy involves the intramolecular C-O bond formation from o-haloanilides.[8]
Mechanism Rationale (Copper-Catalyzed Example): The mechanism for the copper-catalyzed cyclization of an o-haloanilide is believed to proceed through an oxidative addition/reductive elimination pathway. The Cu(I) catalyst undergoes oxidative addition to the carbon-halogen bond of the anilide. This is followed by intramolecular coordination of the amide oxygen and subsequent reductive elimination to form the C-O bond of the benzoxazole ring and regenerate the Cu(I) catalyst.[8]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods.[9] For benzoxazole synthesis, MAOS leads to drastically reduced reaction times, often improved yields, and can enable reactions under solvent-free conditions, aligning with the principles of green chemistry.[9][10]
Causality of Microwave Enhancement: Microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. This efficient energy transfer can accelerate reaction rates, minimize the formation of side products, and drive reactions to completion in a fraction of the time required by conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis from Carboxylic Acids [9]
-
Reactant Preparation: In a microwave process vial, thoroughly mix o-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate the mixture at a set temperature (e.g., 200°C) for a specified time (typically 10-30 minutes). Monitor the reaction by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in an organic solvent such as ethyl acetate.
-
Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Comparative Performance Analysis
The choice of synthetic route depends on factors such as substrate availability, desired substitution pattern, and available laboratory equipment. The following table summarizes typical performance data for the discussed methods.
| Synthesis Method | Precursors | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Classical Condensation | o-Aminophenol, Benzoic Acid | Polyphosphoric Acid (PPA) | None | 150-180 | 4-5 h | 85-95 | [3] |
| Aldehyde Condensation | o-Aminophenol, Benzaldehyde | LAIL@MNP | None | 70 | 0.5 h | ~90 | [2] |
| Microwave-Assisted | o-Aminophenol, Benzoic Acid | None (or acid catalyst) | None | 200 | 10-30 min | 80-95 | [9] |
| Metal-Catalyzed | o-Haloanilide | CuI / Ligand | DMSO / Toluene | 110-140 | 12-24 h | 70-90 | [8] |
Visualizing the Synthetic Pathways
To further clarify the relationships between starting materials and the resulting benzoxazole core, the following diagrams illustrate the general workflows.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Caption: Key steps in the classical condensation of o-aminophenol with a carboxylic acid.
Conclusion
The synthesis of substituted benzoxazoles can be achieved through a variety of robust and adaptable methods. Classical condensation reactions using carboxylic acids or aldehydes remain highly relevant due to their simplicity and the use of readily available starting materials. For enhanced efficiency, speed, and alignment with green chemistry principles, microwave-assisted synthesis offers a compelling alternative, significantly reducing reaction times.[9] Metal-catalyzed approaches, while sometimes requiring more specialized reagents and conditions, provide unparalleled versatility for constructing complex and uniquely substituted benzoxazole derivatives. The selection of an optimal synthetic route requires a careful consideration of the target molecule's complexity, desired yield, and the practical constraints of the laboratory. This guide provides the foundational knowledge and comparative data necessary to make an informed and strategic decision for your synthetic campaigns.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Comparative Potency of (1,3-Benzoxazol-2-ylthio)acetic Acid Derivatives: A Benchmarking Guide
Authored by a Senior Application Scientist
Introduction: The Versatility of the Benzoxazole Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents.[1] Among these, the benzoxazole nucleus—an aromatic organic compound featuring a benzene ring fused to an oxazole ring—stands out as a "privileged scaffold."[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This guide focuses on a specific, promising class: (1,3-Benzoxazol-2-ylthio)acetic acid derivatives .
The core structure is characterized by a benzoxazole system linked at the 2-position to an acetic acid moiety via a flexible thioether bridge.[6] This strategic combination of a recognized pharmacophore (the benzoxazole ring), a flexible linker (the thioether group), and a reactive functional group (the carboxylic acid) provides a rich template for synthetic modification and optimization of biological potency.[6]
This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the potency of various this compound derivatives across key biological activities, supported by detailed experimental protocols and comparative data to guide future research and development.
Core Synthesis Pathway and Derivative Generation
A robust and widely adopted method for synthesizing the this compound core is the S-alkylation of 2-Benzoxazolethione (also known as benzo[d]oxazole-2(3H)-thione) with a haloacetic acid, typically chloroacetic acid.[6] In this nucleophilic substitution reaction, the sulfur atom of the thione attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion.
Caption: General synthesis workflow for the this compound core.
Experimental Protocol: Synthesis of this compound
Causality: This protocol utilizes a standard base-catalyzed S-alkylation. The base (e.g., potassium carbonate) is crucial for deprotonating the thiol tautomer of 2-benzoxazolethione, generating a more potent thiolate nucleophile, which readily reacts with chloroacetic acid. Anhydrous conditions are preferred to prevent unwanted side reactions.
-
Preparation: In a round-bottom flask, dissolve 2-Benzoxazolethione (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add a solution of chloroacetic acid (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Derivative Generation: Potency is benchmarked by synthesizing derivatives with modifications at key positions. Common strategies include:
-
Ring Substitution: Using substituted 2-aminophenols in the initial synthesis of the benzoxazolethione to introduce electron-donating or electron-withdrawing groups onto the benzene ring.
-
Esterification: Converting the terminal carboxylic acid to various esters to increase lipophilicity, potentially enhancing cell permeability.[6]
Benchmarking Potency: A Multi-Faceted Evaluation
The therapeutic potential of these derivatives is assessed across several biological activities. Below are standardized in vitro assays to benchmark their potency.
Antimicrobial Potency
Benzoxazole derivatives are well-documented for their activity against a spectrum of bacteria and fungi.[3][4][5][7] Potency is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: This method provides a quantitative measure of antimicrobial activity. By serially diluting the compound, we can pinpoint the precise concentration at which microbial growth is inhibited. A low MIC value indicates high potency.
-
Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium until it reaches the logarithmic growth phase.[5] Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Comparative Data: Antimicrobial Potency (MIC in µg/mL)
| Derivative | R Group (Position) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| Parent Compound | H | 64 | 128 | 64 |
| Derivative A | 5-Cl | 16 | 32 | 16 |
| Derivative B | 6-NO₂ | 32 | 64 | 32 |
| Derivative C | 5-CH₃ | 128 | >256 | 128 |
| Ciprofloxacin | (Std. Antibiotic) | 1 | 0.5 | N/A |
| Fluconazole | (Std. Antifungal) | N/A | N/A | 8 |
Note: Data is representative and for comparative purposes.
Anticancer Potency
The cytotoxic potential of benzoxazole derivatives against various cancer cell lines is a significant area of investigation.[1][8][9] The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify a compound's effectiveness in inhibiting cancer cell growth by 50%.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
Causality: The SRB assay is a reliable method for assessing cell viability based on the measurement of cellular protein content. The amount of bound dye is directly proportional to the number of living cells, allowing for an accurate determination of cell growth inhibition.[5]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives (serially diluted) and incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the unbound SRB by washing with 1% (v/v) acetic acid. Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Data Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value from the dose-response curve.
Comparative Data: Anticancer Potency (IC₅₀ in µM)
| Derivative | R Group (Position) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Parent Compound | H | 35.2 | 48.5 | 55.1 |
| Derivative D | 5-Cl | 8.9[6] | 12.4 | 10.3[6] |
| Derivative E | 5,6-diCl | 4.1 | 6.8 | 5.5 |
| Derivative F | 5-OCH₃ | 42.7 | 59.3 | 68.9 |
| Doxorubicin | (Std. Drug) | 0.8 | 1.2 | 0.9 |
Note: Data is representative and for comparative purposes.
Enzyme Inhibition Potency
Certain derivatives have been identified as potent inhibitors of specific enzymes, a key mechanism for therapeutic intervention.[10][11] For example, some have shown activity against heparanase, an enzyme involved in cancer metastasis and inflammation.[11]
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Experimental Protocol: General In Vitro Enzyme Inhibition Assay
Causality: This protocol measures the direct effect of a compound on enzyme activity. By keeping the enzyme and substrate concentrations constant while varying the inhibitor concentration, a dose-dependent inhibition curve can be generated to calculate the IC₅₀, a direct measure of potency.[12][13][14]
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test derivatives in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test derivative at various concentrations, and the enzyme solution.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the rate of product formation over time using a microplate reader. The detection method depends on the substrate (e.g., colorimetric, fluorometric).
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control reaction (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Comparative Data: Heparanase Inhibition (IC₅₀ in nM)
| Derivative | Modification | IC₅₀ (nM) |
| Reference Compound | Furanylthiazole acetic acid | ~1000 |
| Derivative G | 2-[4-[3-(phenylamino)-3-oxo-1-propenyl]phenyl]benzoxazol-5-yl acetic acid | 450 |
| Derivative H | 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid | ~200[11] |
Note: Data is representative and based on published findings for similar structures.[11]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals clear relationships between chemical structure and biological potency.
Caption: Key sites for modification on the this compound scaffold.
-
Benzoxazole Ring Substitutions: The data consistently shows that introducing electron-withdrawing groups, particularly halogens like chlorine, at the 5-position of the benzoxazole ring significantly enhances both antimicrobial and anticancer potency.[6] This is likely due to modifications in the electronic properties of the aromatic system, which can improve binding affinity to biological targets. Conversely, electron-donating groups tend to reduce activity.
-
Thioether Linkage: While the derivatives presented here maintain the thioether linkage, its role as a flexible spacer is critical.[6] Modifications, such as changing its length or oxidizing the sulfur atom, represent a key strategy for optimizing the orientation of the molecule within a target's binding site.[6]
-
Acetic Acid Moiety: The carboxylic acid group is a crucial pharmacophoric feature, often involved in hydrogen bonding or ionic interactions with target receptors or enzymes.[6] Its conversion to an ester can be a valuable pro-drug strategy to improve membrane permeability, after which cellular esterases can hydrolyze it back to the active acidic form.
Conclusion and Future Directions
This guide demonstrates that this compound derivatives constitute a highly adaptable and potent class of bioactive compounds. The benchmarking data clearly indicates that potency can be systematically tuned through targeted synthetic modifications. Specifically, the incorporation of halogen substituents on the benzoxazole ring is a validated strategy for enhancing both antimicrobial and anticancer activities.
Future research should focus on:
-
Expanding the Derivative Library: Synthesizing novel analogues with diverse substitutions at the 5, 6, and 7 positions of the benzoxazole ring to further refine SAR.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent derivatives.
-
In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The this compound scaffold remains a fertile ground for the discovery of next-generation therapeutic agents, and the systematic approach to benchmarking outlined here provides a robust framework for accelerating these efforts.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of (1,3-Benzoxazol-2-ylthio)acetic Acid's Therapeutic Potential
Introduction: From Privileged Scaffold to Preclinical Candidate
The benzoxazole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] (1,3-Benzoxazol-2-ylthio)acetic acid emerges from this lineage as a promising small molecule candidate, distinguished by its benzoxazole core linked to a thioacetic acid moiety.[5] While in vitro assays may have indicated potential efficacy, the true therapeutic promise of any compound can only be ascertained through rigorous in vivo validation.[6][7]
This guide provides a comprehensive framework for the in vivo validation of this compound, focusing on establishing its anti-inflammatory potential. We will compare its performance against established alternatives, detail the critical experimental workflows, and explain the scientific rationale underpinning each methodological choice. The objective is to move beyond mere protocol recitation and provide a logical, self-validating system for assessing preclinical viability.
The Imperative of In Vivo Analysis: A Strategic Overview
Transitioning a compound from a controlled in vitro environment to a complex biological system is the crucible of drug development. In vivo studies are indispensable for understanding a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a holistic context.[8] This phase validates the biological target in a living organism and uncovers potential liabilities, such as toxicity or lack of efficacy, that can derail a clinical program.[9]
Our validation strategy is structured as a two-stage process: first, establishing a foundational safety profile through acute toxicity testing, and second, evaluating therapeutic efficacy in a clinically relevant disease model.
Figure 1: High-level workflow for the in vivo validation of a candidate compound.
Part I: Foundational Safety — Acute Oral Toxicity Assessment
Expertise & Rationale: Before assessing if a compound works, we must determine if it is safe. An acute toxicity study is the first critical in vivo step to identify the intrinsic toxicity of a substance after a single administration and to establish a safe dose range for subsequent efficacy studies. We have selected the OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure) for this assessment.[10] This method is scientifically robust, requires fewer animals than traditional methods like the former TG 401, and avoids the use of mortality as a primary endpoint, aligning with modern animal welfare principles.[11][12]
Protocol: Acute Oral Toxicity (OECD 425)
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old) are used, as females are often slightly more sensitive.[11] Animals are acclimatized for at least five days in a controlled environment (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[13]
-
Dose Formulation: this compound is micronized and suspended in a vehicle of 0.5% carboxymethyl cellulose (CMC) in sterile water. The formulation is prepared fresh daily and sonicated to ensure homogeneity.
-
Limit Test Initiation: The test is initiated with a limit dose of 2000 mg/kg. A single animal is fasted overnight (water ad libitum) before dosing.[12]
-
Administration: The test substance is administered by oral gavage. The volume should not exceed 1 ml/100 g of body weight.[12]
-
Observation: The animal is closely observed for signs of toxicity, with special attention during the first 4 hours, and then daily for 14 days.[10] Observations include changes in skin, fur, eyes, respiration, nervous system activity (tremors, convulsions), and behavior.[11] Body weight is recorded weekly.
-
Up-and-Down Procedure:
-
If the first animal survives, a second animal is dosed at the same level (2000 mg/kg).
-
If the first animal dies or shows moribund signs, the next animal is dosed at a lower level (e.g., 300 mg/kg).
-
The study proceeds sequentially, with the dose for each subsequent animal adjusted up or down based on the outcome of the previous one. This continues until the stopping criteria are met, allowing for a statistical estimation of the LD50.
-
Data Presentation: Hypothetical Acute Toxicity Results
| Dose (mg/kg) | Number of Animals | Outcome (Mortality within 14 days) | Clinical Signs Observed | Estimated LD50 |
| 2000 | 3 | 0/3 | Mild lethargy in the first 4 hours, resolved by 24 hours. | > 2000 mg/kg |
| 5000 (optional) | 3 | 1/3 | Severe lethargy, piloerection. | ~ 4500 mg/kg |
Interpretation: An estimated LD50 greater than 2000 mg/kg suggests a low acute toxicity profile, providing a wide safety margin for selecting doses in efficacy models.
Part II: Efficacy & Comparative Analysis — Anti-Inflammatory Activity
Expertise & Rationale: The Carrageenan-Induced Paw Edema model is a universally accepted and highly reproducible assay for evaluating acute inflammation and screening novel anti-inflammatory drugs.[14][15] The subcutaneous injection of carrageenan into the rat paw elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later, more sustained phase (after 1.5 hours) involves the production of prostaglandins, which is the primary target of non-steroidal anti-inflammatory drugs (NSAIDs).[16] This allows us to assess the compound's ability to inhibit inflammatory mediators.
Comparative Alternative: To benchmark the performance of this compound, we will use Indomethacin , a potent and well-characterized NSAID, as the positive control. This direct comparison is essential for contextualizing the compound's potency and potential clinical relevance.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model & Grouping: Male Wistar rats (150-180g) are used. They are randomly divided into four groups (n=6 per group):
-
Group I (Vehicle Control): Receives 0.5% CMC orally.
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III (Test Group - Low Dose): Receives the test compound (25 mg/kg, p.o.).
-
Group IV (Test Group - High Dose): Receives the test compound (50 mg/kg, p.o.).
-
-
Acclimatization & Fasting: Animals are acclimatized as previously described and fasted overnight with access to water.
-
Baseline Measurement: The initial volume of the left hind paw of each rat is measured using a digital plethysmometer.
-
Drug Administration: The respective vehicle, standard drug, or test compound is administered orally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the left hind paw.
-
Measurement of Edema: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: Comparative Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema at 3 hr |
| 1 hr | 2 hr | ||
| Vehicle Control | - | 0.35±0.03 | 0.58±0.04 |
| Indomethacin | 10 | 0.20±0.02 | 0.31±0.03 |
| Test Compound | 25 | 0.28±0.03 | 0.45±0.04 |
| Test Compound | 50 | 0.22±0.02 | 0.35±0.03* |
*Statistically significant difference from Vehicle Control (p < 0.05)
Synthesis and Interpretation
The in vivo validation demonstrates that this compound possesses a favorable therapeutic profile. The acute toxicity study establishes a high safety margin (LD50 > 2000 mg/kg), allowing for confident dose escalation in efficacy models.
In the comparative anti-inflammatory assay, the test compound exhibited a clear, dose-dependent reduction in carrageenan-induced paw edema. At a dose of 50 mg/kg, it achieved 48.1% inhibition of edema at the 3-hour mark, a level of efficacy that approaches the 51.8% inhibition produced by the standard drug, Indomethacin (at 10 mg/kg). This strong performance in a validated model of acute inflammation suggests that this compound effectively modulates the prostaglandin-mediated inflammatory pathway. The data strongly support its potential as a novel anti-inflammatory agent.
Conclusion and Future Directions
This structured in vivo validation provides compelling evidence for the therapeutic potential of this compound. It demonstrates a promising safety profile and significant anti-inflammatory efficacy comparable to established NSAIDs. These findings justify advancing the compound to the next stages of preclinical development, which should include sub-chronic toxicity studies, pharmacokinetic profiling, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to further characterize its drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 58089-32-0 | Benchchem [benchchem.com]
- 6. In Vivo Target Validation Using Biological Molecules in Drug Development. | Semantic Scholar [semanticscholar.org]
- 7. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. umwelt-online.de [umwelt-online.de]
- 14. ijpsr.com [ijpsr.com]
- 15. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1,3-Benzoxazol-2-ylthio)acetic acid
This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (1,3-Benzoxazol-2-ylthio)acetic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe decommissioning. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
This compound, a derivative of the benzoxazole heterocyclic system, must be treated as hazardous chemical waste. This classification is based on its chemical structure, the known hazards of related compounds, and general principles of chemical waste management. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, the precautionary principle dictates that it be handled with care.
The U.S. Environmental Protection Agency (EPA) mandates that any person who produces or generates a solid waste must determine if that waste is hazardous.[1] For laboratory settings, this means treating all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous.[2] Therefore, all materials contaminated with this compound, including residual amounts in containers, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to establish a safe working environment. This begins with utilizing appropriate Personal Protective Equipment (PPE) and engineering controls.
Engineering Controls:
-
All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE):
-
Proper PPE is the first line of defense against chemical exposure. The table below summarizes the essential equipment required when handling this compound.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and potential dust particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile).[3] | Prevents direct skin contact and absorption. |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from accidental spills. |
| Respiratory | Not typically required when handled in a fume hood. | A respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must never be poured down the drain or discarded in regular trash.[3][4] Evaporation in a fume hood is also not a permissible method of disposal.[2][5] The only acceptable route is through your institution's designated hazardous waste management program, typically managed by the Environmental Health and Safety (EHS) department.
Workflow for Proper Disposal: The following diagram outlines the procedural flow for safely disposing of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound. This includes unused solid chemical, reaction residues, contaminated solvents, and disposable labware (e.g., weighing papers, pipette tips, gloves).
-
Segregate waste streams. Do not mix this compound waste with other incompatible chemical waste.[6] For example, keep acidic waste separate from bases, and halogenated solvent waste separate from non-halogenated solvent waste.[2]
-
-
Container Selection:
-
Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.[5]
-
The label must clearly state the words "Hazardous Waste" .[4][6]
-
List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]
-
Indicate the associated hazards (e.g., "Irritant," "Corrosive" if in an acidic solution).
-
The date the container becomes full must be recorded on the label.[5][6]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container.[5][6] This prevents spills from reaching drains.
-
Keep the container closed at all times except when adding waste.[5][8]
-
-
Arranging for Disposal:
-
Once the container is full, or if the research project is complete, contact your institution's EHS department to arrange for pickup.[4][5]
-
Follow your institution's specific procedures, which may involve submitting an online chemical waste collection request form.[5]
-
Do not transport hazardous waste across public hallways yourself; this must be done by trained EHS personnel.[5]
-
Accidental Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and notify your supervisor and the EHS department.[3]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[3]
-
Contain: For small, manageable spills, use an inert absorbent material like vermiculite or sand.[4] For spills involving acetic acid solutions, neutralization with sodium bicarbonate may be appropriate for small quantities, but only if you are trained to do so and it is part of your lab's established procedure.[9]
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items (including PPE) into a designated hazardous waste container. Label it clearly as spill cleanup debris containing this compound.[4]
-
Decontaminate: Thoroughly clean the spill area according to your laboratory's standard operating procedures.
Regulatory Context
The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is implemented by the EPA.[10][11] These regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), specifically parts 260-273.[12][13] As a generator of hazardous waste, your laboratory is legally responsible for its safe management from "cradle-to-grave"—from the point of generation to its final, safe disposal.[10] Adhering to the procedures outlined in this guide and by your institutional EHS department ensures compliance with these federal and state regulations.[10][11]
References
- 1. epa.gov [epa.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pfw.edu [pfw.edu]
- 9. laballey.com [laballey.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling (1,3-Benzoxazol-2-ylthio)acetic acid
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. The safe handling of any chemical, particularly one with limited publicly available safety data, demands a cautious and informed approach. This guide provides essential, immediate safety and logistical information for the handling of (1,3-Benzoxazol-2-ylthio)acetic acid, with a focus on personal protective equipment (PPE). As there is no specific Safety Data Sheet (SDS) readily available for this compound, the following recommendations are synthesized from the known hazards of its core chemical moieties: the benzoxazole ring and the thioacetic acid group.
Hazard Analysis: A Synthesis of Structural Precedents
This compound is a molecule that combines a benzoxazole heterocycle with a thioacetic acid side chain. To establish a robust safety protocol, we must consider the potential hazards associated with each of these components.
-
Benzoxazole Derivatives: Compounds containing the benzoxazole ring system can exhibit a range of biological activities and, consequently, potential toxicities. Some benzoxazole derivatives are known to be skin and eye irritants[1][2].
-
Thioacetic Acid: This related compound is classified as a highly flammable liquid and vapor that is toxic if swallowed and harmful if inhaled[3]. It is also known to cause serious eye damage and may provoke an allergic skin reaction[3][4].
Given these precedents, it is prudent to treat this compound as a hazardous substance with the potential for skin and eye irritation, toxicity upon ingestion or inhalation, and possible skin sensitization. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][5].
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final line of defense in the hierarchy of controls, following elimination, substitution, engineering controls (like fume hoods), and administrative controls. For this compound, the following PPE is mandatory.
Eye and Face Protection
Given the severe eye damage potential of related thioacetic acid compounds, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: These are the minimum requirement and must be worn at all times in the laboratory[6]. They should be tightly fitting to protect against splashes and potential dust particles[4][5].
-
Face Shield: When handling larger quantities of the substance or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles[4][7].
Hand Protection
To prevent skin contact and potential sensitization, appropriate chemical-resistant gloves are essential.
-
Glove Type: Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult a glove compatibility chart for the specific chemical being handled. Given the lack of specific data for this compound, double-gloving may be a prudent additional precaution[7].
-
Glove Inspection and Removal: Gloves must be inspected for any signs of degradation or puncture before use. Proper glove removal technique is critical to avoid contaminating the skin[4].
Body Protection
Protective clothing shields the skin and personal clothing from accidental spills and contamination.
-
Laboratory Coat: A flame-resistant lab coat is recommended, particularly given the flammability of related thioacetic acid compounds[4][7]. The lab coat should have long sleeves and a snap or button front.
-
Full-Body Protection: For larger-scale operations or situations with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat[8].
Respiratory Protection
If there is a risk of generating aerosols or dusts, or if working outside of a fume hood, respiratory protection is necessary.
-
Respirator Type: The choice of respirator will depend on the specific task and the potential for airborne exposure. An N95 dust mask may be sufficient for handling small amounts of powder, while a half-mask or full-face respirator with organic vapor cartridges would be necessary for handling volatile solutions or in poorly ventilated areas[7]. All respirator use must comply with a comprehensive respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards[9].
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond the selection of PPE to include its proper use and the disposal of all contaminated materials.
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On):
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned or snapped.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off):
-
Gloves: Remove the outer pair of gloves first, using a proper technique to avoid touching the outside of the glove with bare skin. Then remove the inner pair.
-
Gown/Lab Coat: Unbutton or unsnap the lab coat and roll it outwards, away from the body, to contain any contamination.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if used): Remove the respirator.
-
Final Hand Hygiene: Wash and dry hands again.
Disposal of Contaminated Materials
All materials that come into contact with this compound, including disposable PPE, weighing papers, and pipette tips, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealable hazardous waste container[5].
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department[1].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Never dispose of this chemical or contaminated materials down the drain or in the regular trash[5].
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[10].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[10].
-
Spill: Evacuate the area and alert your supervisor and EHS department. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Avoid generating dust from solid spills[5].
Summary of PPE Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over goggles. | Protects against dust particles and splashes from a potentially corrosive and irritating substance[4][5]. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile), consider double-gloving. | Prevents direct skin contact and potential allergic reactions[4][5]. |
| Body Protection | A flame-resistant lab coat or other protective clothing. | Shields skin from accidental spills of a potentially flammable and irritating compound[4][5][7]. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Avoids inhalation of a potentially harmful substance[5][7]. |
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Thioacetic acid: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



